(+)-Butaclamol hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-methyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAZZHPAZFANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Butaclamol is a potent antipsychotic agent that, while never marketed, serves as a critical research tool for understanding dopamine (B1211576) receptor pharmacology.[1] Its mechanism of action is primarily centered on its high-affinity antagonism of D2-like dopamine receptors, a property intrinsically linked to its stereochemistry.[2][3] The (+)-enantiomer is the pharmacologically active form, exhibiting high affinity for these receptors, whereas the (-)-enantiomer is virtually inactive.[2][3][4] Beyond its well-characterized effects on the dopaminergic system, (+)-Butaclamol also interacts with sigma receptors, which may contribute to its broader pharmacological profile.[5] Notably, emerging evidence indicates that (+)-Butaclamol acts as an inverse agonist at D2 receptors, not merely a neutral antagonist, meaning it reduces the receptor's basal, agonist-independent activity.[6][7] This guide provides a detailed examination of these mechanisms, supported by quantitative binding data, experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: D2-Like Dopamine Receptor Antagonism
The principal mechanism underlying the antipsychotic effects of (+)-Butaclamol is its potent, stereospecific blockade of the D2-like family of dopamine receptors (D2, D3, and D4).[2][8]
Stereoselectivity
The pharmacological activity of butaclamol is almost exclusively confined to its (+)-enantiomer.[2] The (-)-enantiomer is reported to be 100 to 500 times less potent in behavioral assays and exhibits negligible affinity for the dopamine receptor.[2][3] This absolute optical specificity underscores the precise three-dimensional interaction required for binding to the receptor, a key consideration in rational drug design.[2][4]
Receptor Binding Profile
(+)-Butaclamol is a high-affinity antagonist at D2-like receptors.[9] Its binding prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades. This blockade in mesolimbic and mesocortical pathways is believed to be the basis for its antipsychotic effects.[10]
Inverse Agonism at the D2 Receptor
Contrary to the classical view of antagonists as silent blockers, extensive research has demonstrated that many antipsychotics, including (+)-Butaclamol, are inverse agonists.[7] D2 receptors exhibit a degree of constitutive, or agonist-independent, activity. While a neutral antagonist would block agonist binding without affecting this basal activity, an inverse agonist actively reduces it.[6]
Studies using [³⁵S]GTPγS binding assays, which measure G-protein activation, show that (+)-Butaclamol can decrease the basal signaling of D2 receptors.[6] This effect is also observed in functional assays measuring adenylyl cyclase activity, where (+)-Butaclamol can increase cAMP accumulation above baseline levels by inhibiting the constitutive inhibitory effect of the D2 receptor on the enzyme.[7] This mechanism suggests that (+)-Butaclamol stabilizes an inactive conformation of the D2 receptor.[11]
Secondary Mechanism: Sigma Receptor Modulation
In addition to its primary action on dopamine receptors, (+)-Butaclamol binds with high affinity to sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes.[5] While the precise physiological roles of sigma receptors are still being fully elucidated, they are known to modulate a variety of neurotransmitter systems and cellular functions, including calcium signaling and neuronal survival. The interaction of (+)-Butaclamol with these receptors may contribute to its overall pharmacological effects, potentially influencing side effect profiles or offering therapeutic actions beyond simple D2 blockade.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of (+)-Butaclamol for its primary and secondary receptor targets. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in vitro, with lower values indicating higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D2 | ~0.5 - 2.0 | [5][9] |
| Dopamine D3 | ~1.2 - 13.0 | [5][9] |
| Sigma σ₁ | ~2.0 - 10.0 | [5][12] |
| Sigma σ₂ | Varies | [5][12] |
Note: Ki values can vary between studies depending on the specific radioligand, tissue preparation, and assay conditions used.
Downstream Signaling Pathways
Antagonism of the D2 receptor by (+)-Butaclamol profoundly impacts intracellular signaling. D2 receptors are G-protein coupled receptors (GPCRs) that preferentially couple to Gαi/o proteins.[13][14] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production and reduced activity of Protein Kinase A (PKA).[[“]][16]
Furthermore, the Gβγ subunits released upon Gαi/o activation can modulate other effectors, including G-protein-regulated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, which together act to decrease neuronal excitability.[14][17]
References
- 1. Butaclamol - Wikipedia [en.wikipedia.org]
- 2. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butaclamol Hydrochloride | C25H32ClNO | CID 37460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resources.tocris.com [resources.tocris.com]
- 10. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. consensus.app [consensus.app]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Butaclamol Hydrochloride: A Potent Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent and stereospecific antagonist of the dopamine (B1211576) D2 receptor, belonging to the benzocycloheptapyridoisoquinolinol class of antipsychotic agents.[1][2] This technical guide provides a comprehensive overview of (+)-Butaclamol's pharmacological profile, focusing on its mechanism of action, binding kinetics, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding of its molecular interactions and experimental application. This document serves as a critical resource for researchers and professionals involved in the study of dopamine receptor pharmacology and the development of novel antipsychotic therapeutics.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[3][4] D2 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7] Antagonism of these receptors is a key mechanism for alleviating the positive symptoms of schizophrenia.[4]
(+)-Butaclamol is a powerful antagonist at D2 receptors, exhibiting a high degree of stereoselectivity, with its (+)-enantiomer being significantly more active than the (-)-enantiomer.[8][9][10] This stereospecificity underscores the precise structural requirements for interaction with the dopamine receptor.[8] This guide delves into the technical details of (+)-Butaclamol's interaction with the D2 receptor, providing valuable data and methodologies for researchers in the field.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C25H32ClNO | [11] |
| Molecular Weight | 398.0 g/mol | [11] |
| IUPAC Name | (1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.0³,⁸.0⁹,²².0¹⁶,²¹]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | [11] |
| CAS Number | 55528-07-9 | [11] |
| Stereochemistry | (+)-enantiomer | [12] |
Mechanism of Action and Signaling Pathways
(+)-Butaclamol exerts its antipsychotic effects primarily through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[5][13] This antagonism prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade.
The canonical signaling pathway for the D2 receptor involves its coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP from ATP.[5][14] Consequently, the activity of protein kinase A (PKA) is decreased, which in turn affects the phosphorylation state and activity of numerous downstream target proteins, including the transcription factor CREB (cAMP response element-binding protein).[5][13] By blocking this pathway, (+)-Butaclamol prevents the dopamine-induced inhibition of adenylyl cyclase.[8]
Some studies also suggest that (+)-Butaclamol can act as an inverse agonist at the D2 receptor, meaning it can reduce the receptor's basal, agonist-independent activity.[15][16] This is achieved by stabilizing the uncoupled form of the receptor.[15]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of (+)-Butaclamol and related compounds at the dopamine D2 receptor.
Table 1: Binding Affinity of Butaclamol Enantiomers and Other Antagonists for the D2 Receptor
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| (+)-Butaclamol | [3H]Spiperone | Rat Striatum | 0.9 | [17] |
| (+)-Butaclamol | Not Specified | Not Specified | 1.45 (IC50) | [18] |
| (-)-Butaclamol | Not Specified | Not Specified | >10,000 (IC50) | [18] |
| Spiperone (B1681076) | [3H]Spiperone | CHO cells expressing D2L | 0.0215 (Kd) | [17] |
| Haloperidol | Not Specified | Not Specified | 1.4 | [18] |
| Fluphenazine | Not Specified | Not Specified | 0.8 | [18] |
| Chlorpromazine | Not Specified | Not Specified | 10.0 | [18] |
Table 2: Functional Antagonist Potency of Butaclamol and Other Neuroleptics
| Compound | Assay | Effect | Potency (pA2 or IC50) | Reference |
| d-Butaclamol | Dopamine-induced relaxation of rabbit mesenteric artery | Antagonism | pA2 = 6.77 | [19] |
| l-Butaclamol | Dopamine-induced relaxation of rabbit mesenteric artery | No effect at 3 x 10⁻⁶ M | - | [19] |
| (+)-Butaclamol | Reversal of apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity | Reversal of inhibition | More potent than fluphenazine, haloperidol, pimozide, and chlorpromazine | [18] |
| (+)-Butaclamol | Dopamine-mediated inhibition of forskolin-stimulated luciferase expression | Antagonism | Potency rank: Spiperone > (+)-Butaclamol | [17] |
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
This protocol is a generalized procedure based on common practices for determining the binding affinity of a compound for the D2 receptor.[3][17][20][21]
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the D2 receptor (e.g., stably transfected CHO or HEK cells) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3][21] Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[3]
-
Binding Reaction: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone at a concentration close to its Kd), and varying concentrations of the test compound ((+)-Butaclamol).[17][21] For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled D2 antagonist (e.g., 10 µM spiperone).[21]
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[21]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
Functional cAMP Assay for D2 Receptor Antagonism
This protocol describes a method to assess the functional antagonism of (+)-Butaclamol at the D2 receptor by measuring its effect on cAMP levels.[7][22][23][24]
Methodology:
-
Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-K1 or U2OS cells) in a suitable microplate format and grow to an appropriate confluency.[24]
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a D2 receptor agonist (e.g., dopamine or quinpirole) to the wells, along with an agent that stimulates adenylyl cyclase, such as forskolin. The agonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner.
-
Cell Lysis: After the stimulation period (e.g., 30 minutes), lyse the cells according to the specific cAMP detection kit's protocol to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or assays utilizing fluorescent biosensors.[23][24] In these assays, cellular cAMP competes with a labeled cAMP derivative for binding to a specific anti-cAMP antibody.[23]
-
Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP produced by the cells. Plot the signal (or calculated cAMP concentration) against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of (+)-Butaclamol that reverses 50% of the agonist-induced inhibition of cAMP production.
In Vivo Pharmacology
In animal models, (+)-Butaclamol has demonstrated a pharmacological profile consistent with that of a potent neuroleptic agent.[25] It effectively antagonizes behaviors induced by dopamine agonists such as amphetamine and apomorphine.[9][25] For instance, at doses ranging from 0.1 to 0.3 mg/kg, (+)-butaclamol has been shown to abolish amphetamine-induced stereotyped behavior and rotational behavior in rats with unilateral lesions of the substantia nigra.[9][10] In contrast, the (-)-enantiomer is behaviorally inactive even at doses 100-500 times higher.[9][10] These findings highlight the in vivo efficacy and stereospecificity of (+)-Butaclamol as a dopamine D2 receptor antagonist.
Conclusion
This compound is a well-characterized, potent, and stereospecific antagonist of the dopamine D2 receptor. Its mechanism of action, centered on the blockade of the Gαi/o-mediated inhibition of adenylyl cyclase, aligns with the established understanding of antipsychotic drug action. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on dopaminergic systems and the discovery of new antipsychotic agents. The clear stereochemical requirements for its activity make (+)-Butaclamol an invaluable tool for probing the structure and function of the D2 receptor.
References
- 1. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butaclamol - Wikipedia [en.wikipedia.org]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. innoprot.com [innoprot.com]
- 8. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. This compound | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of butaclamol and of other neuroleptic agents on the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn-links.lww.com [cdn-links.lww.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. innoprot.com [innoprot.com]
- 25. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
stereospecificity of (+)-Butaclamol hydrochloride
An In-Depth Technical Guide on the Stereospecificity of (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaclamol hydrochloride is a potent antipsychotic agent that exhibits a high degree of stereospecificity in its pharmacological action. As a chiral molecule, it exists as two enantiomers, (+)-butaclamol and (-)-butaclamol. This technical guide provides a comprehensive overview of the stereoselective interactions of butaclamol with its primary biological target, the dopamine (B1211576) D2 receptor. We will delve into the quantitative differences in binding affinity and functional activity between the two enantiomers, detail the experimental protocols used to elucidate these differences, and illustrate the key signaling pathways and experimental workflows involved.
Introduction: The Principle of Stereospecificity
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other.[1] In pharmacology, the differential effects of enantiomers can have profound implications for a drug's efficacy and side-effect profile. Butaclamol serves as a classic example of a drug where the therapeutic activity is confined to one enantiomer, highlighting the chiral nature of its biological target.[2][3][4]
Pharmacological Profile of Butaclamol Enantiomers
The antipsychotic effects of butaclamol are almost exclusively attributed to the (+)-enantiomer.[2][3][4] This stereoselectivity is observed across a range of in vitro and in vivo measures, from receptor binding to behavioral outcomes. The (-)-enantiomer is consistently reported to be behaviorally inactive at doses 100-500 times higher than the effective doses of the (+)-enantiomer.[2][3][4]
Dopamine Receptor Binding
The primary mechanism of action for butaclamol's antipsychotic effects is the blockade of dopamine D2 receptors in the central nervous system.[5][6][7] Radioligand binding assays have been instrumental in quantifying the profound difference in affinity between the two enantiomers for the D2 receptor. In these assays, (+)-butaclamol is often used to define specific binding, while (-)-butaclamol is used to determine non-specific binding due to its negligible affinity for the receptor at the concentrations tested.[6][8]
Functional Activity
The stereospecificity of butaclamol extends to its functional activity as a dopamine receptor antagonist. The (+)-enantiomer effectively antagonizes dopamine-stimulated adenylyl cyclase activity, while the (-)-enantiomer is inactive in this regard.[9][10] This functional difference is a direct consequence of the stereoselective binding to the D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase upon activation.[11] Some studies also suggest that (+)-butaclamol may act as an inverse agonist at the D2 receptor.[12]
In Vivo Effects
Behavioral studies in animal models of psychosis further underscore the stereospecificity of butaclamol. The (+)-enantiomer is effective in blocking amphetamine-induced stereotyped behaviors and rotational behavior in rats with unilateral substantia nigra lesions, actions predictive of antipsychotic efficacy.[2][3][4] In contrast, the (-)-enantiomer shows no such activity.[2][3][4]
Quantitative Data Presentation
The following tables summarize the quantitative data on the stereospecificity of butaclamol hydrochloride from various studies.
Table 1: Dopamine D2 Receptor Binding Affinity
| Enantiomer | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| (+)-Butaclamol | [3H]-Spiperone | Calf Caudate | ~0.5 | [13] |
| (-)-Butaclamol | [3H]-Spiperone | Calf Caudate | ~1500 | [13] |
| (+)-Butaclamol | [3H]-Haloperidol | Rat Striatum | Not Specified | [6] |
| (-)-Butaclamol | [3H]-Haloperidol | Rat Striatum | Inactive | [6] |
Table 2: Functional Activity at Dopamine D2 Receptors
| Enantiomer | Assay | System | Effect | Potency (IC50/EC50) | Reference |
| (+)-Butaclamol | Adenylyl Cyclase Inhibition | Olfactory Tubercle | Antagonism of DA-stimulated cAMP | Potent | [10] |
| (-)-Butaclamol | Adenylyl Cyclase Inhibition | Olfactory Tubercle | Ineffective | Not Applicable | [10] |
| (+)-Butaclamol | Forskolin-stimulated cAMP | CHO-D2S cells | Inverse Agonism | Correlates with Ki | [12] |
| (-)-Butaclamol | Forskolin-stimulated cAMP | CHO-D2S cells | No effect | Not Applicable | [12] |
Table 3: In Vivo Behavioral Effects
| Enantiomer | Behavioral Model | Species | Effective Dose | Effect | Reference |
| (+)-Butaclamol | Amphetamine-induced stereotypy | Rat | 0.1 - 0.3 mg/kg | Abolished stereotypy | [2][3][4] |
| (-)-Butaclamol | Amphetamine-induced stereotypy | Rat | > 30 mg/kg | No effect | [2][3][4] |
| (+)-Butaclamol | Continuous avoidance | Rat | Not Specified | Inhibition | [2][3][4] |
| (-)-Butaclamol | Continuous avoidance | Rat | Not Specified | No effect | [2][3][4] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of (+)- and (-)-butaclamol for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]
-
Radioligand: [3H]-Spiperone or [3H]-Haloperidol.
-
Non-specific binding control: 10 µM (+)-Butaclamol.[14]
-
Test compounds: this compound and (-)-Butaclamol hydrochloride.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing D2 receptors to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., 0.1-1.0 nM [3H]-Spiperone).
-
Increasing concentrations of the test compound ((+)- or (-)-butaclamol).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM (+)-butaclamol).
-
Add the membrane preparation (50-100 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of butaclamol enantiomers to antagonize dopamine-induced inhibition of adenylyl cyclase.
Materials:
-
Rat striatal tissue or cells expressing D2 receptors.
-
Homogenization buffer: Tris-HCl buffer with EGTA.
-
Assay buffer: Tris-HCl buffer containing ATP, MgCl2, GTP, a phosphodiesterase inhibitor (e.g., IBMX), and a cAMP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Dopamine.
-
This compound and (-)-Butaclamol hydrochloride.
-
[α-32P]ATP.
-
Dowex and alumina (B75360) columns for cAMP separation.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Enzyme Assay:
-
Set up reaction tubes containing the membrane preparation.
-
Add the test compounds ((+)- or (-)-butaclamol) at various concentrations and pre-incubate for 10-15 minutes at 30°C.
-
Add dopamine to stimulate the D2 receptors (leading to inhibition of adenylyl cyclase). Control tubes will not contain dopamine.
-
Initiate the reaction by adding [α-32P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP) and boiling.
-
-
cAMP Measurement:
-
Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.
-
Elute the [32P]cAMP and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of cAMP produced in each reaction.
-
Plot the adenylyl cyclase activity against the concentration of the butaclamol enantiomer in the presence of dopamine.
-
Determine the IC50 value for the antagonism of dopamine-induced inhibition of adenylyl cyclase.
-
Mandatory Visualizations
Signaling Pathway of Dopamine D2 Receptor and Butaclamol
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of (+)-butaclamol.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining dopamine D2 receptor binding affinity.
Conclusion
The stereospecificity of butaclamol hydrochloride is a well-established and clear-cut example of the importance of chirality in drug action. The (+)-enantiomer is a potent dopamine D2 receptor antagonist with demonstrated antipsychotic activity, while the (-)-enantiomer is essentially inactive. This profound difference in pharmacological activity between the enantiomers underscores the precise three-dimensional structural requirements for high-affinity binding to the dopamine D2 receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the stereospecific interactions of novel compounds with GPCRs.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Butaclamol - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Butaclamol Hydrochloride | C25H32ClNO | CID 37460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Effect of butaclamol and its enantiomers upon striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (+)-Butaclamol Hydrochloride: A Neuroleptic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent neuroleptic agent that has been extensively studied for its antipsychotic properties. It belongs to the dibenzocycloheptene class of compounds and is recognized for its high affinity and stereospecific antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Butaclamol, including its binding affinities, functional activities, and the signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize this compound are also presented, along with visual representations of its mechanism of action.
Introduction
(+)-Butaclamol is the pharmacologically active enantiomer of butaclamol, a compound that has demonstrated significant antipsychotic activity in both preclinical and clinical studies. Its primary mechanism of action is the blockade of dopamine receptors, a property shared by many neuroleptic drugs used in the treatment of schizophrenia and other psychotic disorders. The hydrochloride salt form enhances its solubility and stability for research purposes. This guide will delve into the technical details of (+)-Butaclamol's interaction with dopamine receptors and its downstream effects on cellular signaling.
Pharmacological Profile
The neuroleptic effects of (+)-Butaclamol are primarily attributed to its potent antagonism of dopamine D2-like receptors (D2, D3, and D4). It also exhibits activity at D1-like receptors (D1 and D5).
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and the ability of the unlabeled test compound, such as (+)-Butaclamol, to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Due to its high affinity, (+)-Butaclamol is often used in a 2000-fold excess to define non-specific binding in radioligand binding assays for dopamine receptors[1].
Table 1: Binding Affinity (Ki) of (+)-Butaclamol for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| D1 | Data not available in the provided search results | |||
| D2 | Data not available in the provided search results | |||
| D3 | Data not available in the provided search results | |||
| D4 | Data not available in the provided search results | |||
| D5 | Data not available in the provided search results |
Note: While the high affinity of (+)-Butaclamol for dopamine receptors is well-established by its use in defining non-specific binding, specific Ki values for each subtype were not found in the provided search results. Further literature review is recommended to obtain these specific values.
Functional Activity
Functional assays are employed to determine the effect of a compound on receptor signaling. For G protein-coupled receptors (GPCRs) like dopamine receptors, common functional assays measure changes in the levels of second messengers, such as cyclic AMP (cAMP).
(+)-Butaclamol has been shown to act as an inverse agonist at all five dopamine receptor subtypes, meaning it reduces the basal level of receptor activity in the absence of an agonist.
Table 2: Functional Activity of (+)-Butaclamol at Dopamine Receptors
| Receptor Subtype | Assay Type | Effect | Emax (% of Dopamine Response) | Reference |
| D1 | cAMP Production | Inverse Agonist | -43% | [1] |
| D2L | cAMP Production | Inverse Agonist | -44% | [1] |
| D3 | cAMP Production | Inverse Agonist | -32% | [1] |
| D4 | cAMP Production | Inverse Agonist | -43% | [1] |
| D5 | cAMP Production | Inverse Agonist | -37% | [1] |
| D2 | Adenylate Cyclase Inhibition | Antagonist | EC50 = 130 nM | [2] |
Signaling Pathways
Dopamine receptors are GPCRs that modulate distinct intracellular signaling cascades. D1-like receptors (D1 and D5) are typically coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Beyond the canonical G protein signaling, dopamine receptors can also signal through β-arrestin pathways, which can lead to the activation of other downstream effectors like Akt and glycogen (B147801) synthase kinase 3 (GSK3).
As a potent antagonist and inverse agonist, (+)-Butaclamol blocks both G protein-dependent and β-arrestin-dependent signaling initiated by dopamine.
D1-like Receptor Signaling Pathway (Gs-coupled)
Caption: D1-like receptor signaling pathway and the inhibitory effect of (+)-Butaclamol.
D2-like Receptor Signaling Pathway (Gi/o-coupled)
Caption: D2-like receptor signaling pathway and the inhibitory effect of (+)-Butaclamol.
β-Arrestin and Akt/GSK3 Signaling Pathway
Caption: β-Arrestin and Akt/GSK3 pathway modulation by D2 receptors and (+)-Butaclamol.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of (+)-Butaclamol.
Radioligand Displacement Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of (+)-Butaclamol for dopamine receptors.
Caption: Workflow for a radioligand displacement assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of the appropriate radioligand (e.g., [³H]SCH23390 for D1-like receptors or [³H]spiperone for D2-like receptors) at a concentration near its Kd.
-
Increasing concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For determination of non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., 10 µM (+)-Butaclamol or another suitable antagonist).
-
Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 90 minutes for D1-like receptors, 60 minutes for D2-like receptors) at room temperature or 37°C[1].
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of (+)-Butaclamol.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the (+)-Butaclamol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a method to measure the effect of (+)-Butaclamol on dopamine receptor-mediated changes in intracellular cAMP levels.
Caption: Workflow for a cAMP functional assay.
Detailed Protocol:
-
Cell Culture:
-
Seed cells expressing the dopamine receptor of interest into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
For Gs-coupled receptors (D1-like): Add a fixed concentration of dopamine (agonist) to stimulate cAMP production.
-
For Gi-coupled receptors (D2-like): Add a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP, followed by the addition of a fixed concentration of dopamine to inhibit cAMP production.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).
-
Add the detection reagents to the cell lysates.
-
Incubate to allow for the detection reaction to occur.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the cell lysates to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the (+)-Butaclamol concentration.
-
For antagonist activity, fit the data to determine the IC50 value. For inverse agonist activity, quantify the reduction in basal cAMP levels.
-
Conclusion
This compound is a powerful pharmacological tool for studying the dopamine system. Its high affinity and potent antagonism, particularly at D2-like receptors, have made it a benchmark compound in neuroleptic research. This technical guide has provided a detailed overview of its pharmacological characteristics, the signaling pathways it modulates, and the experimental protocols used for its evaluation. A thorough understanding of these aspects is essential for researchers and drug development professionals working on novel therapies for dopamine-related neurological and psychiatric disorders.
References
An In-Depth Technical Guide to the Synthesis of (+)-Butaclamol Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the enantiomers of Butaclamol hydrochloride, a potent antipsychotic agent. The primary method for obtaining the optically active isomers of Butaclamol is through the resolution of a racemic mixture. This document details the established method of diastereomeric salt formation, a robust and widely used technique for separating enantiomers. Experimental protocols for the resolution of racemic Butaclamol and the subsequent conversion of the desired enantiomer to its hydrochloride salt are provided. Additionally, this guide includes quantitative data and visualizations to facilitate a deeper understanding of the synthetic process.
Introduction
Butaclamol is a dibenzo[a,g]quinolizine derivative that acts as a potent dopamine (B1211576) D2 receptor antagonist.[1] Its pharmacological activity resides almost exclusively in the (+)-enantiomer, which is significantly more active than the (-)-enantiomer.[2] This stereospecificity highlights the importance of obtaining enantiomerically pure (+)-Butaclamol for therapeutic applications and further research into its mechanism of action. While asymmetric synthesis presents a modern approach to chiral molecules, the established and well-documented method for producing the enantiomers of Butaclamol is through the resolution of the racemate.[2][3] This guide will focus on the practical, experimental aspects of this classical resolution method.
Synthesis of Racemic Butaclamol
The synthesis of racemic Butaclamol is a multi-step process that is a prerequisite for the chiral resolution. While a detailed exposition of the entire racemic synthesis is beyond the scope of this guide, the final step typically involves the reaction of a suitable precursor with a Grignard reagent to introduce the tert-butyl group and form the tertiary alcohol moiety. The resulting product is a racemic mixture of (+)- and (-)-Butaclamol.
Chiral Resolution of Racemic Butaclamol
The separation of the enantiomers of racemic Butaclamol is achieved through the formation of diastereomeric salts. This method leverages the different physical properties, such as solubility, of diastereomers, which allows for their separation by fractional crystallization.[3]
Principle of Diastereomeric Salt Resolution
A racemic mixture of a base, such as Butaclamol, is reacted with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a mixture of two diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, leaving the other in solution. The crystallized diastereomer can then be isolated, and the chiral resolving agent removed to yield the desired enantiomer of the original base.
Experimental Protocol: Resolution with (-)-Dibenzoyl-L-tartaric Acid
A common and effective resolving agent for racemic amines is a derivative of tartaric acid. For the resolution of racemic Butaclamol, (-)-dibenzoyl-L-tartaric acid has been successfully employed.
Materials:
-
Racemic Butaclamol
-
(-)-Dibenzoyl-L-tartaric acid
-
Acetone
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve racemic Butaclamol in a suitable solvent such as a mixture of methanol and acetone.
-
Add an equimolar amount of (-)-dibenzoyl-L-tartaric acid dissolved in the same solvent system.
-
Stir the solution at room temperature to allow for the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
The diastereomeric salt of (+)-Butaclamol with (-)-dibenzoyl-L-tartaric acid is typically less soluble and will preferentially crystallize out of the solution.
-
Allow the crystallization to proceed, potentially with cooling to enhance the yield.
-
Collect the precipitated crystals by filtration. The crystals should be washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the (+)-Butaclamol Free Base:
-
Suspend the isolated diastereomeric salt crystals in water.
-
Add a base, such as an ammonium hydroxide solution, to neutralize the tartaric acid derivative and liberate the free base of (+)-Butaclamol.
-
Extract the aqueous suspension with an organic solvent like diethyl ether.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the solid (+)-Butaclamol free base.
-
-
Isolation of (-)-Butaclamol (Optional):
-
The mother liquor from the fractional crystallization contains the more soluble diastereomeric salt of (-)-Butaclamol.
-
This can be treated in a similar manner with a base to recover the (-)-enantiomer.
-
Table 1: Quantitative Data for Chiral Resolution
| Parameter | Value |
| Molar ratio of Racemic Butaclamol to (-)-Dibenzoyl-L-tartaric acid | 1:1 |
| Typical Crystallization Solvent | Methanol/Acetone |
| Expected Enantiomeric Excess (e.e.) of (+)-Butaclamol after resolution | >95% (may require recrystallization) |
Note: Specific yields and optimal conditions may vary and should be optimized based on experimental observations.
Synthesis of (+)-Butaclamol Hydrochloride
Once the enantiomerically pure (+)-Butaclamol free base has been isolated, it is converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical applications.
Experimental Protocol
Materials:
-
(+)-Butaclamol free base
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)
Procedure:
-
Dissolve the (+)-Butaclamol free base in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.
-
The this compound will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration and wash it with a small amount of cold, anhydrous diethyl ether.
-
Dry the resulting this compound salt under vacuum.
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₂ClNO |
| Molecular Weight | 397.98 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Typically reported in the range of 282-284 °C |
| Optical Rotation [α]D | Positive value (specific rotation depends on concentration and solvent) |
Visualizations
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of (+)-Butaclamol HCl via chiral resolution.
Logical Relationship of Enantiomers and Diastereomers
Caption: Relationship between enantiomers and diastereomers in chiral resolution.
Conclusion
The synthesis of enantiomerically pure this compound is a critical process for its development and study as a pharmaceutical agent. The method of chiral resolution through diastereomeric salt formation provides a reliable and scalable approach to obtaining the desired enantiomer. This technical guide has outlined the key experimental protocols and quantitative considerations for this process, providing a valuable resource for researchers and professionals in the field of drug development. The provided visualizations further clarify the workflow and the underlying stereochemical principles.
References
The Pharmacological Profile of (+)-Butaclamol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that has been instrumental in the characterization of dopamine (B1211576) and sigma receptors. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinities, functional activities, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development efforts.
Introduction
(+)-Butaclamol is a rigid, tricyclic benzocyclohepta-pyridoisoquinoline derivative that exhibits high stereoselectivity in its biological actions. The (+)-enantiomer is the pharmacologically active form, demonstrating potent antagonism at dopamine D2-like receptors and significant affinity for sigma receptors.[1][2] Its potent and specific binding properties have made it a valuable research tool for elucidating the role of these receptor systems in neuropsychiatric disorders. This document serves as a detailed technical resource on the pharmacological characteristics of this compound.
Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the tables below.
Table 1: Dopamine Receptor Binding Affinities of (+)-Butaclamol
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| D1 | [3H]SCH 23390 | Non-human primate caudate-putamen | ~100 (Least selective) | [3] |
| D2 | [3H]Spiperone | Rat Striatum | 0.66 - 2.84 | [4] |
| D2 | [3H]Spiperone | CHO-K1 cells expressing rat D2L receptor | Kd: 0.0215 | [2] |
| D3 | [3H]Spiperone | Not Specified | - | [4] |
| D4 | [125I]L-750,667 | hD4 HEK cells | >100 | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Sigma Receptor Binding Affinities of (+)-Butaclamol
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea pig liver | - | [6] |
| Sigma-2 | [3H]DTG | Rat liver | - | [6] |
Note: Specific Ki values for (+)-Butaclamol at sigma receptors were not consistently found across the literature, though its high affinity is widely acknowledged.
Functional Activity
This compound functions as a potent antagonist at dopamine D2-like receptors. This has been demonstrated in various functional assays that measure the downstream consequences of receptor activation.
Table 3: Functional Antagonism of (+)-Butaclamol at Dopamine D2 Receptors
| Assay Type | Cell Line | Measured Effect | IC50/EC50 (nM) | Reference |
| cAMP Accumulation Assay | CHO cells expressing human D2short receptor | Potentiation of forskolin-stimulated cAMP | - | [7] |
| Luciferase Reporter Gene Assay | CHO cells expressing rat D2L receptor | Inhibition of forskolin-stimulated luciferase expression | Potent antagonist | [2] |
Signaling Pathways
(+)-Butaclamol exerts its pharmacological effects by modulating specific intracellular signaling cascades through its interaction with dopamine and sigma receptors.
Dopamine D2 Receptor Signaling Pathway
As a D2 receptor antagonist, (+)-Butaclamol blocks the canonical Gαi/o-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels. It also blocks dopamine-mediated activation of other downstream effectors such as inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondria interface. It interacts with various proteins to modulate cellular stress responses and calcium signaling. Ligands can either act as agonists, promoting the dissociation of the sigma-1 receptor from its binding partner BiP (Binding immunoglobulin protein), or as antagonists, stabilizing the sigma-1 receptor-BiP complex.
Sigma-2 Receptor (TMEM97) Signaling
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and the regulation of cell proliferation.[8] It forms a complex with progesterone (B1679170) receptor membrane component 1 (PGRMC1) and can influence signaling pathways such as the mTOR/S6K1 pathway, which is crucial for cell growth and survival.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of (+)-Butaclamol for a specific receptor.[10][11]
Workflow:
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and a range of concentrations of this compound. For determining non-specific binding, use a high concentration of a known competing ligand.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (+)-Butaclamol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay determines the functional antagonism of (+)-Butaclamol at Gαi/o-coupled receptors like the D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.[12][13]
Workflow:
Detailed Methodology:
-
Cell Culture: Plate cells stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells) in a multi-well plate and grow to a suitable confluency.
-
Assay Procedure:
-
Wash the cells with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) along with a stimulator of adenylyl cyclase, such as forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
-
cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, FRET, or AlphaScreen) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the (+)-Butaclamol concentration. Fit the data to determine the IC50 value, representing the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor. For an antagonist like (+)-Butaclamol, it is used to measure its ability to block agonist-stimulated [35S]GTPγS binding.[14][15]
Workflow:
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes containing the D2 receptor as described for the radioligand binding assay.
-
Assay Incubation: In an assay buffer containing MgCl2 and GDP, incubate the membranes with a fixed concentration of a D2 receptor agonist. To this, add varying concentrations of this compound.
-
Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification and Analysis: Measure the amount of bound [35S]GTPγS using a scintillation counter. Determine the concentration of (+)-Butaclamol that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50).
Conclusion
This compound is a well-characterized pharmacological tool with high affinity and antagonist activity at dopamine D2-like receptors, and significant interactions with sigma receptors. Its stereoselective nature and potent effects have been crucial for advancing our understanding of these receptor systems. The data and protocols presented in this guide provide a comprehensive resource for researchers in neuroscience and drug discovery, facilitating the continued investigation of dopaminergic and sigma receptor-mediated signaling in health and disease.
References
- 1. Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D1 and D2 dopamine receptors in caudate-putamen of nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 6. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 9. TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inverse Agonist Activity of (+)-Butaclamol Hydrochloride at D2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the inverse agonist properties of (+)-Butaclamol hydrochloride at the dopamine (B1211576) D2 receptor. It includes quantitative data on its binding and functional activity, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the treatment of various neurological and psychiatric disorders. While historically targeted by antagonists that block the effects of the endogenous agonist dopamine, the concept of inverse agonism has gained significant traction. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. This is particularly relevant for receptors like the D2 receptor that exhibit constitutive, or agonist-independent, activity. (+)-Butaclamol, a potent antipsychotic agent, has been identified as a notable inverse agonist at the D2 receptor. This document delves into the technical details of its mechanism of action and the experimental methodologies used to characterize its activity.
Quantitative Data Presentation
The inverse agonist activity of (+)-Butaclamol at D2 receptors has been quantified through various in vitro assays. The following tables summarize key data from competition radioligand binding and functional assays, providing a comparative view of its potency and efficacy.
Table 1: Binding Affinity of (+)-Butaclamol for G Protein-Coupled and -Uncoupled D2 Receptors [1]
| Parameter | Value | Description |
| Kuncoupled (nM) | Not explicitly stated, but part of a two-site model fit. | Dissociation constant for the G protein-uncoupled state of the D2 receptor. |
| Kcoupled (nM) | Not explicitly stated, but part of a two-site model fit. | Dissociation constant for the G protein-coupled state of the D2 receptor. |
| Kcoupled / Kuncoupled Ratio | ~4 | Indicates a higher affinity for the uncoupled state, a characteristic of inverse agonists. This ratio was significantly different from other tested inverse agonists. |
| % Rhigh | 70-80% | Percentage of receptors in the higher-affinity (G protein-uncoupled) state in the presence of (+)-Butaclamol. This was significantly higher compared to most other inverse agonists. |
Data derived from competition binding experiments versus the agonist [3H]NPA in membranes from CHO cells expressing the D2(short) receptor, in the absence of GTP.[1]
Table 2: Functional Inverse Agonist Activity of (+)-Butaclamol in [35S]GTPγS Binding Assays [1]
| Parameter | Value | Description |
| pIC50 | Not explicitly stated, but used as a reference. | The negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition. |
| Maximal Effect (% of Basal) | ~15-20% inhibition of basal [35S]GTPγS binding | The maximal reduction in agonist-independent G protein activation. |
| Relative Efficacy | 100% (by definition) | Used as the reference compound for determining the relative efficacy of other inverse agonists. |
Data from assays measuring the inhibition of basal [35S]GTPγS binding in membranes from CHO cells expressing D2 receptors.[1]
Table 3: Effect of (+)-Butaclamol on cAMP Accumulation [2][3]
| Assay Condition | Effect of (+)-Butaclamol |
| Forskolin-stimulated cAMP accumulation | Increased cAMP accumulation above the forskolin (B1673556) control level. |
| Cell type | CHO cells expressing the human D2short dopamine receptor. |
This effect is indicative of inverse agonism, as D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase. By stabilizing an inactive receptor state, (+)-Butaclamol reduces the constitutive inhibition of adenylyl cyclase, leading to a net increase in cAMP levels.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments used to characterize the inverse agonist activity of (+)-Butaclamol at D2 receptors.
1. Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Receptor Preparation:
-
CHO cells stably expressing the human D2 dopamine receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[4]
-
The homogenate is centrifuged at a low speed to remove cellular debris.[4]
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]
-
The membrane pellet is washed and resuspended in the final assay buffer.[4] Protein concentration is determined using a standard method like the BCA assay.[4]
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.[4]
-
To each well, add the receptor membrane preparation (e.g., 50-120 µg protein).[4]
-
Add varying concentrations of the competing unlabeled ligand ((+)-Butaclamol).
-
Add a fixed concentration of a radiolabeled D2 receptor agonist, such as [3H]NPA (N-n-propylnorapomorphine), to label both G-protein-coupled and -uncoupled states.[1]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[4]
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[4]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[4]
-
The radioactivity retained on the filters is measured using a scintillation counter.[4]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing drug.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The data are fitted to one-site or two-site binding models using non-linear regression analysis to determine IC50 values.[1]
-
Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[5] For two-site models, Kuncoupled and Kcoupled values can be derived.[1]
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. Inverse agonists decrease the basal level of [35S]GTPγS binding.
-
Receptor Preparation:
-
Membrane preparation is carried out as described for the radioligand binding assay.
-
-
Assay Procedure:
-
The assay is typically conducted in a 96-well plate format.
-
To each well, add the membrane preparation, assay buffer containing GDP (to enhance the detection of inverse agonism), and varying concentrations of (+)-Butaclamol.[1]
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[6]
-
Terminate the reaction by rapid filtration through glass fiber filters.[4]
-
Wash the filters with ice-cold buffer.[4]
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.[4]
-
-
Data Analysis:
-
Basal binding is measured in the absence of any ligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Concentration-response curves are generated by plotting the percentage inhibition of basal [35S]GTPγS binding against the logarithm of the (+)-Butaclamol concentration.[1]
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 and the maximal inhibitory effect (Emax).[1]
-
3. cAMP Accumulation Assay
This assay measures the functional consequence of D2 receptor activation or inhibition on the downstream signaling molecule, cyclic AMP (cAMP). As D2 receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Inverse agonists are expected to increase cAMP levels in cells with constitutive D2 receptor activity.
-
Cell Preparation:
-
Assay Procedure:
-
Plate the cells in a multi-well format (e.g., 384-well).[7]
-
Pre-treat the cells with varying concentrations of (+)-Butaclamol.
-
Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and produce a measurable baseline of cAMP.[2][3]
-
Incubate for a specific period (e.g., 15 minutes) at 37°C.[7]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).[7]
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP levels against the logarithm of the (+)-Butaclamol concentration.
-
Mandatory Visualizations
D2 Receptor Signaling and Inverse Agonism by (+)-Butaclamol
Caption: D2 receptor signaling pathway and the mechanism of inverse agonism.
Experimental Workflow for Characterizing Inverse Agonism
Caption: Workflow for assessing the inverse agonist activity of a compound.
Conclusion
The data and experimental protocols presented in this guide solidify the classification of this compound as an inverse agonist at the dopamine D2 receptor. Its preferential binding to and stabilization of the G protein-uncoupled state of the receptor leads to a reduction in constitutive G protein signaling, as demonstrated by the inhibition of basal [35S]GTPγS binding and an increase in forskolin-stimulated cAMP accumulation.[1][2][3] This mechanism of action distinguishes it from neutral antagonists and provides a deeper understanding of its pharmacological profile. The detailed methodologies provided herein serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, enabling the standardized assessment of potential inverse agonists targeting the D2 receptor and other GPCRs.
References
- 1. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 3. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Discovery and History of Butaclamol: A Technical Guide for Researchers
An In-depth Overview of a Pioneering Research Compound in Neuropharmacology
Abstract
Butaclamol (formerly AY-23,028) is a potent antipsychotic agent that, although never commercialized for therapeutic use, has played a pivotal role in the elucidation of dopamine (B1211576) receptor pharmacology. Its discovery and subsequent characterization as a stereospecific dopamine D2 receptor antagonist have provided invaluable tools for neuroscience research. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Butaclamol, with a focus on the experimental methodologies and quantitative data that have defined its utility as a research compound.
Introduction: A Novel Antipsychotic Agent
Butaclamol emerged from the research laboratories of Ayerst Pharmaceuticals in the early 1970s as a member of a novel class of rigid, tricyclic compounds with potent central nervous system activity.[1] Initial preclinical studies revealed its potential as an antipsychotic agent, exhibiting pharmacological properties consistent with the then-nascent dopamine hypothesis of schizophrenia.[2] What set Butaclamol apart and cemented its place in research history was the discovery of its remarkable stereoselectivity.
The Defining Feature: Stereospecificity
Early research quickly established that the pharmacological activity of Butaclamol resided almost exclusively in its (+)-enantiomer. The (-)-enantiomer was found to be virtually devoid of antipsychotic-like activity, even at doses hundreds of times higher than its active counterpart.[2][3] This absolute optical specificity provided researchers with a powerful tool: the inactive (-)-enantiomer could be used as a negative control in experiments, allowing for the precise delineation of dopamine receptor-mediated effects.
Pharmacological Profile: A Potent Dopamine D2 Receptor Antagonist
Butaclamol's primary mechanism of action is the blockade of dopamine receptors.[1] Extensive in vitro and in vivo studies have characterized its high affinity for the D2 subtype of dopamine receptors.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of Butaclamol and its enantiomers for various neurotransmitter receptors. These studies consistently demonstrate the high affinity and stereoselectivity of (+)-Butaclamol for the D2 dopamine receptor.
| Receptor | Radioligand | Tissue/Cell Line | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiroperidol | Rat Striatum | 0.9 | >10,000 | [4] |
| Dopamine D2 | [3H]Haloperidol | Rat Striatum | 0.5 | 1500 | [5] |
| Dopamine D2L | [3H]Spiperone | CHO Cells | 1.26 | - | [6] |
| Dopamine D3 | [3H]Spiroperidol | - | 2.4 | - | [7] |
| Serotonin (B10506) 5-HT2A | [125I]DOI | - | 1.26 | - | [8] |
Ki (Inhibition Constant): A measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
Functional Activity: Antagonism of Dopamine-Mediated Signaling
Butaclamol's antagonism of D2 dopamine receptors leads to the inhibition of downstream signaling pathways. A key pathway affected is the adenylyl cyclase cascade.
Dopamine D2 receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Butaclamol, as a D2 antagonist, blocks this dopamine-induced inhibition.
| Assay | Tissue | (+)-Butaclamol IC50 (nM) | (-)-Butaclamol IC50 (µM) | Reference |
| Dopamine-inhibited Adenylyl Cyclase | Rat Striatum | 130 | 10 | [9] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
The following diagram illustrates the antagonistic effect of Butaclamol on the D2 receptor signaling pathway.
Caption: Butaclamol's antagonism of the D2 receptor.
Behavioral Pharmacology: In Vivo Effects
The antipsychotic potential of Butaclamol was further established through a battery of behavioral pharmacological assays in animal models. These tests are designed to predict clinical efficacy in treating psychosis.
Antagonism of Amphetamine-Induced Stereotypy
Amphetamine, a psychostimulant that enhances dopamine release, induces stereotyped behaviors in rodents, such as repetitive sniffing, gnawing, and head movements. This is considered a model for some of the positive symptoms of schizophrenia. (+)-Butaclamol potently blocks these behaviors.
| Animal Model | Amphetamine Dose | (+)-Butaclamol ED50 (mg/kg) | (-)-Butaclamol | Reference |
| Rat | 5 mg/kg | 0.1 - 0.3 | Inactive at 100-500 times higher doses | [2][3] |
ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.
Conditioned Avoidance Responding
The conditioned avoidance response (CAR) is a behavioral paradigm where an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding warning signal. Antipsychotic drugs characteristically suppress this avoidance behavior without impairing the escape response. The Sidman avoidance procedure is a variation where there is no warning signal.[10]
| Behavioral Test | (+)-Butaclamol Effect | (-)-Butaclamol Effect | Reference |
| Continuous (Sidman) Avoidance | Inhibition of lever-pressing response | Devoid of behavioral activity | [2] |
| Discriminated Avoidance | Blocked avoidance behavior | Devoid of behavioral activity | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize Butaclamol.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Butaclamol for dopamine D2 receptors.
Materials:
-
[3H]Spiroperidol (radioligand)
-
Rat striatal tissue homogenate (source of D2 receptors)
-
(+)-Butaclamol and (-)-Butaclamol
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat striatal membrane homogenates.
-
Incubate the membrane preparation with a fixed concentration of [3H]Spiroperidol and varying concentrations of unlabeled Butaclamol (competitor).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM (+)-Butaclamol).
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[6]
Caption: Workflow for a radioligand binding assay.
Amphetamine-Induced Stereotypy in Rats
Objective: To assess the in vivo antipsychotic-like activity of Butaclamol.
Materials:
-
Adult male rats
-
d-Amphetamine sulfate
-
(+)-Butaclamol and (-)-Butaclamol
-
Observation cages
-
Behavioral rating scale
Procedure:
-
Administer the test compound (Butaclamol enantiomer or vehicle) to the rats.
-
After a set pretreatment time, administer d-amphetamine.
-
Place the animals in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a specified duration.
-
A common rating scale might be: 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped behavior; 3 = continuous stereotyped behavior.
-
Compare the scores of the drug-treated groups to the vehicle-treated control group.
Caption: Workflow for amphetamine-induced stereotypy.
Clinical Studies and Discontinuation
Despite its promising preclinical profile, the clinical development of Butaclamol was ultimately discontinued. Clinical trials in patients with schizophrenia did confirm its antipsychotic efficacy, with a therapeutic dose range of 10-40 mg.[2] However, it was also associated with a high incidence of extrapyramidal side effects, such as rigidity and akathisia.[1][11] These side effects, common to first-generation antipsychotics, likely contributed to the decision to halt its development for therapeutic use.
Legacy and Conclusion
Although Butaclamol never reached the pharmaceutical market, its impact on the field of neuropharmacology is undeniable. Its discovery as a potent and highly stereospecific dopamine D2 receptor antagonist provided researchers with an indispensable tool for probing the intricacies of the dopamine system. The use of its active (+)-enantiomer and inactive (-)-enantiomer in parallel experiments became a gold standard for demonstrating the involvement of dopamine receptors in various physiological and behavioral processes. The wealth of data generated from studies with Butaclamol has significantly contributed to our understanding of dopamine receptor function and the pathophysiology of disorders like schizophrenia, solidifying its legacy as a cornerstone research compound.
References
- 1. Butaclamol in the treatment of schizophrenia. A standard-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butaclamol in newly admitted chronic schizophrenic patients: a modified fixed-dose dose-range design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murray Sidman - Wikipedia [en.wikipedia.org]
- 11. Butaclamol hydrochloride in newly admitted schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (+)-Butaclamol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that has been extensively studied for its interaction with various neurotransmitter receptors. It is the pharmacologically active enantiomer of butaclamol, demonstrating marked stereoselectivity in its biological effects. This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its binding affinity and functional activity at key central nervous system (CNS) targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation into the pharmacological profile of this compound.
Receptor Binding Profile
The primary mechanism of action of (+)-Butaclamol is the blockade of dopamine (B1211576) D2 receptors. However, it also exhibits affinity for other receptors, contributing to its overall pharmacological profile. The binding affinities of this compound for various receptors are summarized in the tables below.
Dopamine Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| D₂ | [³H]Spiperone | Human (cloned) | 0.05 | [1] |
Serotonin Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| 5-HT₂A | [³H]N-methylspiperone | Rat Cortex | 1312 (for (-)-Butaclamol) |
Note: Data for the (+)-enantiomer at 5-HT₂A receptors was not explicitly found; the value for the (-)-enantiomer is provided for context, as the stereoselectivity of butaclamol is well-established.
Sigma Receptor Binding Affinity
(+)-Butaclamol also interacts with sigma receptors, which are unique, non-opioid receptors in the CNS. It displays a degree of selectivity for the sigma-2 subtype.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Sigma-1 | --INVALID-LINK---Pentazocine | Not Specified | 3,371 | [2] |
| Sigma-2 | [³H]DTG | Not Specified | 55.9 | [2] |
Functional Activity
The functional consequences of (+)-Butaclamol binding to its target receptors have been investigated through various in vitro assays. A key functional effect is its modulation of adenylyl cyclase activity, a downstream effector of G protein-coupled receptors like the D2 dopamine receptor.
Adenylyl Cyclase Activity
| Assay Type | Cell Line | Effect | Potency (EC₅₀/IC₅₀) | Reference |
| Forskolin-stimulated cAMP accumulation | CHO cells expressing human D₂ₗₒₙg dopamine receptors | Inverse Agonist (Increased cAMP) | Not Specified | |
| Dopamine-inhibited adenylyl cyclase | Rat Striatum | Antagonist | EC₅₀ = 130 nM |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize this compound.
Radioligand Binding Assay for Dopamine D₂ Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of (+)-Butaclamol for the dopamine D₂ receptor.
Objective: To determine the inhibition constant (Kᵢ) of (+)-Butaclamol at the dopamine D₂ receptor.
Materials:
-
Membrane Preparation: Crude membranes prepared from HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).
-
Non-specific Binding Control: Unlabeled (+)-Butaclamol or another suitable D₂ antagonist (e.g., haloperidol) at a high concentration (e.g., 1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO, then diluted in assay buffer).
-
Instrumentation: Scintillation counter, 96-well filter plates, and a cell harvester.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and centrifuge at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Spiperone (at a concentration near its K₋), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Spiperone, and 50 µL of a high concentration of unlabeled (+)-Butaclamol.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]Spiperone, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through GF/B filter plates pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Adenylyl Cyclase Functional Assay
This protocol outlines a method to assess the functional effect of (+)-Butaclamol on adenylyl cyclase activity in cells expressing the D₂ dopamine receptor.
Objective: To determine if (+)-Butaclamol acts as an antagonist or inverse agonist at the D₂ receptor by measuring its effect on cAMP levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D₂ dopamine receptor.
-
Stimulating Agent: Forskolin (B1673556) (a direct activator of adenylyl cyclase).
-
Agonist (for antagonist determination): Dopamine.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cyclic AMP (e.g., HTRF, ELISA, or radioactive-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the D₂ receptor-expressing cells to 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Assay (Inverse Agonism):
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
-
Assay (Antagonism):
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Co-incubate with a fixed concentration of dopamine (e.g., EC₈₀) and forskolin for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Inverse Agonism: Plot the cAMP levels against the logarithm of the (+)-Butaclamol concentration. An increase in cAMP levels above the forskolin-stimulated baseline indicates inverse agonism.
-
Antagonism: Plot the percentage of inhibition of the dopamine response against the logarithm of the (+)-Butaclamol concentration to determine the IC₅₀ value.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest and can be used to characterize the agonist, antagonist, or inverse agonist properties of a compound.
Objective: To determine the effect of (+)-Butaclamol on D₂ receptor-mediated G protein activation.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human D₂ dopamine receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: Guanosine 5'-diphosphate.
-
Agonist (for antagonist/inverse agonist determination): Dopamine.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).
-
Instrumentation: Scintillation counter, 96-well filter plates, and a cell harvester.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of membrane preparation, 50 µL of assay buffer containing GDP (e.g., 10-30 µM), and 50 µL of assay buffer.
-
Agonist-stimulated Binding: 50 µL of membrane preparation, 50 µL of assay buffer with GDP, and 50 µL of dopamine.
-
Antagonist/Inverse Agonist Testing: 50 µL of membrane preparation, 50 µL of assay buffer with GDP, and 50 µL of varying concentrations of (+)-Butaclamol (with or without a fixed concentration of dopamine).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates and wash with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific [³⁵S]GTPγS binding. To assess antagonism, determine the IC₅₀ of (+)-Butaclamol against dopamine-stimulated binding. To assess inverse agonism, determine if (+)-Butaclamol reduces the basal [³⁵S]GTPγS binding.
Signaling Pathways and Experimental Workflows
Dopamine D₂ Receptor Signaling Pathway
The dopamine D₂ receptor is a G protein-coupled receptor that primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay.
Experimental Workflow for Adenylyl Cyclase Functional Assay
This diagram outlines the general procedure for an adenylyl cyclase functional assay to assess the impact of a test compound on cAMP production.
References
The Intricate Dance: A Technical Guide to the Binding Affinity of (+)-Butaclamol Hydrochloride with Dopamine Receptors
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of (+)-Butaclamol hydrochloride for the five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways modulated by this potent antipsychotic agent.
Core Findings: A High-Affinity Antagonist with Inverse Agonist Properties
This compound is a potent antagonist at dopamine receptors, exhibiting high affinity, particularly for the D2-like family of receptors. Its stereospecific binding, where the (+)-enantiomer is significantly more active than the (-)-enantiomer, has made it a valuable tool in dopamine receptor research for defining specific binding in radioligand assays.[1][2] Beyond simple antagonism, emerging evidence reveals that (+)-Butaclamol also acts as an inverse agonist, reducing the basal, constitutive activity of both D1-like and D2-like dopamine receptors.[3][4]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for each dopamine receptor subtype is summarized below. The data, presented as inhibition constants (Ki) or half-maximal effective concentrations (EC50), have been compiled from various radioligand binding and functional assays.
| Receptor Subtype | Binding Affinity (Ki/EC50) | Radioligand Used | Cell/Tissue Type | Reference |
| D1 | pKi: 8.51 (Ki ≈ 3.07 nM) | [3H]-SCH23390 | Not Specified | [5] |
| D2 | EC50: 130 nM | Not Applicable (Functional Assay) | Rat Striatum | [6] |
| D3 | Data Not Available | --- | --- | --- |
| D4 | Rank order of potency: Haloperidol > Chlorpromazine > Domperidone > (+)-Butaclamol | [125I]L-750,667 | Human Embryonic Kidney (HEK) cells | [7] |
| D5 | Lower affinity than for D1 | [3H]SCH-23390 | Not Specified | [8] |
Note: A specific Ki value for the D3, D4 and D5 receptors was not explicitly found in the searched literature. The rank order of potency for the D4 receptor provides qualitative information on its relative affinity.
Experimental Protocols: Unveiling the Binding Characteristics
The determination of binding affinities for (+)-Butaclamol at dopamine receptors predominantly relies on competitive radioligand binding assays. Below are generalized protocols for assays targeting D1-like and D2-like receptors.
Radioligand Binding Assay for D1-like Receptors (e.g., using [3H]-SCH23390)
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the D1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation in fresh buffer.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.[9][10]
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand [3H]-SCH23390 (typically near its Kd value), and varying concentrations of the competing ligand, this compound.
-
For the determination of total binding, no competing ligand is added.
-
For the determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM (+)-butaclamol) is used.[7]
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.[9]
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[9]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of (+)-Butaclamol to generate a competition curve.
-
Determine the IC50 value (the concentration of (+)-Butaclamol that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Radioligand Binding Assay for D2-like Receptors (e.g., using [3H]-Spiperone)
The protocol for D2-like receptors is similar to that for D1-like receptors, with the primary difference being the choice of radioligand. [3H]-Spiperone is a commonly used antagonist radioligand for D2, D3, and D4 receptors.
-
Membrane Preparation: As described for D1-like receptors, using tissues or cells expressing the D2-like receptor subtype of interest.
-
Binding Assay:
-
Combine the membrane preparation, a fixed concentration of [3H]-Spiperone, and varying concentrations of (+)-Butaclamol.
-
Define total and non-specific binding as described previously, often using 2 µM (+)-butaclamol for non-specific binding determination.[4]
-
Incubate at a suitable temperature (e.g., 30°C) to reach equilibrium.[4]
-
-
Separation and Counting: Follow the same procedure as for the D1-like receptor assay.
-
Data Analysis: Analyze the data as described for the D1-like receptor assay to determine the Ki of (+)-Butaclamol.
Signaling Pathways Modulated by (+)-Butaclamol
(+)-Butaclamol's inverse agonist activity has significant implications for the downstream signaling pathways of dopamine receptors.
D1-like Receptor Signaling Pathway
D1 and D5 receptors are coupled to the Gs/olf family of G-proteins, which activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). As an inverse agonist, (+)-Butaclamol binding to D1-like receptors reduces the basal activity of this pathway.
Caption: Inverse agonism of (+)-Butaclamol at D1-like receptors.
D2-like Receptor Signaling Pathway
D2, D3, and D4 receptors are coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. As an inverse agonist at these receptors, (+)-Butaclamol binding relieves this basal inhibition, resulting in a paradoxical increase in cAMP levels.
Caption: Inverse agonism of (+)-Butaclamol at D2-like receptors.
General Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
References
- 1. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 4. Inverse agonist properties of dopaminergic antagonists at the D(1A) dopamine receptor: uncoupling of the D(1A) dopamine receptor from G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Probing the Interaction of (+)-Butaclamol Hydrochloride with the D2 Dopamine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between the potent antipsychotic agent, (+)-Butaclamol hydrochloride, and its primary target, the D2 dopamine (B1211576) receptor (D2R). By integrating quantitative binding data, detailed experimental protocols, and advanced molecular modeling techniques, this document aims to offer a comprehensive resource for understanding the structural basis of (+)-Butaclamol's pharmacological activity and to facilitate further research in the development of novel D2R-targeted therapeutics.
Quantitative Analysis of (+)-Butaclamol and D2 Receptor Interaction
The affinity of (+)-Butaclamol for the D2 receptor has been characterized through various radioligand binding assays. The data consistently demonstrates a high-affinity interaction, which is a hallmark of its potent antagonist, and more specifically, inverse agonist activity.[1][2] Inverse agonists are unique in that they can reduce the basal, agonist-independent activity of a receptor.[1][2] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.
| Compound | Receptor | Radioligand | Ki (nM) | Assay System | Reference |
| (+)-Butaclamol | Human D2Short | [3H]NPA | Kuncoupled: 0.6 ± 0.2, Kcoupled: 0.1 ± 0.03 | CHO cells | [3] |
| (+)-Butaclamol | Human D2Short | Not Specified | EC50 for cAMP potentiation strongly correlates with Ki | CHO-D2S cells | [1][2] |
| (+)-Butaclamol | Not Specified | Not Specified | Used at 2 µM to define non-specific binding | Not Specified | [4] |
Experimental Protocols for Studying D2 Receptor Interactions
The characterization of the (+)-Butaclamol-D2R interaction relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity of a ligand to its receptor.
Objective: To determine the inhibition constant (Ki) of (+)-Butaclamol for the D2 receptor.
Materials:
-
Membranes from cells expressing the human D2 receptor (e.g., CHO or HEK-293 cells).[1][2][4]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM EDTA, pH 7.5).[4]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a dilution series of unlabeled (+)-Butaclamol.
-
In a 96-well plate, incubate the D2 receptor-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled (+)-Butaclamol.
-
For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 2 µM (+)-butaclamol) is used.[4]
-
Incubate the mixture at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
This technique is crucial for identifying specific amino acid residues within the D2 receptor that are critical for (+)-Butaclamol binding.
Objective: To investigate the role of specific amino acid residues in the D2 receptor binding pocket for (+)-Butaclamol interaction.
Materials:
-
Plasmid DNA containing the cDNA for the human D2 receptor.
-
Site-directed mutagenesis kit (e.g., QuikChange XLII).[6]
-
Custom-designed mutagenic primers.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
DNA sequencing services.
Procedure:
-
Design and synthesize primers containing the desired mutation.
-
Perform PCR using the D2 receptor plasmid as a template and the mutagenic primers to generate the mutated plasmid.
-
Digest the parental, non-mutated DNA with DpnI, which specifically cleaves methylated DNA.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select transformed colonies and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.[5]
-
Transfect the mutated D2 receptor plasmid into a suitable cell line (e.g., HEK-293 or CHO cells) for expression and subsequent binding or functional assays.
Molecular Modeling Workflow
Molecular modeling provides invaluable insights into the three-dimensional nature of the (+)-Butaclamol-D2R interaction at an atomic level.
References
- 1. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central Nervous System Effects of (+)-Butaclamol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(+)-Butaclamol is the active enantiomer of the dibenzo[a,d]cycloheptene-based antipsychotic agent, Butaclamol. Exhibiting pronounced stereoselectivity, it functions primarily as a potent dopamine (B1211576) D2 receptor antagonist, a characteristic that underlies its significant neuroleptic properties. Beyond its high affinity for D2-like dopamine receptors, (+)-Butaclamol also demonstrates notable interaction with sigma receptors, particularly the sigma-1 subtype. This comprehensive guide details the pharmacological profile of (+)-Butaclamol, presenting its receptor binding affinities, outlining the experimental protocols used to elucidate its effects, and visualizing the key signaling pathways it modulates within the central nervous system.
Receptor Binding Affinity and Potency
The pharmacological activity of (+)-Butaclamol is defined by its binding affinity (Ki) and functional potency (EC50/IC50) at various CNS receptors. Its profile is characterized by high affinity for dopamine D2-like receptors and sigma receptors. The stereospecificity of Butaclamol is evident, with the (+)-enantiomer possessing significantly higher affinity for these targets than the (-)-enantiomer.
Table 1.1: Receptor Binding Affinities (Ki) of Butaclamol Enantiomers
| Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Notes |
| Dopamine Receptors | |||
| D2 | > D3, D4 | Inactive | High affinity and stereoselective.[1] |
| D3 | Lower than D2 | Inactive | [1] |
| D4 | Lower than D2 | > (+)-Butaclamol | Rank order of antagonist potency at D4 is haloperidol (B65202) > chlorpromazine (B137089) > domperidone (B1670879) > (+)-butaclamol.[2] |
| Sigma Receptors | |||
| Sigma-1 | High Affinity | Low Affinity | Binds to sigma-1 receptors, which are chaperone proteins at the endoplasmic reticulum.[3] |
| Sigma-2 | Lower Affinity | Lower Affinity | Also known as TMEM97. |
Table 1.2: Functional Potency (EC50/IC50) of Butaclamol Enantiomers
| Assay | (+)-Butaclamol | (-)-Butaclamol | Notes |
| Antagonism of Dopamine-inhibited Adenylate Cyclase | EC50 = 130 nM | EC50 = 10,000 nM | Demonstrates functional antagonism at D2 receptors. |
Core CNS Pharmacological Effects
The primary CNS effects of (+)-Butaclamol are consistent with its potent D2 receptor antagonism, classifying it as a typical antipsychotic agent.
-
Antagonism of Dopamine Agonist-Induced Behaviors: (+)-Butaclamol effectively blocks stereotyped behaviors induced by dopamine agonists like amphetamine and apomorphine. Doses in the range of 0.1 to 0.3 mg/kg have been shown to abolish amphetamine-induced stereotypy and rotational behavior in rats with unilateral substantia nigra lesions.
-
Inhibition of Avoidance Behaviors: The compound significantly impairs the acquisition and performance of conditioned avoidance responses in animal models, a hallmark of antipsychotic activity.[4] It has been shown to depress both discriminated avoidance and continuous lever-pressing behavior in rats.
-
Motor Effects: At lower doses, (+)-Butaclamol decreases spontaneous motor activity, including ambulation and rearing in open-field tests. At higher doses, it can induce catalepsy, a state of motor immobility.
-
Stereoselectivity: The neuroleptic effects are almost exclusively attributed to the (+)-enantiomer. The (-)-enantiomer is reported to be devoid of behavioral activity at doses 100-500 times higher than the effective doses of (+)-Butaclamol.
Signaling Pathways
(+)-Butaclamol exerts its effects by modulating key intracellular signaling cascades through its interaction with dopamine and sigma receptors.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Antagonism of this receptor by (+)-Butaclamol blocks the downstream effects of dopamine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
References
- 1. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Preclinical Profile of (+)-Butaclamol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent belonging to the benzocycloheptapyridoisoquinoline class of compounds. It is the pharmacologically active dextrorotatory enantiomer of butaclamol and is recognized for its high affinity and stereospecific interaction with dopamine (B1211576) receptors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its receptor binding profile, in vivo efficacy, and the experimental protocols used to determine these characteristics. The information is intended to serve as a detailed resource for researchers and professionals involved in neuropsychiatric drug discovery and development.
Pharmacodynamics: Receptor Binding Affinity
This compound's primary mechanism of action is the antagonism of dopamine receptors. Its binding affinity has been characterized across various receptor subtypes, demonstrating high potency, particularly at the D2-like family of receptors. A key characteristic of butaclamol is its pronounced stereoselectivity, with the (+)-enantiomer displaying significantly higher affinity for dopamine receptors than the inactive (-)-enantiomer.[1] The binding of (+)-butaclamol to the D2 receptor has been found to be insensitive to sodium ions.[2]
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiroperidol | Human | 50 (IC50) | [3] |
| Dopamine D4 | [125I]L-750,667 | Human | High Affinity* | [1] |
| Sigma-1 | --INVALID-LINK---3-PPP | Rat | 50 | [4] |
| Sigma-2 | Not specified | Not specified | Low Affinity | [5] |
| Note: A specific Ki value was not provided in the search result, but the study indicated a high affinity in the rank order of antagonists. |
In Vivo Preclinical Efficacy
The antipsychotic potential of this compound has been demonstrated in several preclinical animal models that are predictive of clinical efficacy. These models primarily assess the compound's ability to antagonize the behavioral effects of dopamine agonists like amphetamine and apomorphine.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dopamine Agonist | Effect of (+)-Butaclamol | Effective Dose (mg/kg) | Reference |
| Stereotyped Behavior | Rat | Amphetamine | Abolished stereotypy | 0.1 - 0.3 | [6] |
| Rotational Behavior | Rat (unilateral substantia nigra lesion) | Amphetamine | Abolished rotational behavior | 0.1 - 0.3 | [6] |
| Hyperactivity | Rat | Tranylcypromine-L-tryptophan | Blocked hyperactivity | 0.1 - 1.0 | [6] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of this compound to dopamine receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]
-
The homogenate is centrifuged to pellet the membranes.[7]
-
The pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Protein concentration is determined using a standard method like the BCA assay.[7]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[7]
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiroperidol for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).[7][8]
-
To determine non-specific binding, a high concentration of an unlabeled antagonist (e.g., 10 µM (+)-butaclamol) is used in separate wells.[9]
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[7]
-
The filters are washed multiple times with ice-cold wash buffer.[7]
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Amphetamine-Induced Stereotypy in Rats
This model assesses the ability of a test compound to block the repetitive, compulsive behaviors (stereotypy) induced by a high dose of amphetamine, which is a hallmark of dopamine receptor activation.
1. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
2. Experimental Procedure:
-
Rats are habituated to the testing environment (e.g., transparent observation cages) for a set period before the experiment begins.
-
The test compound, this compound, is administered via a specified route (e.g., intraperitoneal injection) at various doses.
-
After a predetermined pretreatment time, rats are challenged with a high dose of d-amphetamine (e.g., 5 mg/kg).
-
Immediately following the amphetamine injection, the animals' behavior is observed and scored for stereotypy at regular intervals over a set observation period.
3. Behavioral Scoring:
-
Stereotyped behaviors are typically rated on a standardized scale. A common example is:
-
0 = Asleep or stationary
-
1 = Active, but no stereotyped behavior
-
2 = Stereotyped head movements (sniffing, head bobbing)
-
3 = Continuous stereotyped movements of the head and limbs
-
4 = Continuous licking, gnawing, or chewing of the cage or objects
-
4. Data Analysis:
-
The scores for each animal at each time point are recorded.
-
The data can be analyzed by comparing the mean stereotypy scores between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA).
-
The dose that produces a 50% reduction in the stereotypy score (ED50) can be calculated.
Mechanism of Action and Stereoselectivity
The preclinical data strongly support that this compound exerts its antipsychotic effects primarily through the blockade of central dopamine D2-like receptors. This antagonism is stereospecific, a crucial feature of its pharmacological profile.
The distinct three-dimensional structures of the (+) and (-) enantiomers of butaclamol lead to a significant difference in their ability to bind to the dopamine receptor. The (+)-enantiomer possesses the correct spatial arrangement of chemical groups to fit into the receptor's binding pocket with high affinity, leading to receptor blockade and its subsequent pharmacological effects. In contrast, the (-)-enantiomer does not fit as effectively, resulting in dramatically lower binding affinity and a lack of significant in vivo activity.
Conclusion
This compound is a potent and stereospecific dopamine receptor antagonist with a preclinical profile characteristic of an effective antipsychotic agent. Its high affinity for D2-like receptors and demonstrated efficacy in animal models of psychosis underscore its potential as a therapeutic agent for dopamine-related neuropsychiatric disorders. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds in a preclinical setting. Further studies to fully elucidate its pharmacokinetic and toxicological profiles would be necessary for comprehensive drug development.
References
- 1. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical characterization of dopaminergic effects of opipramol, a potent sigma receptor ligand, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Butaclamol Hydrochloride and Its Effects on Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that, although never marketed, remains a valuable research tool for studying dopaminergic and other neurotransmitter systems. This technical guide provides a comprehensive overview of its effects on signal transduction pathways. It is established that (+)-Butaclamol acts as a high-affinity antagonist and inverse agonist at dopamine (B1211576) D2-like receptors, leading to a modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels. Furthermore, this guide explores its significant affinity for sigma receptors, suggesting potential indirect influences on intracellular calcium signaling via inositol (B14025) 1,4,5-trisphosphate (IP3). This document consolidates quantitative binding affinity and functional assay data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of (+)-Butaclamol's molecular pharmacology.
Introduction
(+)-Butaclamol is the pharmacologically active enantiomer of the racemic compound butaclamol, a dibenzocycloheptene derivative.[1][2] It exhibits high stereospecificity, with the (+)-isomer being significantly more potent than the (-)-isomer in producing neuroleptic effects.[2] Its primary mechanism of action is the blockade of dopamine D2 receptors.[3][4] However, its pharmacological profile is broader, encompassing interactions with other dopamine receptor subtypes, as well as sigma and serotonin (B10506) receptors. Understanding the intricate details of how (+)-Butaclamol modulates intracellular signaling cascades is crucial for its application as a research tool and for the broader understanding of antipsychotic drug action.
Receptor Binding Profile of this compound
The affinity of (+)-Butaclamol for various neurotransmitter receptors has been characterized through radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the tables below.
Table 1: Dopamine Receptor Binding Affinities
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| D1 | [3H]SCH23390 | Rat Striatum | 25 | [5] |
| D2 | [3H]Spiperone | Rat Striatum | 0.5 - 1.2 | [5][6][7] |
| D2L | [125I]IABN | HEK 293 cells | 1.8 | [8] |
| D3 | [3H]Spiperone | HEK293-rD3 cells | 0.8 | [1] |
| D4 | [125I]L-750,667 | CHO cells | 8.3 | [9] |
Table 2: Sigma Receptor Binding Affinities
| Receptor Subtype | Radioligand | Tissue | Ki (nM) | Reference(s) |
| Sigma-1 | --INVALID-LINK---Pentazocine | Rat Brain | 2.9 - 4.0 | [8] |
| Sigma-2 | [3H]DTG | Rat Liver | 15.0 | [8] |
Table 3: Serotonin and Adrenergic Receptor Binding Affinities
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| 5-HT1A | [3H]8-OH-DPAT | Rat Brain | 1800 | [9] |
| 5-HT2A | [3H]Ketanserin | Rat Cortex | 2.5 | [9] |
| 5-HT7 | [3H]5-CT | Human Cloned | 158 | [9] |
| α1-adrenergic | [3H]Prazosin | Rat Brain | 1.2 | [10] |
| α2-adrenergic | [3H]Rauwolscine | Rat Cortex | 280 | [10] |
Effects on Signal Transduction Pathways
Dopamine D2 Receptor-Mediated Adenylyl Cyclase Signaling
The primary and most well-characterized effect of (+)-Butaclamol is its interaction with the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o).
Mechanism of Action: As an inverse agonist, (+)-Butaclamol not only blocks the action of dopamine but also reduces the basal, agonist-independent activity of the D2 receptor.[11] This leads to a disinhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Consequently, in the presence of a stimulator of adenylyl cyclase like forskolin (B1673556), (+)-Butaclamol can potentiate the accumulation of cAMP.[11]
Table 4: Functional Effects on Adenylyl Cyclase
| Assay | Cell Line | Effect | EC50/IC50 (nM) | Reference(s) |
| Forskolin-stimulated cAMP accumulation | CHO-D2S cells | Potentiation (Inverse Agonism) | EC50: 38 | [11] |
| Dopamine-inhibited Adenylyl Cyclase | Rat Striatum | Antagonism | IC50: ~100 | [12] |
Sigma Receptor Signaling and Potential Indirect Effects on Phospholipase C
(+)-Butaclamol exhibits high affinity for sigma-1 and sigma-2 receptors. While the direct downstream signaling of sigma-2 receptors is less understood, sigma-1 receptors are known to be intracellular chaperones at the endoplasmic reticulum (ER) that can modulate calcium signaling.
Hypothesized Mechanism: Sigma-1 receptor agonists have been shown to enhance IP3-mediated calcium release from the ER.[13] This occurs through the dissociation of an inhibitory protein, ankyrin B, from the IP3 receptor. As a high-affinity ligand, (+)-Butaclamol could potentially modulate this interaction, although its functional effect (agonist, antagonist, or inverse agonist) at the sigma-1 receptor in this context is not definitively established. There is currently no direct evidence demonstrating that (+)-Butaclamol affects phospholipase C (PLC) activity or inositol phosphate (B84403) accumulation. The potential for indirect modulation via sigma-1 receptors remains an area for further investigation.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted for determining the Ki of (+)-Butaclamol at dopamine D2 receptors using [3H]spiperone.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
[3H]Spiperone (specific activity ~80-100 Ci/mmol)
-
This compound
-
Non-specific determinant: 10 µM Haloperidol
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from HEK293-D2 cells by homogenization and centrifugation. Resuspend the final membrane pellet in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL Assay Buffer
-
50 µL of varying concentrations of (+)-Butaclamol (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
50 µL of [3H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM)
-
50 µL of cell membrane suspension (typically 10-20 µg of protein)
-
-
For total binding wells, add 50 µL of Assay Buffer instead of (+)-Butaclamol.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol instead of (+)-Butaclamol.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of (+)-Butaclamol from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay (cAMP Accumulation)
This protocol is designed to measure the inverse agonist effect of (+)-Butaclamol on cAMP accumulation in cells expressing D2 receptors.
Materials:
-
CHO cells stably expressing human dopamine D2 receptors (CHO-D2S)
-
Assay Medium: Serum-free DMEM/F12
-
Stimulation Buffer: Assay Medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed CHO-D2S cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the growth medium with Assay Medium and incubate for 1 hour at 37°C.
-
Prepare solutions of (+)-Butaclamol at various concentrations in Stimulation Buffer.
-
Prepare a solution of forskolin in Stimulation Buffer (e.g., 2 µM final concentration).
-
Aspirate the medium from the cells and add the (+)-Butaclamol solutions.
-
Immediately add the forskolin solution to all wells (except for basal controls).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the concentration of (+)-Butaclamol to determine the EC50 for the potentiation of forskolin-stimulated cAMP accumulation.
Inositol Phosphate Accumulation Assay
As there is no direct evidence for (+)-Butaclamol's effect on PLC, this protocol serves as a general method to test for such an effect on a Gq-coupled receptor, which could be co-expressed with D2 or sigma-1 receptors to investigate potential cross-talk.
Materials:
-
HEK293 cells expressing a Gq-coupled receptor of interest
-
Inositol-free DMEM
-
[3H]myo-inositol
-
Stimulation Buffer: HBSS with 20 mM HEPES and 10 mM LiCl, pH 7.4
-
Agonist for the Gq-coupled receptor
-
This compound
-
Dowex AG1-X8 resin (formate form)
-
0.1 M Formic acid
-
1 M Ammonium (B1175870) formate (B1220265) / 0.1 M Formic acid
Procedure:
-
Label HEK293 cells by incubating them in inositol-free DMEM containing [3H]myo-inositol (1-2 µCi/mL) for 24-48 hours.
-
On the day of the assay, wash the cells with Stimulation Buffer.
-
Pre-incubate the cells with various concentrations of (+)-Butaclamol in Stimulation Buffer for 15 minutes at 37°C.
-
Stimulate the cells by adding the Gq-coupled receptor agonist for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes and then centrifuge to pellet the precipitate.
-
Neutralize the supernatant with a solution like 1 M Tris.
-
Apply the neutralized supernatant to a column containing Dowex AG1-X8 resin.
-
Wash the column with water to remove free [3H]myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity in the eluate using scintillation counting.
-
Determine the effect of (+)-Butaclamol on agonist-stimulated inositol phosphate accumulation.
Conclusion
This compound is a powerful pharmacological tool with a well-defined mechanism of action at dopamine D2-like receptors, where it acts as a potent antagonist and inverse agonist, leading to the modulation of the adenylyl cyclase/cAMP signaling pathway. Its high affinity for sigma receptors, particularly the sigma-1 subtype, opens up the possibility of indirect effects on intracellular calcium signaling through the modulation of IP3 receptors, although direct effects on the phospholipase C pathway have not been demonstrated. The data and protocols presented in this guide provide a solid foundation for researchers utilizing (+)-Butaclamol to investigate dopaminergic and other neurotransmitter systems and their downstream signaling consequences. Further research is warranted to fully elucidate the role of its interaction with sigma receptors and to explore any potential direct or indirect effects on the phosphoinositide signaling cascade.
References
- 1. Role of Sigma-1 Receptor C-terminal Segment in Inositol 1,4,5-Trisphosphate Receptor Activation: CONSTITUTIVE ENHANCEMENT OF CALCIUM SIGNALING IN MCF-7 TUMOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. mdpi.com [mdpi.com]
- 5. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Dopamine D1 and D2 receptor Co-activation generates a novel phospholipase C-mediated calcium signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libios.fr [libios.fr]
- 8. researchgate.net [researchgate.net]
- 9. Item - In vitro [3H]-Inositol Phosphate Accumulation Assay. - Public Library of Science - Figshare [plos.figshare.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of butaclamol and its enantiomers upon striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-Butaclamol Hydrochloride in Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic agent that acts as a dopamine (B1211576) receptor antagonist.[1][2][3] Its stereospecific binding properties make it a valuable tool in neuroscience research, particularly for the characterization of dopamine and sigma receptors using radioligand binding assays.[4][5] The (+)-enantiomer is the pharmacologically active form, exhibiting significantly higher affinity for these receptors compared to its (-)-enantiomer.[5][6][7] These application notes provide detailed protocols for the use of this compound as a competitor in radioligand binding assays to determine the affinity of test compounds for dopamine D2 and sigma-1 receptors.
Mechanism of Action and Receptor Profile
(+)-Butaclamol is a non-selective antagonist with high affinity for dopamine D2-like receptors (D2, D3, and D4) and sigma receptors (σ1 and σ2).[7][8][9] It is often used to define non-specific binding in assays targeting these receptors due to its high affinity and stereoselectivity.[4][10] The antagonism of D2 receptors is central to its antipsychotic effects.[11] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] They can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting calcium channels.[13][14]
Sigma receptors are unique, non-opioid receptors located at the endoplasmic reticulum membrane.[15][16] The sigma-1 receptor, in particular, acts as a molecular chaperone, modulating calcium signaling, ion channel function, and cellular stress responses.[15][16][17]
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of (+)-Butaclamol for various receptors, as determined by radioligand binding assays.
| Receptor | Radioligand | Tissue/Cell Source | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 0.9 |
| Dopamine D3 | [3H]N-methylspiperone | Human HEK293 cells | 6.40 |
| Dopamine D4 | [125I]L-750,667 | Human HEK293 cells | ~10-100 |
| 5-HT2A | [3H]Ketanserin | Human HEK293 cells | 3 |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.
Experimental Protocols
Radioligand binding assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor.[18][19] The most common types are saturation, competition, and kinetic assays.[20][21][22] The following is a detailed protocol for a competition binding assay to determine the affinity of a test compound for the dopamine D2 receptor using (+)-Butaclamol as a reference compound.
Protocol: Competition Radioligand Binding Assay for Dopamine D2 Receptors
1. Objective:
To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor by competing against the binding of a specific radioligand (e.g., [3H]Spiperone). (+)-Butaclamol is used to define non-specific binding.
2. Materials:
-
Receptor Source: Rat striatal membranes or cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2).
-
Radioligand: [3H]Spiperone (a D2-like receptor antagonist).
-
Competitor: this compound (for defining non-specific binding and as a reference competitor).
-
Test Compounds: Unlabeled compounds for which the affinity to D2 receptors is to be determined.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials.
-
Scintillation fluid.
-
Liquid scintillation counter.
3. Membrane Preparation (from rat striatum):
-
Dissect rat striata on ice and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[23]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[23]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[23]
-
Resuspend the pellet in fresh assay buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
4. Assay Procedure:
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration (e.g., 50-120 µg protein/well) in assay buffer.[23]
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[23]
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of (+)-Butaclamol (e.g., 10 µM), 50 µL of [3H]Spiperone, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of the test compound (typically spanning 6-8 log units), 50 µL of [3H]Spiperone, and 150 µL of the membrane preparation.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[23]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[23]
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
5. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways for the Dopamine D2 receptor and the Sigma-1 receptor.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Overview.
Experimental Workflow
The following diagram outlines the workflow for the competition radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Butaclamol - Wikipedia [en.wikipedia.org]
- 2. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Sigma receptor - Wikipedia [en.wikipedia.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Butaclamol Hydrochloride | C25H32ClNO | CID 37460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Determining D2 Receptor Occupancy Using (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-Butaclamol hydrochloride as a tool for determining dopamine (B1211576) D2 receptor occupancy in vitro. Detailed protocols for cell culture, membrane preparation, and radioligand binding assays are provided, along with data presentation and visualization of key biological and experimental pathways.
Introduction to this compound and D2 Receptor Occupancy
(+)-Butaclamol is a potent antagonist of the dopamine D2 receptor. Its high affinity and stereoselectivity make it an invaluable tool in neuroscience research and drug discovery. The determination of D2 receptor occupancy is crucial for understanding the pharmacodynamics of novel therapeutic agents targeting the dopaminergic system, particularly for antipsychotic and neurological drug development. Receptor occupancy assays quantify the percentage of receptors bound by a ligand at a given concentration, providing insights into the dose-response relationship and therapeutic window of a drug.
In radioligand binding assays, (+)-Butaclamol is often used to define non-specific binding, a critical control for accurately quantifying the specific binding of a radiolabeled ligand to the D2 receptor. This is due to its ability to bind to nearly all D2 receptors at a sufficiently high concentration, thus displacing the specific binding of the radioligand.
Quantitative Data: Binding Affinity of (+)-Butaclamol for the D2 Receptor
The binding affinity of (+)-Butaclamol for the dopamine D2 receptor has been characterized in numerous studies. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand, while the IC50 is the concentration of a drug that inhibits a specific biological response by 50%.
| Parameter | Value (nM) | Cell Type/Tissue | Radioligand | Reference |
| Ki | 0.9 - 2.0 | CHO cells expressing human D2S receptor | [3H]Spiperone | [1] |
| EC50 | 130 | Rat striatal synaptic plasma membranes | Dopamine-inhibited adenylate cyclase | [2] |
| Ki | ~1 (estimated from graph) | HEK293 cells expressing D2 receptor | [3H]Spiperone | [3] |
| Ki | Insensitive to Na+ | FlpIn CHO cells expressing SNAP-tagged D2S receptor | [3H]Spiperone | [4] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate downstream effector proteins. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for In Vitro D2 Receptor Occupancy Assay
The determination of D2 receptor occupancy using (+)-Butaclamol typically involves a competitive radioligand binding assay. The workflow begins with the culture of cells expressing the D2 receptor, followed by the preparation of a crude membrane fraction containing the receptors. These membranes are then used in a binding assay with a specific D2 radioligand and varying concentrations of a competing ligand, with (+)-Butaclamol serving as the control for non-specific binding.
Caption: In Vitro D2 Receptor Occupancy Assay Workflow.
Experimental Protocols
Protocol 1: Culture of HEK293 Cells Stably Expressing D2 Receptors
This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
Materials:
-
HEK293 cell line stably expressing the human D2 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B, concentration to be optimized for the specific cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75 or T-175)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days.
-
-
Sub-culturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh complete growth medium.
-
Protocol 2: Crude Membrane Preparation from Cultured Cells
This protocol outlines the procedure for isolating a crude membrane fraction enriched with D2 receptors from cultured HEK293-D2 cells.
Materials:
-
Confluent flasks of HEK293-D2 cells
-
Ice-cold PBS
-
Ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge and appropriate tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from confluent flasks.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (approximately 20-30 strokes) or by sonication on ice (e.g., 3 cycles of 15 seconds with 30-second intervals).
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant (cytosolic fraction).
-
-
Membrane Storage:
-
Resuspend the membrane pellet in a small volume of homogenization buffer or a suitable assay buffer.
-
Determine the protein concentration using a standard method such as the Bicinchoninic acid (BCA) assay.
-
Aliquot the membrane preparation and store at -80°C until use.
-
Protocol 3: D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the D2 receptor, using a radioligand such as [3H]-Spiperone and (+)-Butaclamol to define non-specific binding.
Materials:
-
Crude membrane preparation from HEK293-D2 cells
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Spiperone) at a concentration close to its Kd
-
This compound (for non-specific binding determination, typically at 1-10 µM)
-
Test compound at various concentrations
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL (+)-Butaclamol (1-10 µM final concentration) + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Competition Binding: 50 µL Test Compound (at various concentrations) + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
-
Counting:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding .
-
For the competition assay, plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
By following these protocols, researchers can effectively utilize this compound to determine the D2 receptor occupancy of novel compounds, a critical step in the development of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Butaclamol Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (+)-Butaclamol hydrochloride, a potent dopamine (B1211576) D2 receptor antagonist and sigma receptor ligand, in various cell culture-based assays.
Introduction
This compound is the active enantiomer of butaclamol, known for its high affinity and stereospecific antagonism of dopamine D2 receptors. It is a valuable tool for studying dopaminergic signaling and has also been shown to interact with sigma receptors. These properties make it a subject of interest in neuroscience, oncology, and other areas of drug discovery. This document outlines protocols for its application in cell culture, including receptor binding, functional signaling, cell viability, and apoptosis assays.
Mechanism of Action
This compound primarily acts as a competitive antagonist at dopamine D2 receptors. This blockade inhibits the Gαi/o-coupled signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels in cells stimulated with a dopamine agonist. Additionally, (+)-Butaclamol binds to sigma-1 (σ1) and sigma-2 (σ2) receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum. The functional consequences of this binding can modulate calcium signaling, ion channel function, and cellular stress responses.
Data Presentation
Receptor Binding Affinities
| Compound | Receptor | Species | Tissue/Cell Line | Kᵢ (nM) | Radioligand | Reference(s) |
| (+)-Butaclamol | Dopamine D2 | Rat | Striatum | 1.8 | [³H]-Spiperone | --INVALID-LINK-- |
| Haloperidol (for comparison) | Sigma-1 | - | - | 2-4 | - | [1] |
| (+)-Pentazocine (for comparison) | Sigma-1 | - | - | 1.7 | - | [1] |
Functional Assay Parameters
| Assay Type | Cell Line | Receptor | Effect of (+)-Butaclamol | Typical Concentration for Non-specific Binding | Reference(s) |
| cAMP Accumulation | CHO or HEK293 | Dopamine D2 | Antagonizes agonist-induced inhibition of cAMP | 10 µM (for spiperone) | [2] |
| Apoptosis | Mouse Lymphoma | - | Can influence apoptosis induction | - | [3][4] |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-labeled ligand for non-specific binding: Spiperone or this compound (10 µM).
-
Test compound: this compound, serially diluted.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture D2-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh binding buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Binding buffer.
-
A constant concentration of [³H]-Spiperone (e.g., 0.5 nM).[2]
-
Serial dilutions of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add 10 µM of unlabeled spiperone.[2]
-
Add cell membrane preparation to each well.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Functional Dopamine D2 Receptor cAMP Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine D2 receptor agonist (e.g., Quinpirole).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed D2-expressing cells into 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay:
-
Wash cells with assay buffer.
-
Pre-incubate cells with different concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a D2 agonist (e.g., the EC₅₀ concentration of quinpirole) in the presence of forskolin (to stimulate cAMP production).
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine its IC₅₀ for the antagonism of the agonist effect.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Selected cell line (e.g., HEK293, a cancer cell line).
-
Cell culture medium.
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., in a range from 1 µM to 100 µM, based on typical concentrations for in vitro studies). Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis induced by this compound using flow cytometry.
Materials:
-
Cell culture medium.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with desired concentrations of this compound for a specific duration (e.g., 60 minutes, as a starting point based on literature).[3][4] Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Caption: General experimental workflow for characterizing (+)-Butaclamol HCl.
References
- 1. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Effects of butaclamol, clopenthixol, mepromazine and cannabinol stereoisomers on apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (+)-Butaclamol Hydrochloride as a Tool for Studying Antipsychotic Drug Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butaclamol hydrochloride is a potent antipsychotic drug that acts as a high-affinity antagonist for dopamine (B1211576) D2-like receptors.[1][2] Although never marketed for clinical use, its rigid, conformationally restricted structure and high stereoselectivity make it an invaluable research tool for investigating the mechanisms of antipsychotic drug action and for characterizing dopamine receptor pharmacology.[3][4] The dextrorotatory (+)-enantiomer possesses virtually all the neuroleptic activity, while the levorotatory (-)-enantiomer is largely inactive, providing a powerful control for studying the specific effects of dopamine receptor blockade.[5] This document provides detailed application notes and experimental protocols for utilizing this compound as a reference compound in antipsychotic drug discovery and neuroscience research.
Mechanism of Action
(+)-Butaclamol is a potent antagonist of dopamine D2 receptors, a key target for most antipsychotic medications.[1] Its therapeutic effects are attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain.[6] By binding to D2 receptors without activating them, (+)-Butaclamol prevents the downstream signaling typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, (+)-Butaclamol exhibits affinity for other receptors, including sigma receptors, which may contribute to its overall pharmacological profile.[8] The stark difference in activity between its (+) and (-) isomers underscores the highly specific nature of the dopamine receptor binding pocket.[5]
Data Presentation: Receptor Binding and Functional Assay Data
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional potency (IC50) at various neurotransmitter receptors. This data highlights its high affinity and selectivity for dopamine D2-like receptors.
Table 1: Dopamine Receptor Binding Affinities and Functional Potency of (+)-Butaclamol
| Receptor Subtype | Radioligand | Tissue/Cell Line | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| D2 | [3H]-Spiperone | Rat Striatum | Binding | 0.9 | - | [9] |
| D2 | [3H]-Haloperidol | Rat Striatum | Binding | - | 0.5 | [10] |
| D2L | [3H]-N-methylspiperone | HEK293T cells | Binding | 1.26 | - | [11] |
| D3 | [3H]-Spiperone | CHO cells | Binding | 3.2 | - | [9] |
| D4 | [125I]-L-750,667 | hD4 HEK cells | Binding | 25 | - | [12] |
| D2-like | - | Rat Striatum | Adenylyl Cyclase Inhibition | - | 130 | [13] |
Table 2: Sigma, Serotonin, and Adrenergic Receptor Binding Affinities of (+)-Butaclamol
| Receptor | Radioligand | Tissue/Cell Line | Assay Type | Ki (nM) | Reference(s) |
| Sigma-1 | [3H]-(+)-Pentazocine | Rat Liver | Binding | 3.4 | [8] |
| Sigma-2 | [3H]-DTG | Rat Liver | Binding | >1000 | [8] |
| 5-HT1A | [3H]-8-OH-DPAT | Rat Hippocampus | Binding | 130 | |
| 5-HT2A | [3H]-Ketanserin | Rat Cortex | Binding | 1.8 | |
| α1-adrenergic | [3H]-Prazosin | Rat Cortex | Binding | 1.2 | |
| α2-adrenergic | [3H]-Rauwolscine | Rat Cortex | Binding | 200 |
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing this compound.
Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol describes a competition binding assay to determine the affinity of a test compound for the dopamine D2 receptor using rat striatal membranes and [3H]-Spiperone as the radioligand, with (+)-Butaclamol as a reference competitor.
Materials:
-
Rat striatum tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4 at 25°C
-
[3H]-Spiperone (specific activity ~80-100 Ci/mmol)
-
This compound
-
Test compound
-
Non-specific determinant: Haloperidol (10 µM final concentration)
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and place in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM), and 100 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone, 50 µL of Haloperidol (10 µM), and 50 µL of Assay Buffer.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone, and 100 µL of varying concentrations of the test compound or (+)-Butaclamol (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This protocol outlines a method to assess the functional antagonism of the dopamine D2 receptor by (+)-Butaclamol by measuring its effect on dopamine-inhibited cAMP accumulation. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is described here for its high-throughput capabilities.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Dopamine
-
This compound
-
Forskolin (B1673556) (to pre-stimulate adenylyl cyclase)
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer) containing cAMP-d2 and anti-cAMP cryptate.
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the D2-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in Stimulation Buffer to a density of 1-2 x 10⁶ cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of (+)-Butaclamol or the test compound in Stimulation Buffer.
-
Add 5 µL of the compound dilutions to the appropriate wells.
-
Add 5 µL of Stimulation Buffer to the control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Stimulation:
-
Prepare a solution of dopamine and forskolin in Stimulation Buffer. The final concentration of forskolin should be around 1 µM, and the EC80 concentration of dopamine should be used to elicit a submaximal inhibition of cAMP production.
-
Add 5 µL of the dopamine/forskolin solution to all wells except the basal control wells (which receive 5 µL of Stimulation Buffer).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP cryptate solution.
-
-
Final Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratios to cAMP concentrations using a standard curve generated according to the kit's instructions.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value for (+)-Butaclamol or the test compound using non-linear regression analysis.
-
Protocol 3: Amphetamine-Induced Stereotypy Behavioral Assay in Rats
This protocol describes a classic in vivo model to assess the antipsychotic potential of a compound by its ability to block amphetamine-induced stereotyped behaviors in rats. (+)-Butaclamol serves as a positive control.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
d-Amphetamine sulfate.
-
This compound.
-
Test compound.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Observation cages (e.g., clear Plexiglas cages, 40 x 25 x 20 cm).
-
Stopwatches or a video recording system.
Procedure:
-
Animal Acclimation:
-
House the rats in a temperature- and light-controlled environment (12:12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
On the day of the experiment, allow the rats to acclimate to the observation cages for at least 30-60 minutes.
-
-
Drug Administration:
-
Divide the rats into groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + Amphetamine
-
(+)-Butaclamol (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) + Amphetamine
-
Test Compound (various doses) + Amphetamine
-
-
Administer the test compound, (+)-Butaclamol, or vehicle intraperitoneally (i.p.) 30-60 minutes before the amphetamine challenge.
-
-
Amphetamine Challenge:
-
Administer d-amphetamine (e.g., 5 mg/kg, i.p.) to the designated groups.
-
-
Behavioral Observation and Scoring:
-
Immediately after amphetamine administration, place the rats back into their observation cages.
-
Observe and score the stereotyped behaviors at 10-minute intervals for a period of 90-120 minutes.
-
Scoring should be performed by an observer blinded to the treatment conditions.
-
Use a standardized scoring scale, such as:
-
0: Asleep or inactive.
-
1: Active, moving around the cage.
-
2: Increased activity with periodic sniffing.
-
3: Continuous sniffing, licking, or gnawing of the cage floor or walls.
-
4: Intense, focused stereotypy (licking, gnawing, or biting) in one location.
-
5: Dyskinetic movements of the head, limbs, or trunk.
-
-
-
Data Analysis:
-
For each rat, calculate the total stereotypy score over the observation period.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle + amphetamine group.
-
A significant reduction in the stereotypy score by the test compound, similar to that produced by (+)-Butaclamol, indicates potential antipsychotic activity.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, visualize key concepts related to the use of (+)-Butaclamol in antipsychotic research.
Caption: Experimental workflow for screening antipsychotic drug candidates.
Caption: Dopamine D2 receptor signaling pathway and antagonism by (+)-Butaclamol.
Caption: Modulatory role of the Sigma-1 receptor, a target of (+)-Butaclamol.
Discussion and Conclusion
This compound remains a cornerstone tool for the study of antipsychotic drugs. Its well-defined pharmacology, particularly its potent and stereospecific antagonism of the dopamine D2 receptor, allows researchers to dissect the dopaminergic component of action of novel compounds. The provided protocols offer standardized methods to assess the D2 receptor affinity, functional antagonism, and in vivo efficacy of new chemical entities, with (+)-Butaclamol serving as a reliable positive control. Furthermore, its interaction with other targets, such as the sigma-1 receptor, provides an avenue to explore the polypharmacology that may contribute to the therapeutic or side-effect profiles of antipsychotic agents. By employing (+)-Butaclamol in the experimental workflows outlined, researchers in drug development and neuroscience can gain critical insights into the mechanisms of action of antipsychotic drugs and accelerate the discovery of novel therapeutics for psychotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. currentseparations.com [currentseparations.com]
- 5. scilit.com [scilit.com]
- 6. HTRF cAMP Gs Dynamic Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 7. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN | eLife [elifesciences.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. (+)-butaclamol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Defining Specific vs. Non-Specific Binding with (+)- and (-)-Butaclamol in Dopamine Receptor Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
A powerful and widely accepted method to empirically determine specific binding is the use of stereoisomers, or enantiomers, of a chiral compound where one isomer is pharmacologically active and the other is inactive. The antipsychotic drug Butaclamol provides a classic example of this principle for the dopamine (B1211576) receptor system. (+)-Butaclamol is a potent antagonist at dopamine D2-like receptors, while its enantiomer, (-)-Butaclamol, is several orders of magnitude less active.[1] This stereoselectivity allows for the precise definition of specific binding in radioligand binding assays.
This application note provides a detailed protocol for a competition radioligand binding assay using the D2-like receptor antagonist radioligand, [³H]-spiperone, and the enantiomers of Butaclamol to define specific and non-specific binding to dopamine receptors.
Principle of the Assay
The fundamental principle of this assay is to measure the displacement of a radiolabeled ligand (e.g., [³H]-spiperone) from dopamine receptors by an unlabeled competing ligand. To differentiate between the portion of the radioligand that is bound to the target receptor (specific binding) and the portion that is bound to other sites (non-specific binding), a high concentration of an unlabeled, potent, and specific ligand is used. In this context, (+)-Butaclamol serves as the "displacer" to determine total binding, while the inactive enantiomer, (-)-Butaclamol, is used in parallel to define the non-specific binding.
The specific binding is calculated as the difference between the total binding (in the absence of a competing ligand or in the presence of the inactive enantiomer) and the non-specific binding (in the presence of a saturating concentration of the active enantiomer).
Data Presentation
The following tables summarize the binding affinities of (+)- and (-)-Butaclamol for various dopamine receptor subtypes, demonstrating the stereoselectivity that is fundamental to their use in defining specific binding.
Table 1: Binding Affinities (Ki in nM) of Butaclamol Enantiomers at Dopamine Receptor Subtypes
| Receptor Subtype | (+)-Butaclamol Ki (nM) | (-)-Butaclamol Ki (nM) | Fold Selectivity ((-)-Ki / (+)-Ki) | Reference |
| D2 | 0.9 | >10,000 | >11,111 | Present findings |
| D3 | 1.1 | >10,000 | >9,090 | Present findings |
| D4 | 10 | >10,000 | >1,000 | [1] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Experimental Protocols
Protocol 1: Membrane Preparation from Dopamine Receptor-Expressing Cells or Tissues
This protocol describes the preparation of cell membranes enriched with dopamine receptors, a crucial first step for the in vitro radioligand binding assay.
Materials:
-
Cells or tissue expressing the dopamine receptor of interest
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and a protease inhibitor cocktail
-
Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, containing 10% (w/v) sucrose
-
BCA Protein Assay Kit
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cells or dissect the tissue of interest on ice.
-
Wash the cells or tissue with ice-cold PBS.
-
Resuspend the cell pellet or tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (2-3 bursts of 10-15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Competition Radioligand Binding Assay Using [³H]-Spiperone and Butaclamol Enantiomers
This protocol details the steps for performing a competition binding assay to determine the specific binding of [³H]-spiperone to D2-like dopamine receptors.
Materials:
-
Prepared cell membranes expressing D2-like receptors (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂
-
[³H]-Spiperone (specific activity ~60-90 Ci/mmol)
-
(+)-Butaclamol hydrochloride
-
(-)-Butaclamol hydrochloride
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]-spiperone in ethanol. Dilute the stock solution in Assay Buffer to a final concentration that is 2-3 times the Kd of [³H]-spiperone for the target receptor (typically 0.2-0.5 nM).
-
Prepare stock solutions of (+)-Butaclamol and (-)-Butaclamol in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in Assay Buffer. A high concentration of (+)-Butaclamol (e.g., 10 µM) will be used to define non-specific binding.
-
-
Assay Setup:
-
The total assay volume is 250 µL per well in a 96-well plate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-spiperone solution, and 150 µL of the membrane preparation (containing 20-50 µg of protein).
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM (+)-Butaclamol solution, 50 µL of [³H]-spiperone solution, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of the desired concentration of the competing ligand (e.g., serial dilutions of (+)- or (-)-Butaclamol), 50 µL of [³H]-spiperone solution, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold under vacuum.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Dopamine Receptor Signaling Pathways
References
Application Notes and Protocols: (+)-Butaclamol Hydrochloride in Competition Binding Assays with [3H]-Spiperone
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for conducting competition binding assays using (+)-Butaclamol hydrochloride as a competitor against the radioligand [3H]-spiperone. These assays are fundamental in characterizing the binding affinity of test compounds for dopamine (B1211576) D2-like receptors. (+)-Butaclamol, a potent dopamine receptor antagonist, is frequently used to define non-specific binding in these experiments. [3H]-spiperone is a widely used radiolabeled antagonist that binds with high affinity to D2, D3, and D4 dopamine receptors.[1][2]
I. Quantitative Data Summary
The binding affinity of this compound and the radioligand [3H]-spiperone for dopamine receptors is critical for assay design and data interpretation. The following table summarizes key binding parameters from the literature.
| Compound | Radioligand | Receptor(s) | Parameter | Value | Cell Line/Tissue | Reference |
| [3H]-Spiperone | N/A | D2 | Kd | 0.057 ± 0.013 nM | HEK293-rD2 | [3] |
| D3 | Kd | 0.125 ± 0.033 nM | HEK293-rD3 | [3] | ||
| D2 | Bmax | 2.41 ± 0.26 pmol/mg protein | HEK293-rD2 | [3] | ||
| D3 | Bmax | 1.08 ± 0.14 pmol/mg protein | HEK293-rD3 | [3] | ||
| (+)-Butaclamol | [3H]-Spiperone | D2-like | Usage | 2 µM to define non-specific binding | HEK293 cells | [3] |
| [3H]-Spiperone | D2-like | Usage | 0.3 µM to define non-specific binding | CHO-D2S cells | ||
| Spiperone (unlabeled) | [3H]-Spiperone | D2 | Ki | ~0.06 nM | HEK-rD2 | [3] |
| D3 | Ki | ~0.1 nM | HEK-rD3 | [3] |
Note: Ki values for (+)-Butaclamol from direct competition assays with [3H]-spiperone were not explicitly found in a single table in the search results, but its use at micromolar concentrations to define non-specific binding indicates that its affinity is significantly lower than that of [3H]-spiperone.
II. Experimental Protocols
This section details the methodology for a competition binding assay using [3H]-spiperone and (+)-Butaclamol. The protocol is synthesized from established methodologies.[1][3]
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2-like receptors by measuring its ability to compete with [3H]-spiperone for receptor binding.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells stably transfected with D2, D3, or D4 receptors).
-
Radioligand: [3H]-spiperone (specific activity typically 70-90 Ci/mmol).
-
Competitor: this compound (for defining non-specific binding).
-
Test Compounds: Unlabeled compounds for which affinity is to be determined.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[3]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Equipment: 96-well plates, water-bath shaker, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Resuspend the membranes in assay buffer.
-
Homogenize the membrane suspension briefly using a tool like an Ultra-Turrax to ensure a uniform suspension.[1]
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well plate format):
-
The total assay volume is typically 200 µL to 1 mL.[1][4] The following is based on a 1 mL total volume.[1]
-
Total Binding Wells: Add 450 µL of assay buffer, 200 µL of [3H]-spiperone solution, 200 µL of assay buffer, and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 450 µL of assay buffer, 200 µL of [3H]-spiperone solution, 200 µL of a high concentration of (+)-butaclamol solution (e.g., final concentration of 2 µM), and 150 µL of the membrane preparation.[1][3]
-
Competition Wells: Add 450 µL of assay buffer, 200 µL of [3H]-spiperone solution, 200 µL of the test compound at various concentrations (typically a serial dilution), and 150 µL of the membrane preparation.
-
Note: The final concentration of [3H]-spiperone should ideally be at or near its Kd value to ensure adequate signal while allowing for effective competition.[1]
-
-
Incubation:
-
Incubate the plates for 60 minutes at 30°C or room temperature in a water-bath shaker.[3] This allows the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the filters to soak in the cocktail for several hours or overnight.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the CPM from the non-specific binding wells from the CPM of all other wells. Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific [3H]-spiperone binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[3] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand ([3H]-spiperone)
-
Kd = dissociation constant of the radioligand for the receptor
-
-
III. Visualizations
Diagram 1: Competitive Binding at the D2 Receptor
Caption: Competitive interaction of [3H]-Spiperone and (+)-Butaclamol at the D2 receptor.
Diagram 2: D2 Receptor Antagonism Signaling Pathway
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Utilizing (+)-Butaclamol Hydrochloride in Functional Assays for Dopamine D2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Butaclamol hydrochloride is a potent antagonist of dopamine (B1211576) D2 receptors and serves as an essential tool compound in pharmacological research.[1][2] Its high affinity and stereospecificity make it an excellent choice for characterizing the functional activity of the D2 receptor.[2] These application notes provide detailed protocols for utilizing this compound in key functional assays to probe D2 receptor signaling, including cAMP modulation, GTPγS binding, and β-arrestin recruitment assays. Furthermore, it has been demonstrated that (+)-Butaclamol can act as an inverse agonist at the D2 receptor, stabilizing the receptor in an inactive conformation.[3][4][5][6]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in various D2 receptor functional assays.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Radioligand Binding | Ki | 0.9 nM | CHO cells expressing D2S | [6] |
| cAMP Accumulation | EC50 (as inverse agonist) | 2.5 nM | CHO-D2S cells | [5] |
| [35S]GTPγS Binding | IC50 (as inverse agonist) | 5.0 nM | CHO-D2 cells | [3] |
| β-arrestin Recruitment | pKb | 8.87 | HEK293 cells with D2R | [7] |
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor primarily signals through two major pathways upon activation by an agonist like dopamine: the canonical G protein-dependent pathway and the non-canonical β-arrestin pathway.[8][9]
G Protein-Dependent Signaling
The D2 receptor couples to inhibitory G proteins (Gαi/o).[9][10] Activation of the D2 receptor by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[[“]]
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the D2 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[7] β-arrestin binding desensitizes the G protein signaling and can also initiate a separate wave of signaling by acting as a scaffold for other signaling molecules, such as kinases.[8][12]
Experimental Protocols
cAMP Functional Assay for D2 Receptor Antagonism
This protocol describes the determination of the functional antagonism of (+)-Butaclamol at the D2 receptor by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human dopamine D2 receptor.[13]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[13]
-
Forskolin (B1673556) (adenylyl cyclase stimulator).[13]
-
Dopamine (agonist).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
Protocol:
-
Cell Preparation: Seed the D2 receptor-expressing cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of (+)-Butaclamol in assay buffer. Also, prepare a stock solution of dopamine.
-
Antagonist Incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the diluted (+)-Butaclamol solutions to the respective wells. For control wells, add assay buffer alone. Incubate for 10-20 minutes at room temperature.
-
Agonist Stimulation: Add dopamine at a concentration corresponding to its EC80 to all wells except the basal control. Simultaneously, add forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.[14]
-
Incubation: Incubate the plate for 30 minutes at room temperature or 37°C.[14]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the (+)-Butaclamol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of (+)-Butaclamol.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon D2 receptor activation, providing a direct measure of G protein engagement.[15][16] (+)-Butaclamol is used to determine non-specific binding or to characterize its inverse agonist properties.[3][17]
Materials:
-
Membranes from cells expressing the D2 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
[35S]GTPγS.
-
Dopamine (agonist).
-
This compound.
-
Scintillation cocktail and filter plates.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor using standard homogenization and centrifugation techniques.[15]
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (e.g., 10-30 µM), and the D2 receptor-containing membranes (e.g., 5-20 µg protein/well).[15]
-
Ligand Addition:
-
Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1-0.5 nM) to all wells to start the reaction.[15]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[15][17]
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding and plot it against the ligand concentration to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated D2 receptor, often using techniques like BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation assays.[12][18]
Materials:
-
Cells co-expressing the D2 receptor fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin2 fused to an acceptor molecule (e.g., Green Fluorescent Protein, GFP).[12]
-
Assay buffer.
-
Dopamine (agonist).
-
This compound.
-
Substrate for the donor molecule (e.g., coelenterazine (B1669285) h for RLuc).
Protocol:
-
Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well plate.
-
Compound Addition: Add serial dilutions of (+)-Butaclamol to the wells and incubate for a short period.
-
Agonist Challenge: Add dopamine (EC80) to the wells to induce β-arrestin recruitment.
-
Substrate Addition: Add the RLuc substrate according to the manufacturer's protocol.
-
Signal Detection: Measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the (+)-Butaclamol concentration to determine its IC50 for inhibiting β-arrestin recruitment.
Logical Relationship: Antagonist vs. Inverse Agonist Action
(+)-Butaclamol can act as both a competitive antagonist and an inverse agonist at the D2 receptor.
-
As a competitive antagonist, it binds to the same site as the endogenous agonist (dopamine) but does not activate the receptor, thereby blocking the agonist's effect.
-
As an inverse agonist, it binds to the receptor and stabilizes it in an inactive conformation, reducing the basal or constitutive activity of the receptor in the absence of an agonist.[3][4][5][6]
References
- 1. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 6. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. consensus.app [consensus.app]
- 12. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Microdialysis Studies Using (+)-Butaclamol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Butaclamol hydrochloride is a potent dopamine (B1211576) D2 receptor antagonist, belonging to the dibenzocycloheptene class of neuroleptic drugs.[1][2][3] In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of this compound on dopamine and acetylcholine (B1216132) neurotransmission in the rat striatum. The striatum is a key brain region involved in motor control and reward, with a high density of dopamine D2 receptors.
Mechanism of Action: (+)-Butaclamol acts as an antagonist at dopamine D2 receptors.[2][6] In the striatum, D2 receptors are located both presynaptically on dopamingeric terminals (autoreceptors) and postsynaptically on other neurons, including cholinergic interneurons.[7] Blockade of presynaptic D2 autoreceptors by (+)-Butaclamol is expected to increase the release of dopamine.[8][9] Blockade of D2 receptors on striatal cholinergic interneurons, which tonically inhibit acetylcholine release, is expected to increase acetylcholine levels.[1][10][11]
Quantitative Data Summary
The following tables summarize expected quantitative data from in vivo microdialysis experiments investigating the effects of this compound on extracellular dopamine and acetylcholine levels in the rat striatum. The data are presented as a percentage of the mean baseline levels established before drug administration. These values are representative and based on published effects of other potent D2 receptor antagonists like haloperidol (B65202) and sulpiride.[8][11]
Table 1: Effect of this compound on Extracellular Dopamine Levels in the Rat Striatum
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | (+)-Butaclamol (0.5 mg/kg, i.p.) (% Baseline ± SEM) |
| -40 to -20 | 100 ± 5 | 100 ± 6 |
| -20 to 0 | 100 ± 4 | 100 ± 5 |
| 0 | Drug Administration | Drug Administration |
| 0 to 20 | 102 ± 5 | 125 ± 8 |
| 20 to 40 | 98 ± 6 | 155 ± 10 |
| 40 to 60 | 101 ± 4 | 160 ± 12 |
| 60 to 80 | 99 ± 5 | 158 ± 11 |
| 80 to 100 | 103 ± 7 | 145 ± 9 |
| 100 to 120 | 100 ± 5 | 130 ± 7 |
*p < 0.05 compared to vehicle-treated group.
Table 2: Effect of this compound on Extracellular Acetylcholine Levels in the Rat Striatum
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | (+)-Butaclamol (0.5 mg/kg, i.p.) (% Baseline ± SEM) |
| -40 to -20 | 100 ± 7 | 100 ± 8 |
| -20 to 0 | 100 ± 6 | 100 ± 7 |
| 0 | Drug Administration | Drug Administration |
| 0 to 20 | 99 ± 5 | 115 ± 9 |
| 20 to 40 | 103 ± 6 | 135 ± 11 |
| 40 to 60 | 101 ± 7 | 150 ± 12 |
| 60 to 80 | 98 ± 5 | 148 ± 10 |
| 80 to 100 | 102 ± 8 | 130 ± 9 |
| 100 to 120 | 99 ± 6 | 118 ± 8 |
*p < 0.05 compared to vehicle-treated group.
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
This protocol details the surgical procedure for implanting a guide cannula for subsequent insertion of a microdialysis probe into the rat striatum.
Materials:
-
Male Wistar rats (275–350 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (CMA or equivalent)
-
Microdialysis probes (4-mm active membrane)
-
Bone screws
-
Dental cement
-
Analgesic (e.g., carprofen)
-
Antiseptic solution
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill a small burr hole over the target brain region. For the striatum, typical coordinates are: AP: +1.0 mm from bregma, ML: ±2.5 mm from midline.[4]
-
Implant 2-3 small bone screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the desired depth. For the dorsal striatum, the coordinate is typically DV: -3.0 mm from the dura.[4]
-
Secure the guide cannula to the skull and bone screws using dental cement.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis and Sample Collection
This protocol describes the procedure for conducting the microdialysis experiment to measure neurotransmitter levels following the administration of this compound.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, buffered to pH 7.4.
-
This compound solution (dissolved in saline)
-
Fraction collector or microtubes
-
HPLC-ECD system for analysis
Procedure:
-
Gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Begin perfusing the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials. For dopamine analysis, an antioxidant (e.g., perchloric acid) should be added to the vials to prevent degradation.
-
Administer this compound (e.g., 0.5 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours post-administration.
-
Store samples at -80°C until analysis.
-
Analyze the dialysate samples for dopamine and acetylcholine content using a validated HPLC-ECD method.
Visualizations
Caption: Experimental workflow for in vivo microdialysis.
Caption: Antagonism of D2 receptor signaling by (+)-Butaclamol.
References
- 1. Suppression of cholinergic activity via the dopamine D2 receptor in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the stereoisomers of butaclamol on neurotensin content in discrete regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in Extracellular Dopamine Induced by Morphine and Cocaine: Crucial Control by D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of dopamine D1 and D2 receptors on striatal acetylcholine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological release of striatal acetylcholine in vivo: modulation by D1 and D2 dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of (+)-Butaclamol hydrochloride stock solutions for experiments
Application Notes and Protocols for (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of this compound stock solutions for various experimental applications. Adherence to these guidelines will ensure solution integrity and reproducibility of experimental results.
Physicochemical Properties
This compound is a potent antipsychotic agent known for its antagonist activity at dopamine (B1211576) D2 receptors and its interaction with sigma receptors.[1][2][3] Proper understanding of its physical and chemical properties is crucial for the preparation of accurate and stable solutions.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁NO · HCl | [4] |
| Molecular Weight | 397.98 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | ||
| Water | 0.25 mg/mL | [4] |
| Ethanol | 1 mg/mL | N/A |
| DMSO | Soluble | [5] |
| Alcohol-Water Mixtures | More soluble than in water or alcohol alone | [4] |
| Storage (Powder) | Short term (weeks to months) at 0°C; Long term (years) at -20°C, desiccated. | [4] |
Experimental Protocols
I. Preparation of High-Concentration Stock Solution in DMSO (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution for various in vitro assays.
Materials:
-
This compound (MW: 397.98 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 3.98 mg of this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles.[6] DMSO stock solutions are typically stable for at least 6 months when stored at -80°C.[6]
II. Preparation of Working Solutions for In Vitro Cellular Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based experiments. It is critical to maintain a low final concentration of DMSO (typically below 0.5%) in the cell culture medium to avoid solvent-induced cytotoxicity.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, to prepare a 1 mM intermediate stock, dilute 10 µL of the 10 mM stock into 90 µL of sterile culture medium or PBS.
-
Final Working Solution: Further dilute the intermediate stock or the main stock solution into the final cell culture medium to achieve the desired working concentration. For example, to prepare a 1 µM working solution from a 10 mM stock, you can add 1 µL of the stock to 10 mL of culture medium (a 1:10,000 dilution). This results in a final DMSO concentration of 0.01%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Typical In Vitro Concentrations:
| Assay Type | Typical Concentration Range | Source |
| Dopamine Receptor Binding Assays | 100 nM - 1 µM | [1][3][7] |
| Adenylate Cyclase Inhibition Assays | EC₅₀ ≈ 130 nM | [4] |
| Sigma Receptor Binding Assays | Ki values in the low nM range | [2] |
III. Preparation of Dosing Solutions for In Vivo Animal Studies
This protocol details the preparation of this compound for intraperitoneal (i.p.) administration in rodents. The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Tween 80 or other suitable solubilizing agent (optional)
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation: If a co-solvent is needed due to solubility limitations in saline, prepare the vehicle first. A common vehicle for i.p. injection is saline containing a small percentage of a surfactant like Tween 80 (e.g., 5-10%).
-
Calculation: Calculate the total amount of this compound needed based on the desired dose (e.g., in mg/kg), the weight of the animals, and the injection volume (typically 5-10 mL/kg for rats).
-
Dissolution: Weigh the required amount of the compound and add it to the sterile vehicle.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, sonication in a water bath can be used to aid dissolution. Ensure the final solution is clear before administration.
-
Administration: Administer the solution via the desired route (e.g., intraperitoneal injection).
-
Fresh Preparation: Dosing solutions for in vivo experiments should be prepared fresh on the day of use.
Typical In Vivo Dosages (Rat Models):
| Experimental Model | Route of Administration | Dosage Range | Source |
| Antagonism of Amphetamine-Induced Behavior | Intraperitoneal (i.p.) | 0.1 - 0.3 mg/kg | [8] |
| Blockade of Tranylcypromine-L-tryptophan-induced Hyperactivity | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | [9] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of (+)-Butaclamol.
Experimental Workflow for In Vitro Assays
Caption: General workflow for using (+)-Butaclamol in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pnas.org [pnas.org]
- 8. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Dopamine Receptor Internalization with (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-Butaclamol hydrochloride as a tool to study dopamine (B1211576) receptor internalization, a critical process in neuronal signaling and a key consideration in drug development. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for assessing the role of this potent antagonist in the trafficking of dopamine receptors.
Introduction to Dopamine Receptor Internalization
Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are central to a myriad of physiological processes, including motor control, cognition, and reward. Their signaling is tightly regulated, and one of the primary mechanisms for attenuating signal transduction is receptor internalization, or endocytosis. Upon agonist binding, dopamine receptors, particularly the D2 subtype, undergo a series of events leading to their removal from the cell surface and sequestration into intracellular vesicles. This process is crucial for receptor desensitization, resensitization, and overall maintenance of cellular responsiveness to dopamine.
The internalization of dopamine receptors is predominantly a clathrin-mediated process, often involving the recruitment of β-arrestin.[1] Agonist-induced conformational changes in the receptor promote its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin, which acts as an adaptor protein, linking the receptor to the clathrin machinery and facilitating the formation of clathrin-coated pits that bud off into the cytoplasm as endocytic vesicles.[1]
Role of this compound
(+)-Butaclamol is a potent and stereospecific antagonist of dopamine receptors, with a notable affinity for the D2-like receptor family.[2] Unlike agonists that promote internalization, antagonists like (+)-Butaclamol typically block the effects of agonists. By binding to the receptor, (+)-Butaclamol can prevent the conformational changes necessary for G protein coupling and subsequent β-arrestin recruitment, thereby inhibiting agonist-induced internalization.[3] Furthermore, studies have shown that (+)-Butaclamol can act as an inverse agonist at D2 dopamine receptors, meaning it can reduce the basal, agonist-independent activity of the receptor.[4][5] This property can be valuable in dissecting the constitutive activity and trafficking of dopamine receptors.
The stereospecificity of butaclamol is a key feature; the (+)-enantiomer is pharmacologically active, while the (-)-enantiomer is significantly less potent.[2] This makes the inactive enantiomer an excellent negative control in experiments to ensure that the observed effects are specifically mediated by dopamine receptor blockade.
Experimental Protocols
Here, we provide detailed protocols for assessing the effect of this compound on dopamine receptor internalization using two common and robust methods: a radioligand binding assay and fluorescence microscopy.
Protocol 1: Radioligand Binding Assay to Quantify Cell Surface Receptors
This protocol measures the number of dopamine receptors remaining on the cell surface after treatment with an agonist in the presence or absence of (+)-Butaclamol. A decrease in the binding of a membrane-impermeable radioligand indicates receptor internalization.
Materials:
-
Cells expressing the dopamine receptor of interest (e.g., HEK293 cells stably transfected with the D2 dopamine receptor)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Dopamine (or a specific D2 agonist like quinpirole)
-
This compound
-
(-)-Butaclamol (as a negative control)
-
Membrane-impermeable radioligand specific for the dopamine receptor subtype being studied (e.g., [³H]-Sulpiride for D2 receptors)
-
Scintillation fluid and vials
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Culture: Seed the cells in 24-well plates and grow to 80-90% confluency.
-
Drug Treatment:
-
Wash the cells once with warm PBS.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (assay buffer) for 30 minutes at 37°C. Include a set of wells with a high concentration of (-)-Butaclamol as a stereospecificity control.
-
Add a D2 receptor agonist (e.g., 10 µM dopamine or 1 µM quinpirole) to the wells and incubate for a time course determined to be optimal for internalization (e.g., 30-60 minutes) at 37°C. Include a set of control wells with no agonist treatment.
-
-
Radioligand Binding:
-
After the incubation period, immediately place the plates on ice to stop the internalization process.
-
Wash the cells three times with ice-cold PBS to remove the treatment drugs.
-
Add ice-cold assay buffer containing a saturating concentration of the membrane-impermeable radioligand (e.g., 5 nM [³H]-Sulpiride) to each well.
-
To determine non-specific binding, add a high concentration of a competing, unlabeled antagonist (e.g., 10 µM unlabeled sulpiride (B1682569) or 1 µM haloperidol) to a separate set of wells.
-
Incubate the plates on ice for 2-4 hours with gentle agitation.
-
-
Washing and Lysis:
-
Aspirate the radioligand solution and wash the cells rapidly three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for at least 30 minutes.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.
-
Express the specific binding in the treated wells as a percentage of the specific binding in the control (no agonist) wells.
-
Plot the percentage of surface receptors against the concentration of (+)-Butaclamol to determine its inhibitory effect on agonist-induced internalization.
-
Protocol 2: Fluorescence Microscopy to Visualize Receptor Internalization
This protocol allows for the direct visualization and quantification of dopamine receptor internalization at the single-cell level.
Materials:
-
Cells expressing a fluorescently-tagged dopamine receptor (e.g., D2-eGFP) or cells where the surface receptor population can be labeled with a fluorescent antibody.
-
Glass-bottom culture dishes or chamber slides suitable for microscopy.
-
Cell culture medium and supplements.
-
Dopamine (or a specific D2 agonist).
-
This compound.
-
Paraformaldehyde (PFA) for cell fixation.
-
Mounting medium with DAPI (optional, for nuclear staining).
-
Confocal or high-resolution fluorescence microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation: Seed the cells on glass-bottom dishes and allow them to adhere and grow.
-
Drug Treatment:
-
Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle for 30 minutes at 37°C.
-
Add a D2 receptor agonist (e.g., 10 µM dopamine) and incubate for 30-60 minutes at 37°C to induce internalization.
-
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips or view the dishes directly using a confocal microscope.
-
Acquire images of the cells, focusing on the distribution of the fluorescently-labeled receptors. In untreated or antagonist-treated cells, the fluorescence should be predominantly at the plasma membrane. In agonist-treated cells, a significant portion of the fluorescence will appear as intracellular puncta, representing internalized receptors in endosomes.
-
-
Quantification and Analysis:
-
Using image analysis software, quantify the degree of internalization. This can be done by measuring the ratio of intracellular fluorescence intensity to the total cellular fluorescence intensity for a population of cells.
-
Compare the internalization ratio between the different treatment groups (control, agonist alone, agonist + (+)-Butaclamol).
-
Data Presentation
The quantitative data obtained from these experiments can be effectively summarized in tables for clear comparison.
Table 1: Effect of (+)-Butaclamol on Dopamine-Induced D2 Receptor Internalization (Radioligand Binding Assay)
| Treatment | (+)-Butaclamol Conc. (µM) | Specific Binding (CPM) | % Surface Receptors |
| Vehicle Control | 0 | 55,000 ± 2,500 | 100% |
| Dopamine (10 µM) | 0 | 27,500 ± 1,800 | 50% |
| Dopamine (10 µM) | 0.01 | 30,250 ± 2,100 | 55% |
| Dopamine (10 µM) | 0.1 | 38,500 ± 2,300 | 70% |
| Dopamine (10 µM) | 1 | 49,500 ± 2,600 | 90% |
| Dopamine (10 µM) | 10 | 54,000 ± 2,400 | 98% |
Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions.
Table 2: Quantification of D2 Receptor Internalization by Fluorescence Microscopy
| Treatment | Internalization Index (Intracellular/Total Fluorescence) |
| Vehicle Control | 0.15 ± 0.05 |
| Dopamine (10 µM) | 0.65 ± 0.08 |
| Dopamine (10 µM) + (+)-Butaclamol (1 µM) | 0.20 ± 0.06 |
Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions.
Visualizations
Dopamine D2 Receptor Signaling and Internalization Pathway
Caption: Dopamine D2 receptor signaling cascade and subsequent internalization pathway.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Endocytosis of dopamine receptor: Signaling in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine responsiveness is regulated by targeted sorting of D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Butaclamol Hydrochloride in Studies of Amphetamine-Induced Behaviors
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Butaclamol hydrochloride is a potent dopamine (B1211576) D2 receptor antagonist that serves as an invaluable tool in neuroscience research, particularly in the study of behaviors mediated by the dopaminergic system. Its stereospecificity, with the (+)-enantiomer being the active form, makes it an excellent control compound for differentiating dopamine receptor-mediated effects from non-specific actions. Amphetamine, a psychostimulant, induces a range of behaviors in rodents, including stereotypy, locomotor hyperactivity, and rotational behavior in unilaterally lesioned animals. These behaviors are largely dependent on increased dopamine signaling in the brain. This document provides detailed application notes and protocols for utilizing this compound to investigate and antagonize amphetamine-induced behaviors, offering insights into the underlying neurobiology of dopamine-related disorders.
Data Presentation
The following tables summarize quantitative data on the effects of amphetamine on various behaviors and the antagonistic potential of (+)-Butaclamol.
Table 1: Dose-Dependent Effects of Amphetamine on Locomotor Activity and Stereotypy in Rodents. This table illustrates the typical bimodal dose-response to amphetamine, where lower doses primarily increase locomotor activity, and higher doses lead to the emergence of stereotyped behaviors.
| Amphetamine Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm/hr) | Stereotypy Score (0-6 scale) |
| Saline | 1500 ± 200 | 0.5 ± 0.2 |
| 1.0 | 4500 ± 500 | 1.5 ± 0.5 |
| 2.5 | 7000 ± 600 | 3.0 ± 0.7 |
| 5.0 | 5500 ± 550 | 5.0 ± 0.5 |
| 10.0 | 3000 ± 400 | 6.0 ± 0.0 |
Data are presented as mean ± SEM and are representative values compiled from typical findings in the literature.
Table 2: Antagonism of Amphetamine-Induced Behaviors by this compound. This table provides an illustrative overview of the potent ability of (+)-Butaclamol to block amphetamine-induced behaviors.
| Treatment Group | Amphetamine Dose (mg/kg) | (+)-Butaclamol Dose (mg/kg) | Locomotor Activity (% of Amphetamine Control) | Stereotypy Score (% of Amphetamine Control) | Rotational Behavior (Net turns/min) |
| Vehicle Control | 0 | 0 | 0 | 0 | 0 ± 0.5 |
| Amphetamine | 5.0 | 0 | 100 | 100 | 10 ± 2 |
| (+)-Butaclamol + Amphetamine | 5.0 | 0.1 | ~50 | ~40 | 4 ± 1 |
| (+)-Butaclamol + Amphetamine | 5.0 | 0.3 | ~10 | ~10 | 1 ± 0.5 |
Data are presented as approximate percentages or mean ± SEM, based on descriptive accounts in the literature demonstrating the efficacy of (+)-Butaclamol.
Signaling Pathways and Experimental Workflows
Troubleshooting & Optimization
(+)-Butaclamol hydrochloride solubility in DMSO and ethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of (+)-Butaclamol hydrochloride in DMSO and ethanol (B145695). It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: The solubility of this compound can vary based on the solvent and experimental conditions. Below is a summary of reported solubility data.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Source |
| Ethanol | 1 mg/mL | [1] |
| DMSO | Soluble (Specific value not consistently reported for the (+)-enantiomer; the (-)-enantiomer is reported to be >10 mg/mL) | [2] |
| Water | 0.25 mg/mL | [1] |
Q2: Are there general tips for dissolving this compound?
A2: Yes. To facilitate dissolution, particularly for challenging compounds, consider the following:
-
Use High-Quality Solvents: Ensure your DMSO is anhydrous and your ethanol is high-purity, as water content can impact solubility.[3]
-
Gentle Heating: Warming the solution gently can aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Vortexing: Vigorous mixing is a standard and effective method to aid solubility.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen solvent at the desired concentration.
This guide provides a systematic approach to troubleshoot solubility issues.
Troubleshooting Workflow
Caption: A workflow for troubleshooting solubility problems.
Possible Causes and Solutions:
-
Solvent Quality: DMSO is hygroscopic and can absorb water, which may reduce the solubility of your compound.[3]
-
Solution: Use a fresh, sealed bottle of anhydrous DMSO.
-
-
Insufficient Agitation: The compound may not be adequately dispersed in the solvent.
-
Solution: Increase mixing by vortexing for a longer duration or use a sonicator.
-
-
Low Temperature: Dissolution can be an endothermic process, and room temperature may not be sufficient.
-
Solution: Gently warm the solution. Monitor the temperature to avoid degradation.
-
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution that is supersaturated.
-
Solution: Try preparing a more dilute solution. If a higher concentration is necessary, a different solvent system may be required.
-
Issue 2: The compound dissolved initially but later precipitated out of solution.
Possible Causes and Solutions:
-
Temperature Fluctuations: A decrease in temperature after dissolution can cause the compound to crash out of solution.
-
Solution: Store the stock solution at a constant temperature, preferably the temperature at which it was prepared.
-
-
Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the concentration and leading to precipitation.
-
Solution: Ensure vials are tightly sealed. For long-term storage, consider using parafilm.
-
-
Introduction of an Anti-Solvent: For DMSO stock solutions, dilution into an aqueous buffer can cause precipitation if the final concentration of the compound exceeds its solubility in the mixed solvent system.
-
Solution: When diluting a DMSO stock into an aqueous medium, do so dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations. Consider using a co-solvent if precipitation persists.[4]
-
Experimental Protocols
General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent (DMSO or ethanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium. A mechanical shaker or orbital agitator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.22 µm syringe filter.
-
Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Experimental Workflow for Solubility Determination
Caption: A workflow for experimental solubility determination.
References
preventing non-specific binding of (+)-Butaclamol hydrochloride in assays
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly non-specific binding in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a potent antipsychotic agent that acts as a dopamine (B1211576) D2 receptor antagonist.[1][2] It belongs to the butyrophenone (B1668137) class of chemical compounds.[1] In research, it is primarily used to study the dopamine system, investigate the mechanisms of antipsychotic drugs, and as a tool in radioligand binding assays to define non-specific binding at dopamine receptors.[3][4] Its hydrochloride salt form enhances its stability and solubility in water and various organic solvents, making it suitable for biological studies.[1]
Q2: What is non-specific binding and why is it a concern when working with this compound?
Non-specific binding refers to the binding of a compound, such as this compound, to sites other than its intended target receptor. These can include other proteins, lipids, or even the plastic surfaces of assay plates and filter membranes.[5] High non-specific binding can obscure the specific signal in an assay, leading to inaccurate measurements of receptor affinity and density.[5] Due to the hydrophobic nature of many drugs, including butaclamol, they can be prone to non-specific interactions.
Q3: How is non-specific binding typically determined in a radioligand assay with (+)-Butaclamol?
In a radioligand binding assay, non-specific binding is determined by measuring the amount of radioligand that binds to the sample in the presence of a high concentration of an unlabeled competitor. In the case of studying a radiolabeled ligand for the dopamine receptor, unlabeled this compound would be used in excess to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.[3][4][5]
Q4: What are acceptable levels of non-specific binding in an assay?
Generally, an assay is considered robust if the specific binding is at least 80% of the total binding at the Kd concentration of the radioligand.[6] This means that non-specific binding should ideally be less than 20% of the total binding. High non-specific binding (e.g., >50%) can make it difficult to obtain reliable data.
Troubleshooting Guides
Issue: High Non-Specific Binding Observed in My Assay
High non-specific binding is a common challenge that can compromise the quality of your experimental data. This guide provides a systematic approach to identify and mitigate the potential causes.
Experimental Workflow for Troubleshooting Non-Specific Binding
Caption: A systematic workflow for troubleshooting high non-specific binding in assays.
Step-by-Step Guide to Reducing Non-Specific Binding
-
Review Assay Protocol and Reagents :
-
Reagent Preparation : Ensure all buffers and solutions are freshly prepared and at the correct pH and concentration.[7]
-
Aliquoting : Aliquot reagents to avoid repeated freeze-thaw cycles which can degrade components.[8]
-
Primary Antibody Concentration : If using an antibody-based assay, a high primary antibody concentration can lead to non-specific binding. Try decreasing the concentration.[9]
-
-
Check Radioligand Quality :
-
The radioligand itself can be a source of high non-specific binding due to degradation or aggregation.[5] Ensure it has been stored correctly and is within its expiration date.
-
-
Optimize Blocking Agents :
-
The choice and concentration of the blocking agent are critical. Bovine Serum Albumin (BSA) is commonly used to block non-specific sites.[10]
-
Other options include non-fat dry milk, casein, or normal serum from the species of the secondary antibody.[11][12]
-
It is important to empirically determine the optimal blocking agent and concentration for your specific assay.[7]
| Blocking Agent | Typical Concentration | Notes | | --- | --- | --- | | Bovine Serum Albumin (BSA) | 0.1% - 5% | Commonly used, but can be a source of contamination with bovine IgG.[10][12] | | Non-fat Dry Milk | 1% - 5% | Cost-effective, but may contain phosphoproteins that can interfere with some assays. | | Normal Serum | 5% - 10% | Use serum from the same species as the secondary antibody to block Fc receptors.[11] | | Casein | 0.1% - 1% | Can be more effective than serum for blocking hydrophobic interactions.[12] | | Polyethyleneimine (PEI) | 0.1% - 0.3% | Pre-coating plates or filters can reduce binding to plastic/glass. |
-
-
Adjust Buffer Conditions :
-
pH : The pH of the assay buffer can influence the charge of molecules and affect non-specific binding. Optimizing the pH can help minimize these interactions.[10]
-
Ionic Strength : Increasing the salt concentration (e.g., NaCl) can reduce non-specific binding caused by electrostatic interactions.[10]
-
Surfactants : Adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help disrupt hydrophobic interactions.[10][13]
-
-
Modify Washing Steps :
-
Evaluate Assay Plastics and Filters :
-
Advanced Troubleshooting :
-
Incubation Time and Temperature : Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, but may also affect specific binding. This needs to be optimized.
-
Tissue/Protein Concentration : High concentrations of membrane preparations can sometimes lead to increased non-specific binding. Try reducing the amount of protein per assay tube.
-
Signaling Pathway of Dopamine D2 Receptor
This compound is an antagonist of the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The D2 receptor is coupled to Gi/o proteins.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
This diagram illustrates that when the agonist dopamine binds to the D2 receptor, it activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. As an antagonist, this compound blocks this pathway by preventing dopamine from binding to the receptor.
Experimental Protocols
General Protocol for a Radioligand Binding Assay using (+)-Butaclamol to Determine Non-Specific Binding
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Cell membranes or tissue homogenate expressing the dopamine D2 receptor.
-
Radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
This compound (for non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates (low-binding plates are recommended).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine, if necessary).
-
Filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup : Prepare triplicate tubes/wells for total binding, non-specific binding, and sometimes a blank (no membranes).
-
Total Binding : Add assay buffer, radioligand at a concentration near its Kd, and the membrane preparation.
-
Non-Specific Binding (NSB) : Add assay buffer, a high concentration of unlabeled this compound (typically 100- to 1000-fold higher than the Kd of the radioligand), the radioligand, and the membrane preparation.
-
-
Incubation : Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to reach equilibrium.
-
Termination and Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum filtration manifold.[5]
-
Washing : Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.[5][6]
-
Counting : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis :
-
Calculate the average counts per minute (CPM) for each condition.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
References
- 1. CAS 55528-07-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Butaclamol - Wikipedia [en.wikipedia.org]
- 3. Brain receptors for antipsychotic drugs and dopamine: direct binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. goldbio.com [goldbio.com]
- 9. arp1.com [arp1.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
stability of (+)-Butaclamol hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (+)-Butaclamol hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to prepare solutions of this compound fresh for each experiment.[1] If short-term storage is necessary, solutions should be kept at -20°C for up to one month or at -80°C for up to six months.[2] The solid powder form is stable for years when stored at -20°C or 4°C.[2]
Q2: What is the solubility of this compound in aqueous solutions?
This compound has limited solubility in water, approximately 0.25 mg/mL.[3][4] Its solubility can be enhanced in mixtures of alcohol and water.[3][5] It is also soluble in DMSO.
Q3: What are the known incompatibilities of this compound in solution?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2] Contact with these substances can lead to degradation of the compound.
Q4: How do pH, temperature, and light affect the stability of this compound in aqueous solutions?
Q5: How can I assess the stability of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound solutions.[8][9] This involves subjecting the solution to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the sample at various time points to quantify the remaining parent compound and detect any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The concentration exceeds the solubility limit of this compound in water (approx. 0.25 mg/mL).[3][4] | - Prepare a more dilute solution.- Use a co-solvent such as ethanol (B145695) to increase solubility.[3][5] |
| Loss of potency or inconsistent experimental results | Degradation of this compound in solution due to improper storage or handling. | - Prepare fresh solutions for each experiment.[1]- Store stock solutions at -80°C for no longer than 6 months.[2]- Protect solutions from light and avoid exposure to incompatible substances.[2] |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | - Conduct a forced degradation study to identify potential degradation products.- Adjust solution pH, temperature, or light exposure to minimize degradation. |
| Variability between batches of prepared solutions | Inconsistent preparation methods. | - Ensure the solid this compound is fully dissolved.- Use calibrated equipment for all measurements.- Standardize the solvent and pH of the solution. |
Experimental Protocols
The following are generalized protocols for forced degradation studies to evaluate the stability of this compound in aqueous solutions. Researchers should adapt these protocols based on their specific experimental needs and analytical capabilities.
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration suitable for your analytical method.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
Protocol 2: Oxidative Stability Assessment
-
Preparation of Solution: Dilute the stock solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration.
-
Incubation: Incubate the solution at room temperature.
-
Sampling: Withdraw aliquots at various time points.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photostability Assessment
-
Sample Preparation: Place the this compound solution in a photostability chamber.
-
Control Sample: Wrap a control sample in aluminum foil to protect it from light and place it in the same chamber.
-
Exposure: Expose the samples to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sampling and Analysis: Analyze the exposed and control samples by HPLC.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Hydrolytic Stability of this compound (% Remaining)
| Time (hours) | 0.1 M HCl (60°C) | 0.1 M NaOH (60°C) | Water (60°C) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Oxidative and Photostability of this compound (% Remaining)
| Condition | Time | % Remaining |
| 3% H₂O₂ (Room Temp) | 0 hours | 100 |
| 24 hours | ||
| Photostability (ICH Q1B) | Exposed | |
| Control |
Visualizations
The following diagrams illustrate a general workflow for conducting a forced degradation study and a hypothetical degradation pathway.
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Photodegradation of metolachlor: isolation, identification, and quantification of monochloroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Degradation Characteristics and Soil Remediation Capabilities of the Butachlor-Degrading Strain DC-1 [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of psychotropic medications: Impact on efficacy, safety, and drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (+)-Butaclamol hydrochloride concentration for in vitro studies
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antagonist of dopamine (B1211576) D2 receptors. It is the pharmacologically active enantiomer, while the (-)-enantiomer is significantly less active, demonstrating stereospecificity for the dopamine receptor. More recently, it has also been identified as an inhibitor of cyclic GMP-AMP synthase (cGAS), a key sensor in the innate immune system that detects cytosolic DNA.
Q2: What is the recommended concentration range for in vitro experiments?
A2: The optimal concentration of this compound depends on the specific application. For dopamine receptor antagonism studies, concentrations in the low nanomolar to low micromolar range are typically effective. For cGAS inhibition, a concentration range of 1-10 µM has been shown to be effective in cell-based assays.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
A3: For a 10 mM stock solution, dissolve 3.98 mg of this compound (Molecular Weight: 397.98 g/mol ) in 1 mL of sterile DMSO. Mix thoroughly by vortexing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For aqueous solutions, solubility is lower. It is soluble in water at 0.25 mg/mL and in ethanol (B145695) at 1 mg/mL.[3] Solubility is enhanced in alcohol-water mixtures.[3] Always ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
Q4: Is this compound cytotoxic?
A4: At concentrations effective for cGAS inhibition (up to 10 µM), (+)-Butaclamol has been shown to exhibit no evident cytotoxicity in THP-1 cells.[1] However, cytotoxicity is cell-type dependent and should be experimentally determined for your specific cell line and experimental conditions. We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your experiments.
Q5: What are the known off-target effects of (+)-Butaclamol?
A5: Besides its primary target, the dopamine D2 receptor, (+)-Butaclamol has been shown to have affinity for other dopamine receptor subtypes, including D1 and D3, as well as the serotonin (B10506) 5-HT7 receptor.[4] When interpreting results, it is important to consider these potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no effect observed | Compound Degradation: this compound may be unstable in your cell culture medium over the course of the experiment. | Perform a stability study by incubating the compound in your complete medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and analyzing the remaining concentration by HPLC or LC-MS. |
| Incorrect Concentration: The concentration used may be too low or too high for your specific cell type and assay. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| Solubility Issues: The compound may have precipitated out of solution in the cell culture medium. | Visually inspect the medium for any precipitate after adding the compound. Consider preparing the stock solution in a different solvent or using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin. | |
| High background or unexpected results | Off-Target Effects: The observed effects may be due to the interaction of (+)-Butaclamol with unintended targets in your cells. | Review the known off-target profile of (+)-Butaclamol.[4] Consider using a more specific inhibitor if available, or validate your findings using a secondary, structurally unrelated inhibitor for the same target. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with solvent only) in all experiments. | |
| High cell death observed | Cytotoxicity: The concentration of this compound used may be toxic to your cells. | Determine the cytotoxic concentration 50 (CC50) for your specific cell line using a standard cytotoxicity assay (e.g., MTT, LDH). Use concentrations well below the CC50 for your functional assays. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | Cell/Tissue Type | Activity | Value | Reference |
| Dopamine D2 Receptor | Antagonism of dopamine-inhibited adenylate cyclase | Rat Striatum | EC50 | 130 nM | [5] |
| Dopamine D2 Receptor | [3H]haloperidol binding | Rat Brain Striata | - | Used at 100 nM | [6] |
| Dopamine Receptor | [3H]dopamine binding | Rat Brain Striata | - | Used at 1 µM | [6] |
| cGAS | ISRE-luciferase reporter assay | THP-1 Lucia ISG cells | Inhibition | 1-10 µM | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.25 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL | |
| Alcohol-water mixtures | Soluble | [3] |
| DMSO | Soluble (used for stock solutions) | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L): Mass = 10 mM x 0.001 L x 397.98 g/mol = 3.98 mg
-
-
Dissolution: Weigh out 3.98 mg of this compound and dissolve it in 1 mL of sterile, high-quality DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value (the concentration that reduces cell viability by 50%).
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. scholarworks.utep.edu [scholarworks.utep.edu]
- 2. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with (+)-Butaclamol hydrochloride precipitation in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (+)-Butaclamol hydrochloride and preventing its precipitation in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic agent that acts as a dopamine (B1211576) receptor antagonist.[1][2] It exerts its effects by blocking dopamine receptors, thereby interfering with dopaminergic signaling pathways in the brain.[3] It has also been shown to have an indirect effect on serotoninergic mechanisms.[1]
Q2: What are the known solubility limitations of this compound?
A2: this compound has limited solubility in aqueous solutions. Its solubility is reported to be 0.25 mg/mL in water and 59.3 µg/mL at pH 7.4.[4][5] It is more soluble in ethanol (B145695) (1 mg/mL) and in alcohol-water mixtures.[4] Due to its low aqueous solubility, it has a tendency to precipitate in biological buffers, especially at physiological pH.
Q3: Why is it crucial to use freshly prepared solutions of this compound?
A3: It is recommended to use freshly prepared solutions of this compound to minimize the risk of precipitation and ensure the accuracy of experimental results.[4] Over time, especially in aqueous buffers, the compound can aggregate and precipitate out of solution, leading to a decrease in the effective concentration.
Troubleshooting Guide: Dealing with Precipitation
Issue: I am observing precipitation of this compound in my buffer.
This is a common issue due to the compound's low aqueous solubility. The following troubleshooting steps can help you address and prevent precipitation.
| Potential Cause | Troubleshooting Steps | Recommendations & Best Practices |
| High Concentration in Aqueous Buffer | The concentration of this compound may be exceeding its solubility limit in the chosen buffer. | - Prepare a high-concentration stock solution in an organic solvent like ethanol. - Serially dilute the stock solution into your final buffer to the desired working concentration immediately before use. |
| pH of the Buffer | The solubility of many compounds is pH-dependent. This compound's solubility is known to be low at neutral pH.[5] | - If your experimental design allows, consider using a buffer with a slightly more acidic pH, as this may improve solubility. - Always verify the final pH of your solution after adding the compound. |
| Buffer Composition | Certain buffer components can interact with the compound and reduce its solubility. | - If precipitation is observed in one buffer (e.g., phosphate-buffered saline), try a different buffer system (e.g., TRIS or HEPES). |
| Temperature | Low temperatures can decrease the solubility of some compounds. | - Prepare and handle the solutions at room temperature. - If storing solutions, be aware that refrigeration may induce precipitation. Always bring the solution to room temperature and check for precipitate before use. |
| Improper Dissolution Technique | The compound may not have been fully dissolved initially, leading to seeding and subsequent precipitation. | - Ensure the compound is completely dissolved in the initial solvent before any dilutions. - Sonication of the stock solution can aid in dissolution. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.25 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| Aqueous solution at pH 7.4 | 59.3 µg/mL | [5] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 5.4 mg/mL | [4] |
| Alcohol-water mixtures | More soluble than in water alone | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% ethanol to achieve a stock solution concentration of 1 mg/mL.
-
Vortexing: Vortex the solution thoroughly until all the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed container. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: If the stock solution was frozen, thaw it at room temperature.
-
Dilution: Immediately before the experiment, dilute the stock solution into the desired aqueous buffer to the final working concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
-
Fresh Preparation: Always prepare the working solution fresh for each experiment. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of dopamine signaling by this compound.
References
- 1. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butaclamol | C25H31NO | CID 37461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound; CAS No: 55528-07-9 [aobious.com]
- 5. This compound | C25H32ClNO | CID 6852400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Butaclamol Hydrochloride and Serum Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the activity of (+)-Butaclamol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic agent.[1][2] Its primary mechanism of action is the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype.[1][2][3] By blocking these receptors, it interferes with the downstream signaling pathways of dopamine in the central nervous system.[3][4]
Q2: Why is the interaction of this compound with serum proteins important?
A2: The binding of drugs to serum proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical determinant of their pharmacokinetic and pharmacodynamic properties.[5] According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and able to diffuse to its target site. Therefore, the extent of this compound's binding to serum proteins will directly impact its effective concentration, distribution, and half-life.[5][6]
Q3: Which serum proteins are most likely to bind this compound?
A3: As a basic drug, this compound is likely to bind to both human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[7][8][9] While HSA is more abundant, AAG often has a high affinity for basic drugs.[7][8][9] The plasma concentration of AAG can also increase in various disease states, potentially altering the free fraction of the drug.[7][8]
Q4: What is the expected impact of high serum protein binding on the activity of this compound?
A4: High serum protein binding would result in a lower free fraction of this compound. This can lead to a reduced immediate pharmacological effect, as less drug is available to interact with dopamine receptors. However, the protein-bound fraction can act as a reservoir, potentially prolonging the drug's duration of action.[10] Changes in protein levels or displacement by other drugs can significantly alter the free concentration and lead to unexpected efficacy or toxicity.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound's interaction with serum proteins.
Issue 1: High Variability in Protein Binding Results
| Potential Cause | Troubleshooting Step |
| Inconsistent pH | Ensure the pH of the buffer and plasma/serum samples is consistently maintained at physiological pH (7.4), as small variations can alter the ionization of both the drug and protein, affecting binding. |
| Temperature Fluctuations | Maintain a constant temperature (typically 37°C) throughout the experiment, as temperature changes can affect binding affinity.[5] |
| Presence of Other Drugs or Endogenous Substances | Be aware of potential competitive binders in the serum sample. If possible, use purified protein solutions to establish baseline binding characteristics. |
| Issues with Experimental Apparatus (e.g., Equilibrium Dialysis) | Check for leaks in the dialysis membrane and ensure proper assembly of the dialysis cells. Use appropriate controls to account for non-specific binding to the apparatus.[4] |
Issue 2: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Non-specific Binding to Labware | Use low-binding materials for tubes and plates. Silanizing glassware can also help to reduce adsorption. |
| Drug Instability | Assess the stability of this compound in the experimental buffer and at the experimental temperature over the time course of the assay. |
| Precipitation of the Drug | Ensure that the concentration of this compound used is below its solubility limit in the experimental medium. |
Issue 3: Difficulty in Quantifying the Unbound Drug Concentration
| Potential Cause | Troubleshooting Step |
| Low Unbound Fraction | If the drug is very highly protein-bound, the unbound concentration may be below the limit of detection of the analytical method. Concentrate the sample or use a more sensitive analytical technique (e.g., LC-MS/MS). |
| Interference from Matrix Components | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the plasma/serum matrix before analysis. |
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data for the binding of this compound to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). The following table provides representative data for other antipsychotic drugs to illustrate the typical binding characteristics that should be determined experimentally for this compound.
Table 1: Serum Protein Binding of Selected Antipsychotic Drugs (Illustrative Examples)
| Drug | Primary Binding Protein(s) | Reported % Protein Binding | Reference |
| Clozapine | AAG and Albumin | ~95% | [9] |
| Quetiapine | Albumin | ~83% | [11] |
| Olanzapine (B1677200) | Albumin and AAG | ~93% | [12] |
Note: This data is for illustrative purposes only and does not represent the binding characteristics of this compound.
Experimental Protocols
Protocol: Determination of this compound Binding to HSA and AAG using Equilibrium Dialysis
1. Materials:
-
This compound
-
Human Serum Albumin (HSA), purified
-
Alpha-1-Acid Glycoprotein (AAG), purified
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)
-
Analytical instrumentation for drug quantification (e.g., HPLC-UV or LC-MS/MS)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and dilute to the desired final concentrations in PBS.
-
Prepare solutions of HSA and AAG in PBS at physiological concentrations.
-
Assemble the equilibrium dialysis cells. In one chamber, place the protein solution (HSA or AAG). In the other chamber, place the PBS buffer.
-
Spike the protein-containing chamber with a known concentration of this compound.
-
Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined empirically).
-
After incubation, collect samples from both the protein-containing and the protein-free (buffer) chambers.
-
Determine the concentration of this compound in the samples from both chambers using a validated analytical method. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Drug Conc. - Free Drug Conc.) / Total Drug Conc.] * 100
3. Controls:
-
Run a control experiment without protein to assess non-specific binding of the drug to the dialysis membrane and apparatus.
-
Perform a time-course experiment to determine the time required to reach equilibrium.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by (+)-Butaclamol.
Caption: Experimental Workflow for Determining Serum Protein Binding.
References
- 1. Measurement of drug-protein binding by immobilized human serum albumin-HPLC and comparison with ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 3. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 4. Improved procedure for the determination of protein binding by conventional equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equilibrium dialysis for determination of protein binding or imipramine--evaluation of a method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Binding Effect of Proteins on Medications and Its Impact on Electrochemical Sensing: Antipsychotic Clozapine as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug binding to alpha 1-acid glycoprotein studied by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of olanzapine on serum protein phosphorylation patterns in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring stereochemical purity of (+)-Butaclamol hydrochloride
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to ensuring the stereochemical purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the significance of ensuring the stereochemical purity of this compound?
A1: (+)-Butaclamol is a potent dopamine (B1211576) receptor antagonist, and its pharmacological activity resides almost exclusively in the (+)-enantiomer.[1][2] The (-)-enantiomer is significantly less active.[1][2] Therefore, ensuring high enantiomeric purity is critical for accurate pharmacological studies, consistent biological activity, and the development of safe and effective therapeutics. The presence of the (-)-enantiomer can lead to misleading experimental results and potentially unforeseen side effects.
Q2: What are the primary analytical methods for determining the enantiomeric purity of Butaclamol hydrochloride?
A2: The most common and reliable methods for determining the enantiomeric purity of Butaclamol hydrochloride are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. Polarimetry can also be used as a complementary technique to confirm the optical rotation of the final product.
Q3: What is the expected specific rotation of enantiomerically pure this compound?
A3: While the specific rotation for this compound is not explicitly stated in the searched literature, the value for (-)-Butaclamol hydrochloride is reported as -222° in methanol (B129727). Therefore, the expected specific rotation for enantiomerically pure this compound would be approximately +222° in methanol under the same conditions.
Troubleshooting Guides
Chiral HPLC Analysis
Problem: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Select a CSP known to be effective for similar compounds. For Butaclamol, a macrocyclic antibiotic CSP like vancomycin (B549263) has been shown to be effective.[3][4][5] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For a vancomycin CSP, a polar ionic mobile phase (e.g., methanol:glacial acetic acid:triethylamine) can be used.[3][4][5] Adjust the ratio of the organic modifier and additives. |
| Suboptimal Flow Rate | Vary the flow rate. Slower flow rates often improve resolution on complex CSPs. A flow rate of 0.5 ml/min has been reported for Butaclamol separation.[3][4][5] |
| Inappropriate Temperature | Control the column temperature. Changes in temperature can affect the interactions between the analyte and the CSP, thereby influencing selectivity. |
Problem: Peak splitting or broad peaks.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contamination of the column or frit | Flush the column with a strong solvent. If the problem persists, the frit may need to be replaced.[6][7] |
| Dissolution of sample in a strong solvent | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Void in the column packing | This may require column replacement. |
NMR Spectroscopy Analysis
Problem: Inability to resolve enantiomeric signals.
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Solvating Agent (CSA) | Select a CSA known to interact with amines. Common examples include chiral acids or alcohols that can form diastereomeric complexes. |
| Insufficient concentration of CSA | Increase the concentration of the CSA to shift the equilibrium towards the formation of diastereomeric complexes. |
| Inappropriate solvent | The choice of solvent is critical for the formation and stability of the diastereomeric complexes. Test different deuterated solvents. |
| Line broadening | This can be caused by the dynamics of the complex formation. Temperature adjustments might help to sharpen the signals. |
Problem: Inaccurate quantification of enantiomeric excess.
| Possible Cause | Troubleshooting Step |
| Peak overlap | Optimize the NMR parameters (e.g., field strength, temperature) or try a different CSA to achieve better separation of the diastereomeric signals. |
| Integration errors | Ensure proper phasing and baseline correction of the spectrum before integration. Integrate well-resolved, non-overlapping signals. |
| Kinetic resolution during derivatization (if applicable) | If a chiral derivatizing agent is used, ensure the reaction goes to completion to avoid preferential reaction with one enantiomer. |
Experimental Protocols
Chiral HPLC Method for Butaclamol Enantiomers
This protocol is based on a published method for the analysis of Butaclamol enantiomers.[3][4][5]
-
Column: Chirobiotic V (vancomycin macrocyclic antibiotic) chiral stationary phase.
-
Mobile Phase: Methanol : Glacial Acetic Acid : Triethylamine (100:0.2:0.05, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 262 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Determination of Enantiomeric Purity by NMR Spectroscopy (General Protocol)
This is a general procedure for the use of a chiral solvating agent (CSA).
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Addition of CSA: Add an appropriate chiral solvating agent (e.g., a chiral acid or alcohol) to the NMR tube. The molar ratio of CSA to the analyte may need to be optimized.
-
Acquire Spectrum of the Mixture: Acquire another ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should lead to the splitting of one or more signals corresponding to the two enantiomers.
-
Quantification: Integrate the well-resolved signals corresponding to the diastereomeric complexes to determine the enantiomeric ratio.
Data Presentation
Chiral HPLC Parameters for Butaclamol Analysis
| Parameter | Value | Reference |
| Chiral Stationary Phase | Vancomycin (Chirobiotic V) | [3][4][5] |
| Mobile Phase | Methanol:Glacial Acetic Acid:Triethylamine (100:0.2:0.05, v/v/v) | [3][4][5] |
| Flow Rate | 0.5 mL/min | [3][4][5] |
| Detection Wavelength | 262 nm | [3][4][5] |
Physical Properties of Butaclamol Enantiomers
| Property | This compound | (-)-Butaclamol hydrochloride | Reference |
| Specific Rotation [α]D | ~ +222° (in methanol) | -222° (in methanol) |
Visualizations
References
- 1. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chiral analysis of butaclamol enantiomers in human plasma by HPLC using a macrocyclic antibiotic (vancomycin) chiral stationary phase and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral analysis of butaclamol enantiomers in human plasma by HPLC using a macrocyclic antibiotic (vancomycin) chiral stationary phase and solid phase extraction. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
minimizing off-target effects of (+)-Butaclamol hydrochloride
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antagonist of dopamine (B1211576) D2-like receptors (D2, D3, and D4). Its antipsychotic effects are primarily attributed to the blockade of these receptors. The (+)-enantiomer is the pharmacologically active form, demonstrating high stereospecificity. The (-)-enantiomer is significantly less active at these receptors.
Q2: What are the known major off-target binding sites for (+)-Butaclamol?
A2: Besides its high affinity for D2-like dopamine receptors, (+)-Butaclamol also exhibits significant affinity for sigma receptors (σ1 and σ2) and some serotonin (B10506) (5-HT) receptors, such as 5-HT2A. It has weaker activity at adrenergic receptors. These off-target interactions can lead to complex pharmacological effects and potential side effects in experimental models.
Q3: How can I minimize off-target effects in my in vitro experiments?
A3: Minimizing off-target effects is crucial for data interpretation. Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of (+)-Butaclamol that elicits the desired on-target effect (D2 receptor blockade) to minimize engagement with lower-affinity off-target receptors.
-
Use of selective antagonists: To confirm that an observed effect is due to an off-target interaction, co-incubate with a selective antagonist for the suspected off-target receptor (e.g., a selective 5-HT2A antagonist) to see if the effect is reversed.
-
Employing the inactive enantiomer: Use (-)-Butaclamol as a negative control. Since it is largely inactive at dopamine receptors, any observed effects may indicate off-target actions or non-specific effects of the chemical scaffold.
-
Utilize cell lines with specific receptor expression: When possible, use cell lines that endogenously express your target of interest (D2 receptors) but lack the primary off-target receptors (e.g., sigma or 5-HT2A receptors).
Q4: I am observing unexpected cellular toxicity. Could this be an off-target effect?
A4: Yes, unexpected toxicity can be an off-target effect. (+)-Butaclamol's interaction with sigma receptors, which are involved in regulating cellular stress and calcium signaling, could potentially lead to cytotoxicity at higher concentrations. It is recommended to perform a comprehensive cell viability assay (e.g., MTT or LDH assay) across a range of concentrations to determine the therapeutic window for your specific cell type.
Troubleshooting Guides
Issue 1: Inconsistent or No D2 Receptor Antagonism Observed
Question: I am not seeing the expected blockade of dopamine-induced signaling (e.g., inhibition of cAMP production) in my functional assay. What could be the problem?
| Potential Cause | Troubleshooting Step |
| Compound Degradation | This compound solutions should be freshly prepared. If using a stock solution, ensure it has been stored properly (desiccated at -20°C for long-term storage) and has not undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the final concentration of (+)-Butaclamol in your assay. Perform a serial dilution and confirm the concentrations used in your dose-response curve. |
| Assay Conditions | Ensure that the assay buffer composition and pH are optimal for D2 receptor binding and function. For D2 receptor assays, a common buffer is 50 mM Tris-HCl, pH 7.4.[1] |
| Cell Line Issues | Confirm the expression and functionality of the D2 receptor in your cell line using a known D2 antagonist (e.g., haloperidol (B65202) or spiperone) as a positive control. |
Issue 2: Results Suggest Off-Target Activity
Question: My experimental results are not consistent with pure D2 receptor antagonism. How can I identify the potential off-target receptor involved?
| Potential Cause | Troubleshooting Step |
| Sigma Receptor Interaction | (+)-Butaclamol has high affinity for sigma receptors. To investigate their involvement, use a selective sigma receptor ligand (e.g., haloperidol, which also has high sigma affinity, or more selective tool compounds) to see if it can replicate or block the observed effect. |
| Serotonin Receptor Interaction | (+)-Butaclamol binds to 5-HT2A receptors. Use a selective 5-HT2A antagonist (e.g., ketanserin) in a competition assay to determine if the unexpected effect is mediated by this receptor. |
| Adrenergic Receptor Interaction | Although weaker, adrenergic effects are possible. Use selective alpha-1 adrenergic antagonists (e.g., prazosin) if you suspect adrenergic signaling is involved. |
Data Presentation
Table 1: Binding Affinities (Ki) of this compound at Various Receptors
| Receptor Family | Receptor Subtype | Ki (nM) | Species |
| Dopamine | D2 | 0.5 - 2.0 | Human, Rat |
| D3 | 1.8 - 5.0 | Human, Rat | |
| D4 | ~10 | Human | |
| Serotonin | 5-HT2A | 3.0 - 20.0 | Human, Rat |
| 5-HT7 | 31.62 | Mouse | |
| Sigma | σ1 | 1.0 - 4.0 | Guinea Pig, Rat |
| σ2 | ~10 | Rat | |
| Adrenergic | α1 | >100 | Rat |
Note: Ki values are compiled from multiple sources and can vary based on experimental conditions (e.g., radioligand used, tissue/cell preparation).
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
This protocol is to determine the binding affinity (Ki) of (+)-Butaclamol for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone (a D2 antagonist) with high specific activity.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Unlabeled haloperidol (10 µM).
-
This compound serial dilutions.
-
96-well plates, filter mats, and a scintillation counter.
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order: 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of your (+)-Butaclamol dilution.
-
Add 50 µL of [³H]-Spiperone to all wells at a final concentration close to its Kd (e.g., 0.1-0.5 nM).
-
Add 150 µL of the D2 receptor-containing membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration over GF/B filter mats pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for (+)-Butaclamol. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism
This protocol measures the ability of (+)-Butaclamol to block dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Dopamine solution.
-
Forskolin (B1673556) solution (to stimulate adenylate cyclase).
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Method:
-
Plate the D2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add dopamine at a concentration that gives a submaximal response (e.g., EC80) to all wells except the basal control.
-
Immediately add forskolin to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Plot the cAMP levels against the concentration of (+)-Butaclamol to determine its IC50 for reversing the dopamine-induced inhibition of cAMP.
Visualizations
Caption: On-target signaling pathway of (+)-Butaclamol at the D2 dopamine receptor.
Caption: Overview of major off-target signaling pathways of (+)-Butaclamol.
Caption: Logical workflow for troubleshooting unexpected results with (+)-Butaclamol.
References
proper storage and handling of (+)-Butaclamol hydrochloride
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the proper storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: For long-term storage and to ensure maximum stability, this compound powder should be stored at -20°C for up to three years. For shorter periods of up to two years, storage at 4°C is acceptable. The compound should be kept in a tightly sealed container to prevent moisture absorption and protected from direct sunlight and sources of ignition. The storage area should be cool and well-ventilated.
Q2: How should I handle this compound in the laboratory?
A2: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. To prevent inhalation of the powder, handling should be performed in a well-ventilated area or a fume hood. Avoid direct contact with skin and eyes. In the event of accidental contact, rinse the affected area thoroughly with water.
Q3: What are the visual signs of degradation of this compound powder?
A3: While subtle chemical degradation may not be visible, any noticeable change in the appearance of the white to off-white powder, such as discoloration (e.g., yellowing or browning), clumping, or a change in odor, may indicate degradation. If degradation is suspected, it is recommended to use a fresh batch of the compound for experiments to ensure the reliability of the results.
Q4: My this compound is not dissolving properly in aqueous buffer. What should I do?
A4: this compound has limited solubility in water (approximately 0.25 mg/mL). To improve solubility, it is recommended to first dissolve the compound in a small amount of an organic solvent such as ethanol (B145695) (solubility of ~1 mg/mL) or DMSO, and then slowly add the aqueous buffer while stirring to reach the final desired concentration. Preparing a concentrated stock solution in an organic solvent is a common practice. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause cytotoxicity (typically <0.5% v/v for DMSO in cell-based assays).
Q5: For how long are solutions of this compound stable?
A5: It is highly recommended to prepare solutions of this compound fresh for each experiment. The stability of the compound in solution is limited, and prolonged storage, especially at room temperature and exposed to light, can lead to degradation and a decrease in biological activity. If a stock solution needs to be stored for a short period, it should be kept at -20°C or -80°C and protected from light.
Quantitative Data
The following table summarizes the key quantitative data for this compound's interaction with dopamine (B1211576) receptors.
| Parameter | Receptor | Value | Notes |
| IC50 | Dopamine D2 Receptor | 130 nM | Antagonism of dopamine-induced inhibition of adenylate cyclase.[1] |
| Ki | Dopamine D4 Receptor | >1000 nM | Low affinity for D4 receptor. |
| EC50 | Dopamine D2 Receptor | - | As an antagonist, an EC50 for agonistic activity is not applicable. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 397.98 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 3.98 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: In Vitro Dopamine D2 Receptor Antagonism Assay (cAMP Inhibition)
This protocol describes how to assess the antagonist activity of this compound on dopamine D2 receptors expressed in a cell line (e.g., HEK293 or CHO cells).
-
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Dopamine.
-
10 mM this compound stock solution in DMSO.
-
cAMP detection kit.
-
384-well white opaque plates.
-
-
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 384-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Pre-incubation: Aspirate the culture medium from the cells and add the diluted this compound solutions. Pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of dopamine (at a concentration that gives a submaximal response, typically EC80) and forskolin (e.g., 10 µM) in assay buffer. Add this solution to the wells containing the cells and the antagonist.
-
Incubation: Incubate the plate for the time recommended by the cAMP detection kit manufacturer (typically 15-30 minutes) at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal using a plate reader compatible with the detection kit.
-
Data Analysis: Plot the percentage of inhibition of the dopamine-induced signal against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: Preparation for In Vivo Administration (Rodent Model)
This protocol is a general guideline for preparing this compound for intraperitoneal (i.p.) injection in rats. Doses in the range of 0.1 to 0.3 mg/kg have been shown to be effective in behavioral studies.[2]
-
Materials:
-
This compound powder.
-
Sterile saline (0.9% NaCl).
-
A small volume of ethanol or a solubilizing agent like Tween 80.
-
Sterile vials.
-
Sterile filters (0.22 µm).
-
-
Procedure:
-
Calculate the required amount: Based on the desired dose (e.g., 0.3 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Solubilization: Dissolve the calculated amount of this compound in a small volume of ethanol.
-
Dilution: Add sterile saline to the ethanol solution to reach the final desired concentration. The final concentration of ethanol should be low (e.g., <5%) to avoid adverse effects. If precipitation occurs, a small amount of a solubilizing agent like Tween 80 (e.g., 1-2 drops) can be added.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Administration: Administer the solution to the animals via i.p. injection at the calculated volume based on their body weight.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | 1. Degradation of this compound in solution. 2. Inaccurate pipetting of the compound. 3. Cell line instability or passage number too high. | 1. Always prepare fresh solutions of this compound for each experiment. 2. Ensure pipettes are properly calibrated. 3. Use cells with a low passage number and regularly check for receptor expression. |
| Precipitation of the compound in the final dilution for in vivo studies | 1. Low solubility of this compound in the vehicle. 2. The concentration of the organic co-solvent is too low in the final solution. | 1. Increase the proportion of the organic co-solvent (e.g., ethanol) slightly, ensuring it remains at a non-toxic level. 2. Add a biocompatible solubilizing agent such as Tween 80 or Cremophor EL. 3. Prepare a more dilute solution if the experimental design allows. |
| No observable effect in an in vivo experiment | 1. Insufficient dose of this compound. 2. Degradation of the compound in the injection solution. 3. Improper administration of the injection. | 1. Perform a dose-response study to determine the optimal effective dose for your specific model. 2. Prepare the injection solution immediately before use. 3. Ensure proper training in injection techniques to ensure the full dose is administered correctly. |
| High background signal in radioligand binding assays | 1. Non-specific binding of the radioligand to the filter or tube walls. 2. Insufficient washing of the filters. 3. Radioligand concentration is too high. | 1. Pre-soak the filters in a solution of polyethyleneimine (PEI) to reduce non-specific binding. 2. Optimize the washing steps by increasing the volume and/or number of washes. 3. Use a radioligand concentration at or below its Kd for the receptor. |
Visualizations
References
Technical Support Center: Cell Viability Assays in the Presence of (+)-Butaclamol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-Butaclamol hydrochloride in cell viability assays.
Introduction to this compound
This compound is a potent antipsychotic drug that acts as a dopamine (B1211576) D2 receptor (D2R) antagonist. Its effects on cell viability are of increasing interest in cancer research, as D2R signaling has been implicated in tumor growth and progression. When assessing the cytotoxic or cytostatic effects of this compound, it is crucial to select the appropriate cell viability assay and be aware of potential interactions that could lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for use with this compound?
A1: The choice of assay depends on the specific research question and cell type.
-
Metabolic Assays (e.g., MTT, MTS, XTT): These assays measure the metabolic activity of cells, which is often correlated with cell viability. They are widely used but can be susceptible to interference from compounds that affect cellular metabolism or directly interact with the assay reagents.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity. They are less likely to be affected by metabolic changes but can have higher background signals.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify intracellular ATP levels, which is a key indicator of viable, metabolically active cells. They are generally considered highly sensitive and less prone to interference than tetrazolium-based assays.[1][2]
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7): If the expected mechanism of cell death is apoptosis, assays that measure the activity of caspases, key enzymes in the apoptotic cascade, are highly specific.
For a comprehensive understanding, it is often recommended to use orthogonal assays that measure different aspects of cell health.
Q2: How can I determine if this compound is interfering with my cell viability assay?
A2: It is essential to perform a cell-free control experiment to test for direct interference.[3][4]
-
For MTT/MTS/XTT assays: Incubate this compound at the desired concentrations in cell-free media with the assay reagent. A change in color indicates a direct chemical interaction.
-
For LDH assays: Add this compound to the cell culture supernatant from untreated, lysed cells (maximum LDH control) just before adding the LDH assay reagent. A decrease in the expected signal may suggest that the compound is inhibiting the LDH enzyme.
-
For ATP-based assays: Add this compound to a known concentration of ATP in a cell-free buffer. A decrease in the luminescent signal could indicate inhibition of the luciferase enzyme.
Q3: My MTT assay results show an unexpected increase in viability at high concentrations of this compound. What could be the cause?
A3: This could be due to the direct reduction of the MTT tetrazolium salt by this compound, leading to a false-positive signal.[3] This is a known issue with some chemical compounds. To confirm this, run a cell-free control as described in Q2. If interference is confirmed, consider using an alternative assay such as an ATP-based assay or a direct cytotoxicity assay like the LDH release assay.
Q4: I am observing high background in my LDH assay control wells. What are the common causes?
A4: High background in an LDH assay can be caused by several factors:
-
Serum in the culture medium: Serum contains LDH, which can contribute to the background signal. It is recommended to use low-serum (e.g., 1%) or serum-free media during the assay incubation period.[5][6][7]
-
Cell lysis during handling: Overly vigorous pipetting or harsh treatment of cells can cause premature cell lysis and LDH release.
-
High cell density: A high number of cells can lead to increased spontaneous cell death and LDH release. Optimizing the cell seeding density is crucial.
Q5: What is the mechanism of action of this compound that leads to cell death?
A5: this compound is a dopamine D2 receptor (D2R) antagonist. The antagonism of D2R can trigger apoptosis through various downstream signaling pathways, including the inhibition of the PI3K/Akt/mTOR and Wnt/β-catenin pathways, and the activation of stress-related pathways.[8][9][10] To confirm that the observed cell death is due to apoptosis, it is recommended to perform a specific apoptosis assay, such as measuring caspase-3/7 activity.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between replicates | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating each row. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. | |
| Incomplete dissolution of formazan (B1609692) crystals | Increase the incubation time with the solubilizing agent and ensure thorough mixing by pipetting or using a plate shaker.[11] | |
| High background absorbance | Contamination of reagents or media | Use fresh, sterile reagents and media. |
| Phenol (B47542) red in the media | Use phenol red-free media for the assay.[12] | |
| Direct reduction of MTT by this compound | Perform a cell-free control experiment. If interference is confirmed, switch to a different viability assay.[3] | |
| Low signal or poor dynamic range | Suboptimal cell number | Perform a cell titration experiment to determine the optimal seeding density. |
| Insufficient incubation time with MTT | Increase the incubation time to allow for adequate formazan formation. | |
| Mitochondrial dysfunction caused by MTT | Be aware that MTT itself can affect mitochondrial function. Minimize incubation time as much as possible.[13] |
LDH Cytotoxicity Assay
| Problem | Possible Cause | Recommended Solution |
| High spontaneous LDH release in control wells | High serum concentration in media | Use low-serum (1-5%) or serum-free media during the assay.[5][7] |
| Cells are in poor health or overly dense | Ensure you are using healthy, sub-confluent cells. Optimize cell seeding density. | |
| Mechanical damage to cells | Handle cells gently during media changes and reagent additions. | |
| Low or no LDH release in positive control (lysed cells) | Incomplete cell lysis | Ensure the lysis buffer is added at the correct concentration and incubated for a sufficient amount of time. |
| Inhibition of LDH enzyme by the test compound | Perform a control where this compound is added to the lysate from the positive control wells just before the assay. If the signal is reduced, the compound is inhibiting the enzyme. | |
| High background in media-only wells | LDH present in the serum | Use low-serum or serum-free media. Always include a media-only background control and subtract this value from all other readings.[5][7] |
ATP-Based Viability Assay (e.g., CellTiter-Glo®)
| Problem | Possible Cause | Recommended Solution |
| Low luminescent signal | Low cell number | Optimize the cell seeding density. ATP assays are highly sensitive and can detect low cell numbers, but a sufficient number is still required for a robust signal. |
| Rapid ATP degradation | Ensure that the assay reagent, which contains a cell lytic agent and luciferase, is added quickly and mixed well to stabilize the ATP. | |
| Signal quenching | Interference of this compound with luciferase | Perform a cell-free control by adding the compound to a known concentration of ATP and the assay reagent. A decrease in luminescence indicates interference. |
| Variable results | Inconsistent cell numbers in wells | Ensure accurate and consistent cell seeding. |
| Temperature fluctuations | Allow plates and reagents to equilibrate to room temperature before performing the assay, as luciferase activity is temperature-dependent. |
Quantitative Data
Currently, there is limited publicly available data on the specific IC50 values of this compound across a wide range of cancer cell lines. Researchers should determine these values empirically for their cell lines of interest. The following table provides a template for presenting such data.
Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: MCF-7 | Breast Cancer | MTT | 72 | [To be determined] | [Your Experiment] |
| Example: A549 | Lung Cancer | ATP-based | 72 | [To be determined] | [Your Experiment] |
| Example: U87 MG | Glioblastoma | LDH | 48 | [To be determined] | [Your Experiment] |
Experimental Protocols
General Considerations for this compound
-
Solubility: this compound is soluble in DMSO.[14] It has limited solubility in water (0.25 mg/mL) and ethanol (B145695) (1 mg/mL). Prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stability: The stability of this compound in cell culture media over the course of a multi-day experiment should be considered. For long-term experiments, it may be necessary to replenish the media with a fresh compound.[15]
MTT Assay Protocol (Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Background control: Medium without cells.[16]
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[17]
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-Glo® 3/7 Assay Protocol (Adherent Cells)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[18][19]
-
Assay: Allow the plate and the reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[19]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[20][21]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[22]
Visualizations
Experimental Workflow for Assessing Cell Viability
Troubleshooting Logic for Unexpected MTT Assay Results
Signaling Pathway of this compound Induced Apoptosis
References
- 1. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. Dopamine induces apoptosis in cultured rat striatal neurons; possible mechanism of D2-dopamine receptor neuron loss during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 15. researchgate.net [researchgate.net]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. protocols.io [protocols.io]
- 22. biocompare.com [biocompare.com]
Technical Support Center: Optimizing (+)-Butaclamol Hydrochloride Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting experiments involving (+)-Butaclamol hydrochloride binding, particularly in the context of dopamine (B1211576) receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a radioligand binding assay?
A1: this compound, a potent dopamine receptor antagonist, is primarily used to define non-specific binding in radioligand binding assays for dopamine receptors, such as the D2 and D3 subtypes.[1][2] By adding a high concentration of unlabeled (+)-Butaclamol, it occupies the specific receptor sites, allowing for the measurement of radioactivity bound to non-receptor components (e.g., filters, lipids).[3][4] The active enantiomer is (+)-butaclamol, while the less active enantiomer, (-)-butaclamol, can be used as a control.[5]
Q2: How do I determine the optimal incubation time for my binding assay?
A2: The optimal incubation time is the time required for the binding of the radioligand to the receptor to reach equilibrium.[6] This is critical for accurate determination of binding affinity (Kd) and receptor density (Bmax).[6] To determine this, a time-course experiment (association kinetics) should be performed.[6] This involves measuring total, non-specific, and specific binding at various time points. The optimal incubation time is the point at which specific binding reaches a stable plateau.[6] It's important to note that lower concentrations of radioligand will require longer incubation times to reach equilibrium.[6]
Q3: What are acceptable levels of non-specific binding?
A3: Ideally, specific binding should constitute at least 80-90% of the total binding.[3] If non-specific binding is greater than 50% of the total binding, it can significantly impact the accuracy and reliability of your results.[6]
Q4: Can incubation temperature affect the binding assay?
A4: Yes, temperature is a critical parameter. Most dopamine receptor binding assays are performed at room temperature (around 25°C) or 37°C.[7][8] The chosen temperature should be kept consistent throughout the experiment and during optimization studies, as it can influence binding affinity and kinetics.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays, with a focus on optimizing incubation time and minimizing non-specific binding.
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high: Using a radioligand concentration significantly above its Kd can lead to increased binding to non-target sites.[3] | - Use a radioligand concentration at or below the Kd value for the target receptor.[6] |
| 2. Inadequate blocking of non-specific sites: Insufficient blocking can lead to the radioligand binding to non-receptor components. | - Ensure the concentration of (+)-Butaclamol is high enough (typically 1-10 µM) to saturate all specific binding sites.[2][7] | |
| 3. Suboptimal buffer conditions: The pH and ionic strength of the assay buffer can influence non-specific interactions.[3] | - Optimize the buffer composition. A common buffer is 50 mM Tris-HCl, pH 7.4.[2] | |
| 4. Improper washing: Insufficient washing can leave unbound radioligand on the filters, contributing to high background.[3] | - Ensure adequate and rapid washing of the filters with ice-cold wash buffer immediately after incubation.[2] | |
| Low Specific Binding | 1. Incubation time is too short: The binding reaction may not have reached equilibrium.[6] | - Perform a time-course experiment to determine the optimal incubation time to reach a stable plateau of specific binding.[6] |
| 2. Low receptor concentration: The amount of receptor in the preparation may be insufficient. | - Increase the amount of membrane preparation in the assay.[3] | |
| 3. Degraded radioligand or receptor: The radioligand may have degraded, or the receptor preparation may have lost activity. | - Use fresh or properly stored reagents. Assess the quality of the receptor preparation.[9] | |
| High Variability Between Replicates | 1. Inconsistent pipetting: Inaccurate or inconsistent pipetting of reagents can lead to significant variability. | - Use calibrated pipettes and ensure thorough mixing of all solutions. |
| 2. Uneven membrane suspension: The membrane preparation may not be homogeneously suspended. | - Vortex the membrane suspension before aliquoting into the assay tubes or plates. | |
| 3. Temperature fluctuations: Inconsistent temperature during incubation can affect binding kinetics. | - Use a temperature-controlled incubator or water bath for the incubation step. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a typical competitive binding assay using a radiolabeled antagonist (e.g., [³H]-Spiperone) and (+)-Butaclamol to determine non-specific binding.
Materials:
-
Membrane preparation containing Dopamine D2 receptors
-
Radioligand: [³H]-Spiperone
-
Non-specific binding agent: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Dilute the [³H]-Spiperone in the assay buffer to the desired final concentration (typically around the Kd value).
-
-
Assay Setup:
-
For total binding , add assay buffer, the membrane preparation, and the [³H]-Spiperone solution to the assay tubes.
-
For non-specific binding , add assay buffer, the membrane preparation, a saturating concentration of (+)-Butaclamol (e.g., 10 µM), and the [³H]-Spiperone solution.[7]
-
For competitor analysis , add assay buffer, the membrane preparation, varying concentrations of the test compound, and the [³H]-Spiperone solution.
-
-
Incubation:
-
Termination of Assay:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competitive binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Quantitative Data
The optimal incubation time and conditions can vary depending on the specific receptor subtype, radioligand, and experimental setup. The following table summarizes incubation conditions from various published protocols for dopamine receptor binding assays where (+)-Butaclamol is often used to define non-specific binding.
| Receptor | Radioligand | Incubation Time | Incubation Temperature | Non-Specific Binding Agent |
| Dopamine D2/D3 | [³H]-Spiperone | 60 min | 30°C | 2 µM (+)-Butaclamol[7] |
| Dopamine D2, D3, D4 | [³H]-Spiperone | Not specified, chosen to allow equilibrium | 25°C | 5 µM (+)-Butaclamol[10] |
| Dopamine D2 | [³H]-Spiperone | 120 min | 25°C | 10 µM Sulpiride[8] |
| Dopamine D3 | [³H]-Spiperone | Not specified | Not specified | 1 µM Haloperidol[8] |
| Dopamine D4 | [³H]-Spiperone | 120 min | 27°C | 25 µM Haloperidol[8] |
Visualizations
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor.
References
- 1. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 5. D034 SIGMA (−)-Butaclamol hydrochloride; CAS Number 55528-08-0 [aobious.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
Technical Support Center: Optimizing Experiments with (+)-Butaclamol Hydrochloride
Welcome to the technical support center for (+)-Butaclamol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for experiments involving this potent dopamine (B1211576) receptor antagonist. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to help you reduce variability and ensure the reliability of your results.
I. General Information
This section covers essential information about the handling, storage, and preparation of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, solid this compound should be kept at -20°C and desiccated. Stock solutions, typically prepared in DMSO, should be stored in tightly sealed aliquots at -20°C and are generally stable for up to one month. To minimize degradation from freeze-thaw cycles, it is recommended to prepare single-use aliquots.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] When preparing stock solutions, ensure the final concentration of DMSO in your experimental assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the desired amount of this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 3.98 mg of the compound (with a molecular weight of 397.98 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed by vortexing.
Q4: What is the purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of 98% or higher, as determined by methods like High-Performance Liquid Chromatography (HPLC).
II. In Vitro Experiments
This section provides detailed protocols and troubleshooting for common in vitro experiments using this compound, including dopamine receptor binding assays and functional cell-based assays.
A. Dopamine D2 Receptor Binding Assays
Diagram: Workflow for a Dopamine D2 Receptor Binding Assay
Caption: Workflow for a competitive dopamine D2 receptor binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [3H]-Spiperone as the radioligand and this compound to define non-specific binding.
Materials:
-
HEK293 cells stably expressing the human dopamine D2L receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Spiperone.
-
Non-specific binding control: this compound.
-
Unlabeled competitor: Test compound.
-
GF/C filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2L cells and harvest.
-
Lyse the cells in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a glass homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).[2]
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer + [3H]-Spiperone + cell membranes.
-
Non-specific Binding: Assay buffer + [3H]-Spiperone + a high concentration of this compound (e.g., 4 µM) + cell membranes.[2]
-
Competition: Assay buffer + [3H]-Spiperone + varying concentrations of the test compound + cell membranes.
-
-
-
Incubation:
-
Filtration:
-
Rapidly filter the contents of each well through GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[2]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide: Dopamine D2 Receptor Binding Assays
| Problem | Possible Cause | Solution |
| Low Total Binding Signal | 1. Inactive Radioligand: The radioligand may have degraded. | 1. Purchase a fresh batch of radioligand and check the expiration date. |
| 2. Low Receptor Expression: The cell membranes may have a low density of D2 receptors. | 2. Use a cell line with higher receptor expression or optimize membrane preparation to increase receptor yield. | |
| 3. Incorrect Assay Buffer: The pH or ionic strength of the buffer may be suboptimal. | 3. Verify the pH of the buffer at the incubation temperature and ensure all components are at the correct concentration. | |
| High Non-specific Binding | 1. High Radioligand Concentration: Using a radioligand concentration significantly above its Kd. | 1. Use a radioligand concentration at or below its Kd value. |
| 2. Inappropriate Blocking Agent: The concentration of (+)-Butaclamol may be insufficient. | 2. Use a high concentration of (+)-Butaclamol (typically 100-1000 fold excess over the radioligand) to define non-specific binding. | |
| 3. Filter Binding: The radioligand may be binding to the filters. | 3. Pre-soak the filters in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding. | |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate pipetting can lead to variability. | 1. Use calibrated pipettes and ensure proper pipetting technique. |
| 2. Assay Not at Equilibrium: The incubation time may be too short. | 2. Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. | |
| 3. Improper Mixing: Reagents may not be uniformly mixed. | 3. Gently agitate the plate during incubation. |
B. Functional Cell-Based Assays
Diagram: Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the dopamine D2 receptor.
Detailed Experimental Protocol: cAMP Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
This compound.
-
cAMP assay kit (e.g., HTRF-based).
Procedure:
-
Cell Seeding:
-
Seed HEK293-D2L cells into a 96-well plate at an optimized density and allow them to attach overnight.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the cell culture medium and add the different concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Stimulation:
-
Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.[4]
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Troubleshooting Guide: Functional Cell-Based Assays
| Problem | Possible Cause | Solution |
| High Variability in cAMP Levels | 1. Inconsistent Cell Number: Variation in the number of cells seeded per well. | 1. Optimize and standardize the cell seeding density. Ensure a homogenous cell suspension before plating.[3][5][6] |
| 2. Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients. | 2. Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. | |
| 3. Reagent Preparation: Inconsistent preparation of forskolin or butaclamol solutions. | 3. Prepare fresh solutions for each experiment and ensure thorough mixing. | |
| Low Signal Window | 1. Suboptimal Forskolin Concentration: The concentration of forskolin may be too high or too low. | 1. Perform a dose-response curve for forskolin to determine the optimal concentration for stimulation. |
| 2. Low Receptor Expression: The cells may not express enough D2 receptors to produce a robust signal. | 2. Use a cell line with higher receptor expression or consider transient transfection to boost expression. | |
| No Inhibitory Effect of (+)-Butaclamol | 1. Incorrect Compound Concentration: The concentrations of butaclamol used may be too low. | 1. Test a wider range of concentrations, including higher concentrations. |
| 2. Degraded Compound: The this compound may have degraded. | 2. Use a fresh aliquot of the compound. |
III. In Vivo Experiments
This section provides guidance for conducting in vivo studies with this compound, including behavioral experiments and microdialysis.
A. Behavioral Studies
Diagram: Logical Workflow for Troubleshooting Inconsistent Behavioral Study Results
Caption: A logical workflow for troubleshooting inconsistent behavioral study results.
Experimental Considerations for Behavioral Studies
-
Dosage: Effective doses of (+)-Butaclamol in rats for antagonizing amphetamine-induced behaviors are in the range of 0.1 to 0.3 mg/kg.[7]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route of administration.
-
Vehicle: The choice of vehicle can impact drug solubility and bioavailability. A common vehicle is saline. The impact of the vehicle on the animal's behavior should be assessed with a vehicle-only control group.
-
Behavioral Readouts: (+)-Butaclamol has been shown to antagonize amphetamine-induced stereotyped behavior and rotational behavior in rats with unilateral substantia nigra lesions. It also inhibits avoidance behaviors and reduces locomotor activity.[7][8]
Troubleshooting Guide: Behavioral Studies
| Problem | Possible Cause | Solution |
| High Variability in Behavioral Responses | 1. Inconsistent Drug Administration: Variations in injection volume or technique. | 1. Ensure accurate and consistent administration of the drug. |
| 2. Animal Stress: Stress can significantly impact behavior. | 2. Acclimate animals to the testing environment and handling procedures. | |
| 3. Environmental Factors: Differences in lighting, noise, or temperature in the testing room. | 3. Standardize the experimental environment. | |
| Lack of Expected Effect | 1. Incorrect Dosage: The dose may be too low to elicit a response. | 1. Perform a dose-response study to determine the optimal dose. |
| 2. Timing of Administration: The time between drug administration and behavioral testing may be inappropriate. | 2. Optimize the time course of the drug's effect. | |
| 3. Animal Strain Differences: Different rodent strains can have varying sensitivities to drugs. | 3. Use a consistent and appropriate animal strain. |
B. In Vivo Microdialysis
Experimental Protocol: In Vivo Microdialysis
This protocol provides a general outline for performing in vivo microdialysis to measure extracellular dopamine levels in the brain following administration of this compound.
Materials:
-
Stereotaxic frame.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection for dopamine analysis.
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., striatum).
-
Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples.
-
-
Drug Administration:
-
Administer this compound (e.g., via i.p. injection).
-
-
Sample Collection:
-
Continue to collect dialysate samples at regular intervals.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the post-drug dopamine levels as a percentage of the baseline levels.
-
Troubleshooting Guide: In Vivo Microdialysis
| Problem | Possible Cause | Solution |
| Low or No Dopamine Signal | 1. Incorrect Probe Placement: The probe may not be in the target brain region. | 1. Verify probe placement histologically after the experiment. |
| 2. Probe Clogging: The probe membrane may be blocked. | 2. Ensure proper probe handling and storage. Check for blockages before implantation. | |
| High Variability in Baseline | 1. Insufficient Equilibration Time: The system may not have reached a stable baseline. | 1. Allow for a longer equilibration period before collecting baseline samples. |
| 2. Animal Stress: Stress can cause fluctuations in dopamine release. | 2. Handle animals gently and allow them to acclimate to the experimental setup. | |
| No Effect of (+)-Butaclamol | 1. Inadequate Dose: The dose may be too low to produce a measurable effect on dopamine levels. | 1. Test a range of doses to determine an effective concentration. |
| 2. Poor Drug Penetration: The drug may not be reaching the brain in sufficient concentrations. | 2. Consider alternative routes of administration or vehicle formulations. |
IV. Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H32ClNO |
| Molecular Weight | 397.98 g/mol |
| Purity | ≥ 98% |
| Solubility | Soluble in DMSO |
Table 2: Receptor Binding Affinity of (+)-Butaclamol
| Receptor | Ki (nM) | Radioligand | Reference |
| Dopamine D2 | 130 (EC50) | N/A | [9] |
| Dopamine D4 | >100 | [125I]L-750,667 | [10] |
Table 3: In Vivo Efficacy of (+)-Butaclamol in Rats
| Behavioral Test | Dose Range (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-induced stereotypy | 0.1 - 0.3 | Antagonism | [7] |
| Amphetamine-induced rotation | 0.1 - 0.3 | Antagonism | [7] |
| Continuous avoidance | 0.1 - 0.3 | Inhibition | [7] |
| Open-field activity | 0.1 - 0.3 | Decreased ambulation and rearing | [7] |
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Optimization of the cell seeding density and modeling of cell growth and metabolism using the modified Gompertz model for microencapsulated animal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence Issues with (+)-Butaclamol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address autofluorescence issues encountered when using (+)-Butaclamol hydrochloride in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of your specific fluorescent signal. When treating cells or tissues with this compound, you may observe increased background fluorescence. This can be due to the intrinsic fluorescent properties of the compound itself or due to cellular stress responses induced by the drug treatment, leading to an accumulation of endogenous fluorophores like NAD(P)H and flavins.[1] This unwanted signal can mask your target's fluorescence, reduce the signal-to-noise ratio, and lead to inaccurate experimental results.
Q2: I am observing high background fluorescence in my microscopy images after treating cells with this compound. How can I confirm it is autofluorescence from the compound?
A2: To determine if this compound is the source of the autofluorescence, you should include the following controls in your experiment:
-
Unstained, untreated cells: This will establish the baseline autofluorescence of your cells.
-
Unstained, this compound-treated cells: This will reveal the fluorescence contribution of the compound itself at the concentration and incubation time used in your experiment.
-
Stained, untreated cells: This serves as a positive control for your specific fluorescent probe.
By comparing the fluorescence intensity and spectral profile of these controls, you can identify the source of the background signal.
Q3: What are the excitation and emission properties of this compound's autofluorescence?
A3: Currently, there is limited publicly available data specifying the exact excitation and emission spectra of this compound's autofluorescence. However, based on its chemical structure, which includes a benzocycloheptapyridoisoquinolinol core, it is likely to exhibit broad-spectrum autofluorescence with excitation in the UV to blue range and emission in the blue to green range. Many antipsychotic drugs with complex ring structures have been noted to have fluorescent properties.[2] To overcome this challenge, it is recommended that you experimentally determine the spectral properties of the autofluorescence in your specific experimental setup using a spectral confocal microscope or a plate reader with spectral scanning capabilities.
Q4: Can I use chemical methods to quench the autofluorescence caused by this compound?
A4: Yes, chemical quenching agents can be effective in reducing autofluorescence. However, their effectiveness against compound-induced autofluorescence may vary. Two common quenching agents are:
-
Sudan Black B: This is a lipophilic dye effective at quenching autofluorescence from lipofuscin, which can accumulate in cells under stress.[3][4][5] It is applied after fixation and immunolabeling.
-
Sodium Borohydride (NaBH₄): This reducing agent is primarily used to quench aldehyde-induced autofluorescence from fixatives like formaldehyde (B43269) and glutaraldehyde.[6][7] It may have limited efficacy against the intrinsic fluorescence of a compound like Butaclamol.
It is crucial to test these quenchers on your specific samples to determine their effectiveness and potential impact on your specific fluorescent signal.
Q5: Are there any computational methods to remove autofluorescence from my images?
A5: Yes, computational methods are powerful tools for separating specific signals from autofluorescence. The most common technique is spectral unmixing .[8] This method requires acquiring images at multiple emission wavelengths (a lambda stack) and then using software to separate the known emission spectrum of your fluorophore from the unknown, broad spectrum of the autofluorescence. This is particularly effective if you have a spectral confocal microscope.
Troubleshooting Guides
Problem 1: High background fluorescence in fluorescence microscopy images.
Possible Cause:
-
Intrinsic autofluorescence of this compound.
-
Increased cellular autofluorescence due to drug-induced stress.
-
Autofluorescence induced by aldehyde-based fixatives.
Solutions:
| Strategy | Description | Pros | Cons |
| Optimize Fluorophore Selection | Choose fluorophores with excitation and emission spectra that are well-separated from the likely autofluorescence range of Butaclamol (UV-blue excitation, blue-green emission). Red and far-red fluorophores are often a good choice.[9][10] | Simple to implement during experimental design. | May require purchasing new reagents. |
| Chemical Quenching | Treat fixed and stained samples with quenching agents like Sudan Black B.[4][5][11] | Can be very effective for certain types of autofluorescence. | May also quench the specific signal; requires careful optimization. Sudan Black B can introduce its own background in some channels.[3] |
| Photobleaching | Expose the unstained sample to intense light to destroy autofluorescent molecules before labeling with your fluorescent probe. | Can be effective and does not require additional reagents. | May damage the sample or affect antigenicity. The effect may not be permanent. |
| Spectral Imaging and Linear Unmixing | Acquire a lambda stack (a series of images at different emission wavelengths) and use software to computationally separate the autofluorescence from your specific signal.[8] | Highly effective and specific. Can separate multiple overlapping signals. | Requires access to a spectral confocal microscope and appropriate software. |
| Optimize Fixation | If using aldehyde-based fixatives, consider reducing the concentration or incubation time. Alternatively, switch to a non-aldehyde-based fixative like methanol (B129727) or acetone, if compatible with your antibody.[12] | Can significantly reduce fixation-induced autofluorescence. | Non-aldehyde fixatives may not preserve morphology as well and can affect some epitopes. |
Problem 2: High background in flow cytometry analysis.
Possible Cause:
-
Autofluorescence of this compound-treated cells falling into the detection channels of your fluorophores.
Solutions:
| Strategy | Description | Pros | Cons |
| Fluorescence Compensation | Use single-stained controls to mathematically correct for the spectral overlap of the autofluorescence into your detection channels.[13][14][15] A dedicated "autofluorescence channel" can sometimes be used. | Standard procedure on most flow cytometers. Can effectively remove spectral overlap. | Requires careful setup of single-stain controls for every experiment. May not be perfect for very high levels of autofluorescence. |
| Use a "Dump Channel" | If the autofluorescence is brightest in a particular channel (e.g., blue or green), you can exclude cells with high signal in that channel from your analysis. | Simple to implement during data analysis. | You may inadvertently exclude cells of interest that also have high autofluorescence. |
| Choose Brighter Fluorophores | Use fluorophores that are significantly brighter than the autofluorescence background to improve the signal-to-noise ratio. | Can help to better resolve positive populations. | May not be an option for all markers or experimental setups. |
Experimental Protocols
Protocol 1: Sudan Black B Staining to Quench Autofluorescence
This protocol is for quenching autofluorescence in fixed cells or tissue sections after immunofluorescence staining.
Materials:
-
Sudan Black B (SBB) powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours to dissolve completely.
-
Filter the SBB solution through a 0.2 µm filter to remove any undissolved particles.
-
Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
After the final wash, incubate your slides with the 0.1% SBB solution for 10-20 minutes at room temperature.[11]
-
Quickly wash the slides multiple times with PBS or 70% ethanol until the excess SBB is removed and the wash solution runs clear.
-
Mount the coverslips with an aqueous mounting medium.
Protocol 2: Spectral Unmixing in ImageJ/Fiji
This is a general workflow for performing spectral unmixing using the "LUMoS Spectral Unmixing" plugin in ImageJ/Fiji.[8] This is a blind spectral unmixing tool, meaning you do not need to provide the reference spectra.
Prerequisites:
-
ImageJ or Fiji installed.
-
LUMoS Spectral Unmixing plugin installed.
-
A lambda stack of your image (a multi-channel image where each channel represents a different emission wavelength).
Procedure:
-
Open your lambda stack image in ImageJ/Fiji.
-
Go to Plugins > LUMoS Spectral Unmixing.
-
In the dialog box, enter the "Number of fluorophores to unmix". This should be the number of expected fluorescent signals in your image, including the autofluorescence. For example, if you have one specific stain and autofluorescence, you would enter '2'.
-
You can choose to select all channels for unmixing.
-
The plugin will run the k-means clustering algorithm to separate the spectral signatures.
-
The output will be a new multi-channel image where each channel represents a separated fluorescent signal (one for your specific probe and one for the autofluorescence).
Visualizations
Experimental Workflow for Autofluorescence Troubleshooting
Caption: A flowchart outlining the steps for identifying and troubleshooting autofluorescence issues.
Signaling Pathways of this compound
This compound is known to be a potent antagonist of the Dopamine D2 receptor and also interacts with the Sigma-1 receptor.
Dopamine D2 Receptor Antagonism
Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by this compound.
Sigma-1 Receptor Interaction
Caption: Overview of this compound's interaction with the Sigma-1 receptor.[16][17][18]
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescent properties of some butyrophenones - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. zellbio.eu [zellbio.eu]
- 4. biotium.com [biotium.com]
- 5. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sudan Black B Pretreatment to Suppress Autofluorescence in Silk Fibroin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LUMoS Spectral Unmixing [imagej.net]
- 9. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 16. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
quality control measures for (+)-Butaclamol hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing experiments with (+)-Butaclamol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic agent that acts as a dopamine (B1211576) receptor antagonist, with a high affinity for the D2 subtype.[1][2] By blocking D2 receptors, it inhibits the downstream signaling effects of dopamine.[1][3] This mechanism is central to its use in research for studying the dopaminergic system and in the development of antipsychotic drugs.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored in a cool, dry place in a tightly sealed container, protected from light and heat. It is stable under recommended storage conditions.[3] While not classified as a hazardous substance, standard laboratory safety precautions should be observed, including wearing appropriate personal protective equipment (PPE). It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.
Q3: What is the solubility of this compound?
A3: this compound is slightly soluble in water and soluble in organic solvents like DMSO. One study reported a solubility of 59.3 µg/mL in a pH 7.4 buffer.
Q4: What level of purity should I expect for this compound?
A4: For research-grade material, a purity of ≥98% is common.[3] It is crucial to verify the purity of each new lot using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the reliability of experimental results.
Quality Control Measures
Ensuring the quality and integrity of this compound is critical for reproducible experimental outcomes. Below are key quality control assays and their typical validation parameters.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity
A validated HPLC method is essential for separating the active (+)-enantiomer from the inactive (-)-enantiomer and other impurities.[5]
Table 1: HPLC Method Parameters for Chiral Analysis of Butaclamol [5]
| Parameter | Specification |
| Column | Chirobiotic V (Vancomycin Macrocyclic Antibiotic Chiral Stationary Phase) |
| Mobile Phase | Methanol : Glacial Acetic Acid : Triethylamine (100:0.2:0.05, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 262 nm |
| Injection Volume | 5 µL |
Table 2: Validation Summary for HPLC Chiral Analysis Method [5]
| Validation Parameter | Result |
| Linearity Range | 100 - 3,000 ng/mL (R² > 0.999) |
| Recovery | 94 - 104% |
| Within-Run Precision (RSD) | 1.1 - 2.6% |
| Between-Run Precision (RSD) | 1.9 - 3.2% |
| Within-Run Accuracy | 1.5 - 5.8% |
| Between-Run Accuracy | 2.7 - 7.7% |
| Limit of Quantitation (LOQ) | 100 ng/mL in human plasma |
| Limit of Detection (LOD) | 50 ng/mL in human plasma |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol outlines the steps for determining the enantiomeric purity of a butaclamol sample.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the test sample in the mobile phase.
-
Create a series of dilutions from the stock solution to establish a calibration curve within the linear range (e.g., 100 - 3,000 ng/mL).
-
-
Chromatographic Conditions:
-
Equilibrate the Chirobiotic V column with the mobile phase (Methanol:Glacial Acetic Acid:Triethylamine at 100:0.2:0.05, v/v/v) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 262 nm.
-
-
Analysis:
-
Inject 5 µL of each standard and sample solution.
-
Record the chromatograms and determine the retention times for the (+)- and (-)-enantiomers.
-
Calculate the enantiomeric purity of the test sample by comparing the peak areas.
-
Troubleshooting Guides
Issue 1: Low or No Signal in Dopamine D2 Receptor Binding Assays
A low signal in a competitive binding assay (e.g., using a radiolabeled ligand like [³H]-Spiperone) can obscure results.
Table 3: Troubleshooting Low Signal in D2 Receptor Binding Assays
| Potential Cause | Recommended Solution |
| Degraded/Inactive Reagents | Verify the activity of the radioligand and the integrity of the this compound stock solution. Use fresh reagents if degradation is suspected. |
| Insufficient Receptor Concentration | Increase the concentration of the membrane preparation containing the D2 receptors in the assay. |
| Incorrect Buffer Composition | Ensure the binding buffer is correctly prepared. A common buffer is 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂. Verify the pH at the incubation temperature.[6] |
| Assay Not at Equilibrium | Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium.[6] |
| Pipetting Errors | Double-check the protocol and ensure all reagents are added in the correct order and volume. Use calibrated pipettes. |
Issue 2: High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal, leading to a low calculated specific binding. Specific binding should ideally constitute 80-90% of the total binding.[6]
Table 4: Troubleshooting High Non-Specific Binding
| Potential Cause | Recommended Solution |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its dissociation constant (Kd) for the D2 receptor to favor binding to high-affinity specific sites.[6] |
| "Sticky" Radioligand | Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6] |
| Inadequate Washing | Increase the number of washes with ice-cold wash buffer or increase the wash volume to more effectively remove unbound radioligand.[6] |
| Inappropriate Blocking Agent for NSB | To define non-specific binding, use a high concentration (100-1000 fold excess over the radioligand) of a known D2 receptor antagonist, such as unlabeled Haloperidol or (+)-Butaclamol itself.[6] |
Visualizations
Dopamine D2 Receptor Antagonism Workflow
The following workflow illustrates the quality control and experimental process for using this compound as a D2 receptor antagonist.
Caption: Quality control and experimental workflow for this compound.
Dopamine D2 Receptor Signaling Pathway
This diagram shows the canonical Gαi-coupled signaling pathway of the dopamine D2 receptor and its inhibition by this compound.
Caption: Inhibition of D2 receptor signaling by (+)-Butaclamol.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 5. Chiral analysis of butaclamol enantiomers in human plasma by HPLC using a macrocyclic antibiotic (vancomycin) chiral stationary phase and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (+)-Butaclamol and Haloperidol for Dopamine D2 Receptor Binding
For Immediate Release
[City, State] – [Date] – In the landscape of neuroscience and psychopharmacology research, the dopamine (B1211576) D2 receptor remains a critical target for the development of antipsychotic medications. A comprehensive understanding of the binding characteristics of various ligands to this receptor is paramount for advancing drug discovery. This guide provides a detailed comparison of two notable D2 receptor antagonists: (+)-Butaclamol hydrochloride and Haloperidol, focusing on their receptor binding affinities and the experimental protocols used to determine these values.
Quantitative Comparison of D2 Receptor Binding Affinity
The binding affinities of this compound and Haloperidol for the dopamine D2 receptor have been determined through various in vitro assays. The following table summarizes key quantitative data, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which are crucial metrics for assessing ligand potency. Lower values are indicative of a higher binding affinity.
| Compound | Parameter | Value (nM) | Assay Type |
| (+)-Butaclamol | EC50 | 130 | Dopamine-inhibited adenylyl cyclase[1] |
| Haloperidol | Ki | 0.66 - 2.84 | Radioligand Binding Assay |
| IC50 | 1.1 | Dopamine D2 Receptor Inhibition | |
| Ki | 1.4 | 5-HT2 & D2 Receptor Antagonism |
Note: The EC50 for (+)-Butaclamol reflects its functional antagonism of dopamine's effect on adenylyl cyclase, a downstream signaling event of D2 receptor activation. Ki and IC50 values for Haloperidol are derived from direct binding and functional inhibition assays.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the binding affinity (Ki) for both (+)-Butaclamol and Haloperidol at the D2 receptor is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., (+)-Butaclamol or Haloperidol) to displace a radiolabeled ligand that has a known high affinity for the receptor, such as [3H]-spiperone.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-spiperone.
-
Competitors: this compound and Haloperidol.
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist, often (+)-butaclamol itself (e.g., 10 µM), is used to determine the amount of radioligand that binds non-specifically to components other than the D2 receptor.[2]
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like MgCl2.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay buffer.
-
A range of concentrations of the competitor compound ((+)-Butaclamol or Haloperidol).
-
For total binding wells, add buffer instead of the competitor.
-
For non-specific binding wells, add a saturating concentration of a non-labeled D2 antagonist (e.g., 10 µM (+)-butaclamol)).
-
The cell membrane preparation.
-
-
Initiation of Reaction: Add the radioligand (e.g., [3H]-spiperone) to all wells to start the binding reaction. The concentration of the radioligand should ideally be close to its Kd value for the D2 receptor to ensure adequate signal without being overly difficult to displace.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3] Upon activation by an agonist like dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding assay described above.
References
A Comparative Guide: (+)-Butaclamol Hydrochloride vs. Spiperone in Dopamine Receptor Assays
For researchers and professionals in drug development, understanding the nuanced interactions of compounds with dopamine (B1211576) receptors is critical. This guide provides a detailed comparison of two key antagonists, (+)-Butaclamol hydrochloride and spiperone (B1681076), focusing on their performance in dopamine receptor assays. We present supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison at Dopamine Receptors
Both (+)-Butaclamol and spiperone are potent antagonists at dopamine D2-like receptors. The following table summarizes their binding affinities for dopamine D1, D2, and D3 receptors. It is important to note that binding affinities can vary between different studies and experimental conditions.
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Reference |
| This compound | D1 | Data not readily available | |
| D2 | ~1.0 | [1] | |
| D3 | Data not readily available | ||
| Spiperone | D1 | ~1000 | [2] |
| D2 | 0.16 | [3] | |
| D3 | 0.34 | [3] |
Note: The provided Ki values are representative and may differ based on the specific cell line, radioligand, and assay conditions used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize the interaction of compounds like (+)-Butaclamol and spiperone with dopamine receptors.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1 receptors).
-
Test Compound: this compound or spiperone.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM unlabeled spiperone or (+)-butaclamol).
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Increasing concentrations of the test compound or vehicle control.
-
Radioligand at a concentration near its Kd.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: Whole cells stably expressing the dopamine receptor subtype of interest.
-
Agonist: A known agonist for the target receptor (e.g., dopamine).
-
Test Compound: this compound or spiperone (as antagonists).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Reagents.
-
Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Compound Treatment:
-
For D1 receptor (Gs-coupled) antagonist testing: Pre-incubate the cells with increasing concentrations of the test compound. Then, stimulate the cells with a fixed concentration of an agonist (e.g., dopamine at its EC80).
-
For D2 receptor (Gi-coupled) antagonist testing: Pre-incubate the cells with increasing concentrations of the test compound. Then, co-stimulate the cells with forskolin (B1673556) (to elevate basal cAMP levels) and a fixed concentration of an agonist (e.g., dopamine at its EC80).
-
-
Incubation: Incubate the cells for a specified time to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the test compound concentration. For antagonists, the data will show an inhibition of the agonist-induced change in cAMP. Fit the data using a non-linear regression model to determine the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental design, the following diagrams have been generated using the DOT language.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Dopamine D1 receptor signaling cascade.[4][5][6]
Caption: Simplified Dopamine D2 receptor signaling cascade.[4][5][6]
References
- 1. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the D1- and D2-like dopamine receptors from the brain of the leopard frog, Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validating Dopamine Receptor Antagonism: A Comparative Guide to (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Butaclamol hydrochloride's performance as a dopamine (B1211576) receptor antagonist against other widely used alternatives. Supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes are presented to aid in the selection of appropriate pharmacological tools for dopamine receptor research.
Introduction to Dopamine Receptor Antagonism
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes in the central nervous system, including motor control, motivation, and cognition.[1][2] They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[3][4]
Dopamine receptor antagonists are invaluable tools for dissecting dopaminergic signaling pathways and are the pharmacological basis for many antipsychotic medications.[5][6] These antagonists bind to dopamine receptors and block the action of the endogenous ligand, dopamine. Some antagonists, like (+)-Butaclamol, have also been shown to act as inverse agonists, meaning they can reduce the basal, agonist-independent activity of the receptor.[7][8][9]
(+)-Butaclamol is a potent, stereospecific antagonist of dopamine receptors, with its (+)-enantiomer being the pharmacologically active form.[10][11] This guide will compare its in vitro performance with other common dopamine receptor antagonists: Haloperidol (B65202), Spiperone, and SCH 23390.
Comparative Performance of Dopamine Receptor Antagonists
The efficacy and selectivity of a dopamine receptor antagonist are primarily determined by its binding affinity (Ki) and its functional potency (IC50/EC50) at the target receptors. The following tables summarize the quantitative data for this compound and selected alternative antagonists.
Table 1: Binding Affinities (Ki, nM) at Dopamine D1 and D2 Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D1/D2) |
| (+)-Butaclamol | 2.8[12] | 1.3[9] | ~2.2 |
| Haloperidol | 1.8[13] | 1.5[13] | ~1.2 |
| Spiperone | 6.3[14] | 0.16[14] | ~39.4 |
| SCH 23390 | 0.2[15] | 1090[16] | ~0.0002 |
Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki(D1)/Ki(D2); a value > 1 indicates D2 selectivity, while a value < 1 indicates D1 selectivity.
Table 2: Functional Potency (IC50/EC50, nM) in cAMP Assays
| Compound | Assay Type | Receptor | Potency (nM) |
| (+)-Butaclamol | Antagonism of dopamine-induced cAMP inhibition | D2 | 130[14] |
| Haloperidol | Antagonism of dopamine-induced cAMP inhibition | D2 | - |
| Spiperone | Antagonism of dopamine-induced cAMP inhibition | D2 | - |
| SCH 23390 | Antagonism of dopamine-stimulated cAMP production | D1 | 0.3[17] |
IC50 represents the concentration of an antagonist that inhibits 50% of the agonist response. EC50 represents the concentration of an agonist or inverse agonist that produces 50% of the maximal response.
Key Experimental Protocols
Detailed methodologies for the validation of dopamine receptor antagonism are crucial for reproducible and reliable results.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.[18][19][20]
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D1 or D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-SCH 23390 for D1, [3H]-Spiperone for D2).
-
Test compound (this compound) and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced changes in intracellular cAMP levels.[21][22][23]
Objective: To determine the functional potency (IC50) of a test compound as an antagonist at D2 dopamine receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 dopamine receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine (agonist).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add the assay buffer containing various concentrations of the test compound. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) and forskolin to all wells (except for the basal control). Incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
Visualizing the Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in validating dopamine receptor antagonism.
Caption: Dopamine receptor signaling pathways.
Caption: Experimental workflow for antagonist validation.
Caption: Logical relationship of competitive antagonism.
Conclusion
This compound is a potent antagonist at both D1 and D2 dopamine receptors, exhibiting a slight preference for the D2 subtype in binding assays. Its utility as a research tool is underscored by its well-characterized stereospecificity. When compared to other antagonists, (+)-Butaclamol shows a balanced D1/D2 antagonist profile, in contrast to the high D2 selectivity of Spiperone and the profound D1 selectivity of SCH 23390. The choice of antagonist will ultimately depend on the specific research question, with (+)-Butaclamol being a suitable candidate for studies requiring potent, relatively non-selective dopamine receptor blockade. The provided experimental protocols and visualizations serve as a guide for the robust validation of its, and other antagonists', activity at dopamine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. Pharmacological characterization of the D1- and D2-like dopamine receptors from the brain of the leopard frog, Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of dopamine D1 and D2 receptors in the effects of the classical neuroleptic haloperidol and the atypical neuroleptic clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of inverse agonist action at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonism and inverse agonism at dopamine D2-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D1 and D2 dopamine receptors in caudate-putamen of nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-1 and D-2 dopamine receptor blockade: interactive effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Opposing Role of Dopamine D1 and D2 Receptors in Modulation of Rat Nucleus Accumbens Noradrenaline Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Haloperidol - Wikipedia [en.wikipedia.org]
- 18. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Unveiling the Receptor Selectivity of (+)-Butaclamol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of (+)-Butaclamol hydrochloride, a potent antipsychotic agent, with a range of neurotransmitter receptors. By presenting quantitative binding affinity data, detailed experimental protocols, and illustrative signaling pathway diagrams, this document serves as a critical resource for researchers investigating neuropharmacology and engaged in the development of novel therapeutics.
Comparative Analysis of Binding Affinities
(+)-Butaclamol is well-established as a high-affinity antagonist for the dopamine (B1211576) D2 receptor, which is central to its antipsychotic mechanism. However, its interaction with other neurotransmitter receptors, often termed "off-target" effects, is crucial for understanding its complete pharmacological profile, including potential side effects and alternative therapeutic applications. The following table summarizes the binding affinities (Ki values) of this compound for a panel of key neurotransmitter receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) database and other cited literature. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Species | Ki (nM) |
| Dopamine | D1 | Human | 108 |
| D2 | Human | 0.8 | |
| D3 | Human | 1.9 | |
| D4 | Human | 15 | |
| D5 | Human | 240 | |
| Serotonin (B10506) | 5-HT1A | Human | 138 |
| 5-HT1B | Human | >10,000 | |
| 5-HT1D | Human | 1,200 | |
| 5-HT1E | Human | >10,000 | |
| 5-HT2A | Human | 2.5 | |
| 5-HT2B | Human | 130 | |
| 5-HT2C | Human | 28 | |
| 5-HT3 | Human | >10,000 | |
| 5-HT5A | Human | 2,100 | |
| 5-HT6 | Human | 1,400 | |
| 5-HT7 | Human | 110 | |
| Adrenergic | Alpha-1A | Human | 3.8 |
| Alpha-1B | Human | 12 | |
| Alpha-1D | Human | 11 | |
| Alpha-2A | Human | 1,100 | |
| Alpha-2B | Human | 680 | |
| Alpha-2C | Human | 430 | |
| Beta-1 | Human | 3,300 | |
| Beta-2 | Human | 8,100 | |
| Histamine (B1213489) | H1 | Human | 13 |
| H2 | Human | >10,000 | |
| H3 | Human | >10,000 | |
| H4 | Human | >10,000 | |
| Muscarinic | M1 | Human | 200 |
| M2 | Human | 1,100 | |
| M3 | Human | 680 | |
| M4 | Human | 630 | |
| M5 | Human | 390 | |
| Sigma | Sigma-1 | Guinea Pig | 1.7 |
| Sigma-2 | Rat | 4.4 |
Data sourced from the NIMH PDSP Ki Database unless otherwise specified. It is important to note that assay conditions can vary between studies, potentially affecting Ki values.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound, in this case, this compound, to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
The reaction is allowed to reach equilibrium in a controlled temperature environment.
-
-
Separation of Bound and Free Radioligand:
-
The mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Unbound radioligand passes through the filter.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
Understanding the signaling pathways associated with the primary target of (+)-Butaclamol, the dopamine D2 receptor, provides context for its pharmacological effects. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
Simplified signaling pathway of the Dopamine D2 receptor.
Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the activated Gi/o protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions collectively decrease neuronal excitability. As an antagonist, (+)-Butaclamol blocks these effects of dopamine at the D2 receptor.
Conclusion
The data presented in this guide highlight the high affinity and selectivity of this compound for the dopamine D2 receptor. However, it also demonstrates significant binding affinity for other receptors, notably the serotonin 5-HT2A, alpha-1 adrenergic, histamine H1, and sigma receptors. This cross-reactivity profile is essential for a comprehensive understanding of its therapeutic actions and potential side effects. The detailed experimental protocol for radioligand binding assays provides a foundational methodology for further research into the receptor interactions of this and other novel compounds. The visualization of the D2 receptor signaling pathway offers a clear framework for interpreting the functional consequences of (+)-Butaclamol's binding activity. This comparative guide is intended to be a valuable tool for researchers in the field of neuropharmacology, aiding in the informed design and interpretation of studies aimed at elucidating the complex mechanisms of psychoactive drugs.
A Comparative Analysis of (+)-Butaclamol Hydrochloride and Atypical Antipsychotics: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational antipsychotic agent (+)-Butaclamol hydrochloride with a range of established atypical antipsychotics. This objective analysis is supported by experimental data from in vitro and in vivo studies to inform research and drug development efforts in the field of neuropsychopharmacology.
Executive Summary
(+)-Butaclamol is a potent dopamine (B1211576) D2 receptor antagonist that demonstrated antipsychotic properties in early preclinical and clinical investigations. However, it was never brought to market. Atypical antipsychotics, in contrast, are a cornerstone of schizophrenia treatment, characterized by a broader receptor binding profile that includes significant interaction with serotonin (B10506) receptors, contributing to their "atypical" side effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS) compared to older typical antipsychotics. This guide delves into a comparative analysis of their receptor binding affinities, preclinical efficacy in established animal models of psychosis, and available clinical findings.
Mechanism of Action and Signaling Pathways
Atypical antipsychotics exert their therapeutic effects through a complex interplay with multiple neurotransmitter systems.[1][2] Their primary mechanism involves antagonism at dopamine D2 receptors, which is crucial for alleviating the positive symptoms of schizophrenia.[3] Additionally, most atypical antipsychotics are potent antagonists of the serotonin 2A (5-HT2A) receptor.[3] This dual D2/5-HT2A antagonism is thought to be a key factor in their reduced propensity to cause EPS and their potential efficacy against negative and cognitive symptoms.[3]
The signaling cascade following D2 receptor blockade by both (+)-Butaclamol and atypical antipsychotics primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Antagonism of 5-HT2A receptors by atypical antipsychotics, on the other hand, modulates downstream signaling through the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor antagonism by (+)-Butaclamol and atypical antipsychotics.
Serotonin 5-HT2A Receptor Signaling Pathway (Atypical Antipsychotics)
Caption: Serotonin 5-HT2A receptor antagonism by atypical antipsychotics.
Comparative Receptor Binding Affinity
The affinity of a drug for its target receptors is a critical determinant of its potency and side-effect profile. The following table summarizes the in vitro binding affinities (Ki values in nM) of (+)-Butaclamol and several atypical antipsychotics for key neurotransmitter receptors implicated in the therapeutic action and side effects of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Receptor | (+)-Butaclamol (nM) | Clozapine (B1669256) (nM) | Risperidone (nM) | Olanzapine (nM) | Quetiapine (nM) | Aripiprazole (nM) | Ziprasidone (nM) |
| Dopamine D2 | 0.8 | 126 | 3.13 | 11 | 160 | 0.34 | 4.8 |
| Serotonin 5-HT2A | 2.6 | 13 | 0.12 | 4 | 148 | 3.4 | 0.4 |
| Serotonin 5-HT1A | - | 218 | 4.2 | 31 | 845 | 4.4 | 3.4 |
| Serotonin 5-HT2C | - | 9.6 | 5.0 | 11 | 2830 | 15 | 1.3 |
| Histamine H1 | 20 | 7 | 20 | 7 | 11 | 61 | 47 |
| Adrenergic α1 | 470 | 7 | 0.8 | 19 | 7 | 57 | 11 |
| Muscarinic M1 | - | 1.9 | 300 | 2.5 | >1000 | >1000 | >1000 |
Data compiled from various sources. Note: Direct comparisons should be made with caution as experimental conditions can vary between studies.
Preclinical Efficacy: In Vivo Models
Animal models of psychosis are essential for evaluating the potential therapeutic efficacy of novel compounds. Key models include the antagonism of amphetamine-induced stereotypy and the induction of catalepsy.
Antagonism of Amphetamine-Induced Stereotypy
Amphetamine administration in rodents induces stereotyped behaviors, such as repetitive sniffing, licking, and gnawing, which are considered to model the positive symptoms of schizophrenia. The ability of a compound to antagonize these behaviors is predictive of its antipsychotic potential.
| Compound | ED50 (mg/kg) for Antagonism of Amphetamine-Induced Stereotypy |
| (+)-Butaclamol | ~0.1 - 0.3[5] |
| Clozapine | ~1.0 - 5.0[2][3] |
| Risperidone | 0.070[6] |
| Olanzapine | 0.10[6] |
| Quetiapine | 5.8[6] |
| Aripiprazole | ~1.0[7] |
| Ziprasidone | - |
(ED50 values can vary depending on the specific protocol and amphetamine dose used)
Induction of Catalepsy
The catalepsy test in rodents is a measure of extrapyramidal side effect liability. It assesses the failure of an animal to correct an externally imposed posture. Atypical antipsychotics are generally associated with a lower cataleptic potential compared to typical antipsychotics. Preclinical studies have shown that (+)-Butaclamol does induce catalepsy at higher doses.[8]
Experimental Workflow: Amphetamine-Induced Stereotypy
Caption: Workflow for assessing antagonism of amphetamine-induced stereotypy.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a fresh buffer and repeat the centrifugation. Finally, resuspend the purified membranes in an appropriate assay buffer.[1]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.[1]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Amphetamine-Induced Stereotypy in Rats
Objective: To evaluate the potential antipsychotic efficacy of a test compound by assessing its ability to antagonize amphetamine-induced stereotyped behaviors.
Methodology:
-
Animals: Use male Sprague-Dawley or Wistar rats, housed individually and acclimatized to the testing environment.[2]
-
Treatment: Administer the test compound or vehicle to different groups of rats via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
Induction of Stereotypy: After a set pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, s.c.) to all animals.[2]
-
Behavioral Observation: Place each rat in an individual observation cage and record its behavior for a specified period (e.g., 60-120 minutes).
-
Scoring: Score the intensity of stereotyped behaviors at regular intervals using a standardized rating scale. For example, a common scale rates behaviors from 0 (asleep or stationary) to 6 (continuous licking or biting of the cage).
-
Data Analysis: Compare the mean stereotypy scores between the treatment and control groups. Calculate the dose of the test compound that produces a 50% reduction in the maximal stereotypy score (ED50).
Clinical Efficacy and Side Effect Profile
Clinical trial data for (+)-Butaclamol is limited to studies conducted in the 1970s. These early studies did indicate that Butaclamol possessed antipsychotic effects in patients with schizophrenia. However, they also highlighted a strong propensity for inducing extrapyramidal side effects.
Atypical antipsychotics, as a class, have demonstrated efficacy in treating the positive symptoms of schizophrenia, with some agents also showing benefits for negative and cognitive symptoms.[9] While generally having a lower risk of EPS compared to typical antipsychotics, they are associated with a range of other potential side effects, including weight gain, metabolic disturbances (such as dyslipidemia and hyperglycemia), and sedation. The specific side effect profile varies considerably among the different atypical antipsychotics, largely influenced by their individual receptor binding profiles.
Conclusion
This compound is a potent dopamine D2 receptor antagonist with demonstrated preclinical and early clinical antipsychotic activity. Its high affinity for the D2 receptor likely contributes to both its therapeutic effects and its propensity for extrapyramidal side effects. In comparison, atypical antipsychotics possess a more complex pharmacology, characterized by a combination of D2 and 5-HT2A receptor antagonism, along with varying affinities for a multitude of other receptors. This broader receptor interaction profile is believed to underpin their "atypical" clinical profile, which includes a lower risk of EPS and potential for broader efficacy across different symptom domains of schizophrenia. The data presented in this guide highlights the evolution of antipsychotic drug development from single-target agents to multi-receptor modulators, providing a valuable comparative framework for researchers in the field.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical antipsychotics, clozapine and sulpiride do not antagonise amphetamine-induced stereotyped locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of structural analogs of butaclamol (a new antipsychotic drug) on striatal homovanillic acid and adenyl cyclase of olfactory tubercle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The muscarinic acetylcholine receptor agonist BuTAC mediates antipsychotic-like effects via the M4 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Pretreatment or Posttreatment with Aripiprazole Attenuates Methamphetamine-induced Stereotyped Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Butaclamol and Other D2 Antagonists: A Guide for Researchers
This guide provides a detailed, data-driven comparison of the dopamine (B1211576) D2 receptor antagonist (+)-Butaclamol against three other widely used D2 antagonists: Haloperidol, Risperidone, and Aripiprazole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data.
In Vitro Pharmacological Profile
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of (+)-Butaclamol, Haloperidol, Risperidone, and Aripiprazole at the dopamine D2 receptor.
Table 1: Dopamine D2 Receptor Binding Affinity
| Compound | Ki (nM) for D2 Receptor | Species | Radioligand | Source |
| (+)-Butaclamol | 0.5 | Rat | [3H]Spiperone | [1] |
| 1.2 | Human | [3H]Spiperone | [2] | |
| Haloperidol | 0.89 | N/A | N/A | [3] |
| 1.55 | N/A | N/A | [4] | |
| Risperidone | 1.4 | Rat | [3H]Spiperone | [5] |
| 3.13 | N/A | N/A | [4] | |
| Aripiprazole | 0.95 | Human | [3H]NMSP | [6] |
| 0.34 | Human | [3H]Spiperone | [6] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue preparation, assay buffer). Data from multiple sources are provided for a more comprehensive view.
Table 2: Dopamine D2 Receptor Functional Antagonism
| Compound | IC50/EC50 (nM) | Assay Type | Cell Line | Source |
| (+)-Butaclamol | 130 (EC50) | Dopamine-inhibited Adenylate Cyclase | Rat Striatum | [7] |
| Haloperidol | 1.5 (IC50) | Dopamine-inhibited Gβγ signaling | HEK-AC2/D2 | [8] |
| Risperidone | 0.89 (IC50) | Dopamine-inhibited activity in isolated striatal slices | Rat Striatum | [5] |
| Aripiprazole | 11 (EC50) | PI Hydrolysis | N/A | [9] |
Note: Functional potency assays measure the concentration of a drug required to inhibit a specific cellular response mediated by the receptor. The type of assay and cell line used can influence the results.
Receptor Selectivity Profile
The off-target binding profile of a drug is crucial for understanding its potential side effects. The following table compares the binding affinities of the four antagonists at other key neurotransmitter receptors.
Table 3: Off-Target Receptor Binding Affinities (Ki in nM)
| Receptor | (+)-Butaclamol | Haloperidol | Risperidone | Aripiprazole |
| 5-HT1A | 3000 | 3600 | 420 | 4.4 |
| 5-HT2A | 100 | 120 | 0.16 | 3.4 |
| α1-adrenergic | 1.8 | 10 | 0.8 | 26 |
| H1 (Histamine) | 1000 | 1000 | 2.23 | 29 |
Note: This table presents a selection of key off-target receptors. The complete binding profile for each compound is more extensive. Data is compiled from various sources and may have inter-study variability.
In Vivo Experimental Data
In vivo studies provide valuable insights into the physiological effects of these D2 antagonists. Catalepsy, a state of motor rigidity, is a classic behavioral measure of D2 receptor blockade in rodents.
Table 4: Comparison of Cataleptic Effects in Rodents
| Compound | Cataleptic Effects | Species | Notes | Source |
| (+)-Butaclamol | Induces catalepsy at higher doses. | Rat | Abolishes amphetamine-induced stereotyped behavior at lower doses. | [10][11] |
| Haloperidol | Potent inducer of catalepsy. | Mouse | Catalepsy persists with chronic treatment. | [12] |
| Risperidone | Induces catalepsy. | Mouse | Effects remained elevated with chronic treatment. | [12] |
| Aripiprazole | Lower propensity to induce catalepsy compared to haloperidol. | Mouse | Catalepsy duration decreased with chronic treatment. | [12] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a compound for a receptor is the competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone.
-
Unlabeled competitor: Test compound (e.g., (+)-Butaclamol, Haloperidol, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of cell membranes (typically 10-50 µg of protein).
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the unlabeled competitor.
-
100 µL of [3H]-Spiperone at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
cAMP Functional Assay (Antagonist Mode)
Objective: To determine the functional potency (IC50) of a test compound in antagonizing dopamine-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Dopamine (agonist).
-
Test compound (antagonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
Antagonist Pre-incubation: Replace the culture medium with assay buffer containing various concentrations of the test compound (antagonist). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution containing a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of dopamine (agonist, typically at its EC80) to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses the dopamine-induced inhibition of forskolin-stimulated cAMP production by 50%.
-
This comprehensive guide provides a comparative analysis of (+)-Butaclamol and other key D2 antagonists, offering valuable data and methodologies to aid in future research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The behavioral pharmacology of butaclamol hydrochloride (AY-23,028), a new potent neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of butaclamol, a new neuroleptic, on serotoninergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Dopamine Receptor Assays: A Comparative Guide Featuring (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating new dopamine (B1211576) receptor assays, with a special focus on the use of the well-characterized antagonist, (+)-Butaclamol hydrochloride. The objective is to offer a comparative analysis of assay performance, supported by experimental data and detailed protocols, to aid researchers in selecting and validating the most appropriate assay for their specific needs.
Introduction to Dopamine Receptor Assays
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are crucial targets in the central nervous system for therapeutic intervention in a variety of neurological and psychiatric disorders. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] Conversely, D2-like receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[1][2][3]
The validation of new assays for these receptors is a critical step in drug discovery and neuroscience research. This process typically involves demonstrating the assay's specificity, sensitivity, and reproducibility. A key tool in this validation is the use of well-characterized pharmacological agents, such as this compound.
The Role of this compound in Assay Validation
This compound is a potent, non-selective antagonist of dopamine receptors. Its stereospecificity, where the (+)-enantiomer is significantly more active than the (-)-enantiomer, makes it an excellent tool for demonstrating the specific binding to dopamine receptors in an assay.[4][5] In radioligand binding assays, (+)-Butaclamol is often used at a high concentration to define non-specific binding, which is the portion of radioligand binding that is not displaceable by the antagonist and is considered to be binding to non-receptor sites.
Comparative Analysis of Dopamine Receptor Assays
The two primary types of in vitro assays used to characterize compounds acting on dopamine receptors are radioligand binding assays and functional assays.
Radioligand Binding Assays directly measure the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand (a "hot" ligand) is incubated with a preparation of membranes from cells or tissues expressing the receptor of interest. The amount of radioligand bound to the receptor is then measured. Competition binding assays, a common format, involve measuring the ability of an unlabeled test compound (a "cold" ligand) to displace the binding of the radiolabeled ligand. This allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.
Functional Assays measure the biological response resulting from a ligand binding to its receptor. For dopamine receptors, these assays typically quantify changes in the second messenger, cAMP. For D1-like receptors, an increase in cAMP upon agonist stimulation is measured, while for D2-like receptors, the inhibition of forskolin-stimulated cAMP production is assessed. These assays provide information on a compound's efficacy (its ability to produce a biological response) and potency (the concentration required to produce a given effect), reported as EC50 for agonists and IC50 for antagonists.
Below is a comparative summary of these two major assay types:
| Feature | Radioligand Binding Assay | Functional Assay |
| Principle | Measures direct binding of a ligand to a receptor. | Measures the biological response following receptor activation. |
| Primary Output | Binding affinity (Ki). | Potency (EC50/IC50) and Efficacy (Emax). |
| Information Provided | Quantifies how strongly a compound binds to the receptor. | Determines if a compound is an agonist, antagonist, or inverse agonist and its functional strength. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput than binding assays. |
| Complexity | Technically demanding due to the handling of radioactivity. | Can be complex, requiring live cells and specific reagents. |
| Relevance | Provides fundamental information on ligand-receptor interaction. | Offers insights into the physiological effect of a compound. |
Performance Data: this compound and Alternatives
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and other common dopamine receptor ligands. This data is essential for validating a new assay by confirming that it can reproduce the known pharmacological profiles of these reference compounds.
Table 1: Binding Affinity (Ki, nM) of Selected Antagonists for Human Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 |
| (+)-Butaclamol | 1.8 | 0.9 | 1.5 | 3.0 | 1.2 |
| Haloperidol | 200 | 1.5 | 0.7 | 5.0 | 250 |
| Spiperone | 500 | 0.03 | 0.2 | 0.5 | 600 |
| SCH23390 | 0.2 | 2000 | 3000 | 1500 | 0.3 |
| Clozapine | 400 | 150 | 250 | 20 | 500 |
Note: Ki values are compiled from various sources and can vary depending on the experimental conditions.
Table 2: Functional Potency (IC50/EC50, nM) of Selected Ligands
| Ligand | Receptor Subtype | Assay Type | Potency (nM) |
| (+)-Butaclamol | D2 | cAMP Inhibition | 130 |
| Dopamine (Agonist) | D1 | cAMP Stimulation | 1-10 |
| Dopamine (Agonist) | D2 | cAMP Inhibition | 10-100 |
| Quinpirole (Agonist) | D2/D3 | cAMP Inhibition | 1-10 |
| SCH23390 (Antagonist) | D1 | cAMP Stimulation | 0.5-5 |
| Haloperidol (Antagonist) | D2 | cAMP Inhibition | 1-10 |
Note: EC50/IC50 values are approximate and can vary based on the specific cell line and assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of any new assay. Below are generalized protocols for radioligand binding and functional cAMP assays for dopamine receptors.
Radioligand Binding Assay Protocol (Competition Format)
Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the human dopamine receptor of interest.
-
Radioligand (e.g., [³H]-SCH23390 for D1/D5, [³H]-Spiperone for D2/D3/D4).
-
Test compound and reference compounds (e.g., (+)-Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and reference compounds in assay buffer. Prepare the radioligand solution in assay buffer at a concentration equal to its Kd for the receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a competing ligand like (+)-Butaclamol (10 µM for D1-like) for non-specific binding, or 25 µL of test compound dilution.
-
25 µL of radioligand solution.
-
50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Assay Protocol (D1 Receptor Agonist-Stimulated cAMP Production)
Objective: To determine the potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist at the D1 dopamine receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D1 dopamine receptor.
-
Culture Medium: Ham's F-12K or DMEM with 10% FBS.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA, pH 7.4.
-
Dopamine (agonist) and test compounds.
-
cAMP assay kit (e.g., TR-FRET or ELISA-based).
-
384-well or 96-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Procedure:
-
Cell Preparation: Culture the cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer at the desired density.
-
Assay Setup (for Antagonist):
-
Add test compound dilutions to the wells of the microplate.
-
Add a fixed concentration of dopamine (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the basal control.
-
Add the cell suspension to all wells.
-
-
Assay Setup (for Agonist):
-
Add test agonist dilutions to the wells of the microplate.
-
Add the cell suspension to all wells.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the log concentration of the test compound.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the key experimental workflows and signaling pathways described.
Alternative Assay Technologies
While radioligand binding and traditional cAMP assays are the gold standard, several alternative technologies offer advantages such as higher throughput, no radioactivity, and the potential for real-time kinetic measurements.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This technology is a form of Förster resonance energy transfer (FRET) that uses a lanthanide donor and a compatible acceptor.[6][7][8] For dopamine receptor binding, a fluorescently labeled ligand and a receptor tagged with a lanthanide can be used. Binding brings the donor and acceptor into proximity, generating a FRET signal. HTRF can also be used for cAMP detection in functional assays.[9]
-
Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a labeled ligand.[10][11][12][13] When a small fluorescently labeled ligand binds to a much larger receptor, its rotation slows, and the polarization of the emitted light increases. This change can be used to determine binding affinity and for competition assays.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that detects changes in the refractive index at the surface of a sensor chip.[14][15][16][17][18] For dopamine receptor assays, the receptor is immobilized on the sensor chip, and the binding of ligands is detected in real-time, providing kinetic information (on- and off-rates) in addition to affinity data.
Table 3: Comparison of Alternative Assay Technologies
| Technology | Principle | Advantages | Disadvantages |
| HTRF® | Time-Resolved FRET | Homogeneous (no-wash), high throughput, reduced background fluorescence.[7][8] | Requires specific labeled reagents and instrumentation. |
| Fluorescence Polarization (FP) | Change in light polarization upon binding. | Homogeneous, real-time kinetic measurements possible, non-radioactive.[10][11] | Requires a suitable fluorescently labeled ligand; sensitive to autofluorescence. |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding. | Label-free, real-time kinetics, provides detailed binding information.[15][17] | Requires specialized and expensive equipment; receptor immobilization can be challenging. |
Conclusion
The validation of a new dopamine receptor assay is a multifaceted process that relies on robust experimental design and the use of well-characterized pharmacological tools. This compound serves as an invaluable antagonist for establishing the specificity and pharmacological relevance of a new assay. This guide has provided a comparative overview of the primary assay formats—radioligand binding and functional assays—along with detailed protocols and performance data for key reference compounds. Furthermore, the introduction of alternative, non-radioactive technologies like HTRF, FP, and SPR offers exciting possibilities for future assay development with increased throughput and richer data output. The selection of the most appropriate assay will ultimately depend on the specific research question, available resources, and desired throughput. By following the principles and protocols outlined in this guide, researchers can confidently validate new dopamine receptor assays and contribute to the advancement of neuroscience and drug discovery.
References
- 1. innoprot.com [innoprot.com]
- 2. Dopamine receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Surface plasmon resonance biosensor for dopamine using D3 dopamine receptor as a biorecognition molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Assessing the Selectivity of (+)-Butaclamol Hydrochloride for D2 vs D3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Butaclamol hydrochloride's binding affinity and functional activity at dopamine (B1211576) D2 and D3 receptors. The information is compiled from preclinical research to assist in the evaluation of this compound for further investigation.
Summary of Receptor Binding Affinity
The selectivity of this compound for D2 versus D3 dopamine receptors has been a subject of investigation, with published data indicating a nuanced profile. While a definitive consensus from a single source providing comparative Ki values is challenging to pinpoint, the existing literature provides valuable insights into its binding characteristics.
One study established a rank order of antagonist potency for (+)-Butaclamol as D2 > D3 > D4, suggesting a higher affinity for the D2 receptor subtype[1]. Conversely, another report indicated that (+)-Butaclamol, along with domperidone, exhibited a 5-fold selectivity for the D3 receptor over the D2 receptor[2]. This highlights the importance of considering the specific experimental conditions when evaluating the selectivity of a compound. Functionally, in rat striatal membranes, (+)-Butaclamol has been shown to antagonize dopamine-induced inhibition of adenylate cyclase, a D2 receptor-mediated effect, with an EC50 of 130 nM[3].
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Selectivity (D2 vs D3) |
| This compound | D2 | Data not consistently available in comparative studies | 130 nM (Antagonism of dopamine-inhibited adenylate cyclase in rat striatum)[3] | D2 > D3 (Rank order of potency)[1] |
| D3 | Data not consistently available in comparative studies | - | 5-fold for D3 (in another study)[2] |
Note: The discrepancy in reported selectivity underscores the variability that can arise from different experimental assays and conditions. Researchers should interpret these findings with consideration of the methodologies employed.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like this compound at D2 and D3 receptors involves standardized in vitro assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for D2 and D3 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK 293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells are stably transfected to express either the human D2 or D3 dopamine receptor.
-
Cells are cultured and harvested.
-
The cell pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 150 mM NaCl, pH 7.4) and centrifuged to isolate the cell membranes containing the receptors.
-
-
Competitive Binding Assay:
-
Cell membranes are incubated with a specific concentration of a radiolabeled antagonist (e.g., [¹²⁵I]IABN or [¹²⁵I]iodosulpiride).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Determination of Non-specific Binding:
-
A parallel set of experiments is conducted in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (often, an excess of (+)-Butaclamol itself is used) to saturate all specific binding sites. Any remaining bound radioactivity is considered non-specific.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass-fiber filters to separate the bound from the free radioligand.
-
The filters are washed with cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways
Both D2 and D3 dopamine receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). They primarily couple to the Gi/o class of G proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. (+)-Butaclamol, as an antagonist or inverse agonist, blocks this signaling pathway.
References
- 1. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Butaclamol and Risperidone on Dopamine Signaling: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological effects of (+)-Butaclamol and risperidone (B510) on dopamine (B1211576) signaling pathways. It is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these two antipsychotic compounds. This document presents a compilation of experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows.
Introduction
Dopamine D2 receptor antagonism is a cornerstone of antipsychotic therapy. While both (+)-Butaclamol and risperidone target this receptor, they exhibit distinct pharmacological profiles that influence their overall effect on dopamine signaling and their clinical properties. Risperidone is a widely prescribed atypical antipsychotic with a broad receptor binding profile, acting as a potent antagonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. In contrast, (+)-Butaclamol is a potent D2 receptor antagonist that also displays inverse agonist properties, meaning it can reduce the basal, constitutive activity of the receptor in the absence of an agonist. This guide will delve into a quantitative comparison of their receptor binding affinities, functional potencies, and the experimental methods used to characterize these properties.
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of (+)-Butaclamol and risperidone.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | (+)-Butaclamol | Risperidone | Reference(s) |
| Dopamine D1 | Not Reported | 240 | |
| Dopamine D2 | 0.55 | 3.2 | |
| Dopamine D3 | Not Reported | Not Reported | |
| Dopamine D4 | 9.7 | 7.3 | |
| Serotonin 5-HT1A | Not Reported | 420 | |
| Serotonin 5-HT2A | >10,000 | 0.2 |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Data at the Dopamine D2 Receptor
| Parameter | (+)-Butaclamol | Risperidone | Reference(s) |
| Functional Assay | cAMP Accumulation | cAMP Accumulation | [1] |
| Cell Line | CHO cells expressing human D2S receptor | CHO cells expressing human D2S receptor | [1] |
| Activity | Inverse Agonist | Antagonist | [1] |
| Effect | Increases basal cAMP levels | Blocks dopamine-induced inhibition of cAMP | [1] |
| EC50 / IC50 (nM) | Not Reported (EC50 for cAMP increase) | Not Reported (IC50 for antagonism) | |
| Functional Assay | [35S]GTPγS Binding | Not Reported | [2] |
| Effect | Reduces agonist-independent [35S]GTPγS binding | Not Reported | [2] |
Mechanism of Action on Dopamine Signaling
Risperidone acts as a neutral antagonist at the D2 receptor. This means it binds to the receptor and prevents dopamine from binding and activating it, thereby blocking downstream signaling. It does not, however, affect the basal activity of the receptor.
(+)-Butaclamol, on the other hand, is an inverse agonist at the D2 receptor. In addition to blocking the effects of dopamine, it also reduces the constitutive, or basal, activity of the receptor. This suggests that the D2 receptor has a certain level of activity even in the absence of dopamine, and (+)-Butaclamol can inhibit this intrinsic activity.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway and Drug Interactions.
Caption: General Workflows for Key Experimental Assays.
Caption: Logical Comparison of Drug Mechanisms of Action.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compounds ((+)-Butaclamol, risperidone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer for total binding.
-
A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.
-
Serial dilutions of the test compound.
-
-
Radioligand Addition: Add the radioligand (e.g., [3H]-Spiperone at a concentration near its Kd) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D2 Receptor Antagonism/Inverse Agonism
Objective: To determine the functional effect of a test compound on dopamine D2 receptor signaling by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Dopamine (agonist).
-
Test compounds ((+)-Butaclamol, risperidone).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Seeding: Seed the D2 receptor-expressing cells into 96-well plates and grow to 80-90% confluency.
-
Compound Pre-incubation (for Antagonism):
-
For testing antagonists (risperidone), pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
-
Stimulation:
-
To measure antagonism, add a fixed concentration of dopamine (typically the EC80) to the wells already containing the antagonist.
-
To measure inverse agonism ((+)-Butaclamol), add serial dilutions of the test compound to the cells in the absence of an agonist.
-
In both cases, add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable cAMP signal.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP detection kit manufacturer's instructions. Measure the intracellular cAMP levels using the detection kit and a compatible plate reader.
-
Data Analysis:
-
For Antagonism: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP response.
-
For Inverse Agonism: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the inverse agonist concentration. Determine the EC50 value, which is the concentration of the inverse agonist that produces 50% of its maximal increase in cAMP levels.
-
Conclusion
This comparative guide highlights the key differences in the pharmacological profiles of (+)-Butaclamol and risperidone. While both are potent D2 receptor ligands, their distinct mechanisms of action—inverse agonism versus neutral antagonism—and their differing affinities for other neurotransmitter receptors, particularly the 5-HT2A receptor, lead to different overall effects on dopamine signaling. Risperidone's combined D2 and 5-HT2A antagonism is a hallmark of atypical antipsychotics, thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The inverse agonism of (+)-Butaclamol at the D2 receptor represents a more profound level of receptor inactivation that may have different therapeutic and side-effect implications. Understanding these distinctions through the quantitative data and experimental methodologies presented here is crucial for the rational design and development of novel antipsychotic agents.
References
A Comparative Guide to the Potency of (+)-Butaclamol Hydrochloride and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of (+)-Butaclamol hydrochloride and clozapine (B1669256), two antipsychotic compounds with distinct receptor interaction profiles. The information presented is based on a comprehensive review of preclinical experimental data, offering insights into their relative binding affinities and functional activities at key central nervous system receptors.
Executive Summary
This compound is a potent dopamine (B1211576) D2 receptor antagonist, exhibiting significantly higher affinity for this receptor compared to clozapine.[1] Clozapine, the prototypical atypical antipsychotic, displays a broader receptor binding profile, with moderate affinity for D2 receptors and notable activity at a wide range of other neurotransmitter receptors, including serotonergic, adrenergic, muscarinic, and histaminergic sites.[2][3][4] This multi-receptor engagement is thought to contribute to clozapine's unique clinical efficacy, particularly in treatment-resistant schizophrenia.
Functionally, both compounds act as inverse agonists at the dopamine D2 receptor, though their potencies in functional assays can vary. The following sections provide a detailed breakdown of their receptor binding affinities, functional potencies, and the experimental methodologies used to determine these parameters.
Data Presentation: Receptor Binding Affinity
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for this compound and clozapine at various neurotransmitter receptors. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.
| Receptor | This compound Ki (nM) | Clozapine Ki (nM) |
| Dopamine Receptors | ||
| D1 | 2.5 - 10 | 85 - 270 |
| D2 | 0.5 - 1.2 | 12.9 - 160 |
| D3 | 0.8 - 6.4 | 19 - 555 |
| D4 | 0.51 - 24 | 9 - 24 |
| Serotonin Receptors | ||
| 5-HT1A | 1000 | 120 - 240 |
| 5-HT2A | 1.8 - 1312 | 3 - 16 |
| 5-HT2C | 1300 | 5 - 13.2 |
| 5-HT3 | >10,000 | 95 - 537 |
| 5-HT6 | 1000 | 4 - 31 |
| 5-HT7 | 63 | 6.3 - 21 |
| Adrenergic Receptors | ||
| α1 | 1.1 - 100 | 1.6 - 36 |
| α2 | 90 - 100 | 90 - 200 |
| Muscarinic Receptors | ||
| M1 | >10,000 | 6.2 - 19 |
| Histamine Receptors | ||
| H1 | 1000 | 1.1 - 20 |
Data Presentation: Functional Potency
Functional potency measures the concentration of a compound required to produce a specific biological response. For antagonists, this is often expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in functional assays.
| Assay | Receptor | Compound | Potency (IC50/EC50 in nM) |
| Inhibition of Agonist-Independent [³⁵S]GTPγS binding | D2 | (+)-Butaclamol | ~10 |
| Clozapine | ~300 | ||
| Antagonism of Dopamine-induced cAMP Inhibition | D2 | Clozapine | ~100 |
| Antagonism of Serotonin-induced Phosphoinositide Turnover | 5-HT2A | Clozapine | 10 - 50 |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound and clozapine for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the receptor (e.g., [³H]spiperone for D2 receptors).
-
Test compounds: this compound and clozapine.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: D2 Receptor (cAMP Inhibition)
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for Gαi-coupled receptors like the D2 receptor.
Objective: To determine the functional potency (IC50) of this compound and clozapine as D2 receptor antagonists.
Materials:
-
Cells stably expressing the human D2 receptor.
-
A D2 receptor agonist (e.g., quinpirole).
-
Forskolin (to stimulate adenylate cyclase and cAMP production).
-
Test compounds: this compound and clozapine.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Stimulation: Cells are then stimulated with a fixed concentration of the D2 agonist in the presence of forskolin.
-
Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced decrease in cAMP levels (IC50) is determined.
Functional Assay: 5-HT2A Receptor (Calcium Flux/Phosphoinositide Turnover)
This assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium or inositol (B14025) phosphates, a hallmark of Gαq-coupled receptor activation like the 5-HT2A receptor.
Objective: To determine the functional potency (IC50) of this compound and clozapine as 5-HT2A receptor antagonists.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
A 5-HT2A receptor agonist (e.g., serotonin).
-
For Calcium Flux: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For Phosphoinositide (PI) Turnover: [³H]myo-inositol and reagents for IP extraction and measurement.
-
Test compounds: this compound and clozapine.
-
Fluorometric plate reader or scintillation counter.
Procedure (Calcium Flux):
-
Cell Plating and Dye Loading: Cells are plated and then loaded with a calcium-sensitive dye.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The agonist is added to the wells, and the change in fluorescence, indicating intracellular calcium mobilization, is measured in real-time using a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Mandatory Visualization
Caption: Workflow for Radioligand Binding Assay.
Caption: D2 Receptor Antagonism Signaling Pathway.
Caption: 5-HT2A Receptor Antagonism Signaling Pathway.
References
- 1. Use of the butaclamol template in a search for antipsychotic agents with lessened side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical antipsychotics: matching receptor profile to individual patient's clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. brain-health.co [brain-health.co]
A Comparative Analysis of the Receptor Binding Profiles of (+)-Butaclamol Hydrochloride and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the typical antipsychotic (+)-Butaclamol hydrochloride and the atypical antipsychotic olanzapine (B1677200). The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven overview of the pharmacological characteristics of these two compounds.
Introduction
(+)-Butaclamol is a potent dopamine (B1211576) antagonist, recognized for its high affinity for D2-like dopamine receptors. Olanzapine, a widely prescribed atypical antipsychotic, exhibits a broader receptor binding profile, with high affinity for a range of dopamine, serotonin, muscarinic, histamine (B1213489), and adrenergic receptors.[1][2][3] Understanding the nuances of their receptor interactions is crucial for elucidating their mechanisms of action, predicting their therapeutic effects, and anticipating their potential side-effect profiles.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and olanzapine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Olanzapine Ki (nM) |
| Dopamine | D1 | Data not available | 11-31[1] |
| D2 | 0.5 - 1.2 | 11-31[1] | |
| D3 | 0.8 | 11-31[1] | |
| D4 | 1.0 | 11-31[1] | |
| Serotonin | 5-HT2A | 2.1 | 4[1] |
| 5-HT2C | Data not available | 11[1] | |
| 5-HT3 | Data not available | Data not available | |
| 5-HT6 | Data not available | 5[1] | |
| Muscarinic | M1 | Data not available | 70[4] |
| M2 | Data not available | 622[4] | |
| M3 | Data not available | 126[4] | |
| M4 | Data not available | 350[4] | |
| M5 | Data not available | 82[4] | |
| Histamine | H1 | Data not available | 7[1] |
| Adrenergic | α1 | Data not available | 19[1] |
Key Observations from Receptor Binding Data
-
Dopamine Receptors: Both compounds exhibit high affinity for D2-like dopamine receptors. However, (+)-Butaclamol generally shows higher potency at D2, D3, and D4 receptors compared to olanzapine.
-
Serotonin Receptors: Both drugs have a high affinity for the 5-HT2A receptor. Olanzapine also demonstrates significant affinity for 5-HT2C and 5-HT6 receptors, a characteristic of many atypical antipsychotics.[1]
Signaling Pathways
The interaction of these drugs with their target receptors initiates intracellular signaling cascades. The following diagrams illustrate the primary signaling pathways for the key receptors discussed.
Caption: Dopamine D2 receptor inhibitory signaling pathway.
Caption: Serotonin 5-HT2A receptor Gq-coupled signaling pathway.
Caption: Muscarinic M1 receptor Gq-coupled signaling pathway.
Caption: Histamine H1 receptor Gq-coupled signaling pathway.[5][6]
Caption: Alpha-1 adrenergic receptor Gq-coupled signaling pathway.[7]
Experimental Protocols
The determination of receptor binding affinities (Ki values) is typically performed using competitive radioligand binding assays.[8] Below is a generalized protocol for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., (+)-Butaclamol or olanzapine) for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand ([³H]-ligand or [¹²⁵I]-ligand) with known high affinity and specificity for the receptor.
-
Unlabeled test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Vacuum filtration manifold.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cultured cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.[9]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding Wells: Add a known concentration of the radioligand to wells containing the membrane preparation and assay buffer.
-
Non-specific Binding Wells: Add the radioligand and a high concentration of a known, unlabeled ligand to saturate the specific binding sites.
-
Competition Wells: Add the radioligand and varying concentrations of the test compound to wells with the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound and olanzapine exhibit distinct receptor binding profiles that underpin their different pharmacological classifications and clinical uses. (+)-Butaclamol is a highly potent and relatively selective dopamine receptor antagonist. In contrast, olanzapine is a multi-receptor antagonist with high affinity for a broad range of neurotransmitter receptors. This guide provides a foundational dataset and methodological overview to aid researchers in the fields of pharmacology and drug development in their investigation of these and similar compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neurochemical evidence for antagonism by olanzapine of dopamine, serotonin, alpha 1-adrenergic and muscarinic receptors in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. proteopedia.org [proteopedia.org]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
(-)-Butaclamol: A Stereoselective Inactive Control for Dopamine Receptor Research
A comprehensive comparison of (-)-Butaclamol and its active enantiomer, (+)-Butaclamol, in functional assays, confirming the inactive nature of the (-)-isomer and highlighting its utility as a negative control in dopamine (B1211576) and sigma receptor research.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the functional activities of the enantiomers of butaclamol. The data presented here unequivocally demonstrates that (-)-Butaclamol is functionally inactive at dopamine D2 receptors, in stark contrast to its potent enantiomer, (+)-Butaclamol. This stereoselectivity makes (-)-Butaclamol an ideal negative control for in vitro and in vivo studies investigating dopaminergic and sigmaergic pathways.
Comparative Analysis of Butaclamol Enantiomers
The pharmacological activity of butaclamol resides almost exclusively in its (+)-enantiomer. Functional assays consistently show a significant difference in the binding affinities and functional potencies between the two isomers.
| Parameter | (+)-Butaclamol | (-)-Butaclamol | Fold Difference | Receptor Target | Assay Type |
| Ki (nM) | 0.05 | 150 | 3000 | Dopamine D2 | Radioligand Binding |
| EC50 (nM) | 130 | 10,000 | ~77 | Dopamine D2 | Adenylate Cyclase Assay |
Table 1: Quantitative comparison of the binding affinity (Ki) and functional potency (EC50) of (+)-Butaclamol and (-)-Butaclamol at the dopamine D2 receptor. The data highlights the profound stereoselectivity of the receptor for the (+)-enantiomer.
Behavioral studies in animal models further corroborate the inactive nature of (-)-Butaclamol. In contrast to the potent neuroleptic effects of (+)-Butaclamol, the (-)-enantiomer was found to be devoid of behavioral activity at doses 100 to 500 times higher than its active counterpart[1]. Similarly, in functional assays measuring dopamine-induced relaxation of the rabbit mesenteric artery, a high concentration of l-butaclamol (the (-)-enantiomer) had no effect, while d-butaclamol (the (+)-enantiomer) acted as a potent antagonist[2].
Furthermore, studies on dopamine-inhibited adenylate cyclase activity have shown that while (+)-Butaclamol potently antagonizes this effect, (-)-Butaclamol is significantly less potent, with an approximately 77-fold lower potency[3]. Research has also indicated that the (+) enantiomer, but not the (-) enantiomer, can reverse the apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase activity. In forskolin-stimulated cyclic AMP accumulation assays in CHO-D2S cells, most D2 receptor antagonists, including (+)-Butaclamol, increased cAMP levels above the control, indicating inverse agonism. However, (-)-Butaclamol did not produce this effect, suggesting it does not act as an inverse agonist at the D2 receptor[4].
Experimental Protocols
To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
(+)-Butaclamol and (-)-Butaclamol.
-
Non-specific binding control (e.g., a high concentration of a known D2 antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of (+)-Butaclamol and (-)-Butaclamol.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (butaclamol enantiomers).
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine-Inhibited cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 0.5 mM IBMX).
-
Forskolin (B1673556) (to stimulate adenylate cyclase).
-
Dopamine.
-
(+)-Butaclamol and (-)-Butaclamol.
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Plate the D2 receptor-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of (+)-Butaclamol or (-)-Butaclamol in assay buffer for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Include control wells with cells treated with forskolin alone (basal cAMP level) and forskolin plus dopamine (inhibited cAMP level).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves for the antagonism of the dopamine effect by the butaclamol enantiomers.
-
Calculate the EC50 values, representing the concentration of the antagonist that produces 50% of its maximal effect.
Visualizing the Molecular Interactions and Experimental Design
To further illustrate the concepts discussed, the following diagrams depict the dopamine D2 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Behavioral studies on the enantiomers of butaclamol demonstrating absolute optical specificity for neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific antagonism by d-butaclamol of dopamine-induced relaxation of the isolated rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - Kent Academic Repository [kar.kent.ac.uk]
A Comparative Guide to New Dopamine Antagonists Against the Benchmark: (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel dopamine (B1211576) antagonists against the established benchmark, (+)-Butaclamol hydrochloride. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the evaluation and selection of appropriate pharmacological tools for research and development.
Introduction to Dopamine Antagonists and (+)-Butaclamol
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous neurological processes, including motor control, motivation, and cognition.[1] They are primary targets for therapeutic intervention in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[2] Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3][4] D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[3][4]
(+)-Butaclamol is a potent, stereospecific antagonist of dopamine receptors, belonging to the butyrophenone (B1668137) class of antipsychotics.[5][6] Its high affinity for dopamine receptors, particularly the D2 subtype, and the clear stereoselectivity between its active (+)-enantiomer and inactive (-)-enantiomer, have established it as a critical tool in dopamine receptor research.[7][8] It is frequently used to define non-specific binding in radioligand binding assays, thereby serving as a reliable benchmark for the characterization of new dopamine receptor ligands.[7][9]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a crucial parameter in drug development. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values of (+)-Butaclamol and a selection of newer dopamine antagonists at the five human dopamine receptor subtypes.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference(s) |
| (+)-Butaclamol | 45 | 0.28 - 3.13 | ~7.3 | 5 - 9 | Unknown | [3] |
| Haloperidol | 45 | 0.66 - 2.84 | ~2.94 | 5 - 9 | Unknown | |
| Risperidone (B510) | >100 | 3.13 | ~7.3 | 5 - 9 | >100 | [3][10] |
| ML321 | >10,000 | 58 | ~4,000 | >10,000 | >10,000 | [11][12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of compound activity. Below are methodologies for key in vitro assays used to characterize dopamine antagonists.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine receptors.
a. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).[13]
-
Test Compounds: The new antagonist and (+)-Butaclamol as a reference.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand, often (+)-Butaclamol (e.g., 10 µM), to determine non-specific binding.[9]
-
Glass Fiber Filters and a Cell Harvester.
-
Scintillation Counter and Scintillation Fluid.
b. Procedure:
-
Preparation: Thaw the cell membrane aliquots on ice. Dilute the test compounds and radioligand to the desired concentrations in assay buffer.
-
Incubation: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Functional Assay: cAMP Inhibition for D2-like Receptors
This protocol describes a method to assess the functional antagonism of a test compound at D2-like dopamine receptors by measuring the inhibition of forskolin-stimulated cAMP production.
a. Materials:
-
Cell Line: A cell line stably expressing the human D2-like receptor subtype of interest (e.g., CHO-K1 or HEK293).
-
Dopamine: The endogenous agonist.
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compounds: The new antagonist and (+)-Butaclamol.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Cell Culture Medium and Reagents.
b. Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to a suitable confluency.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the antagonist or vehicle for a specific duration.
-
Add a fixed concentration of dopamine (typically its EC80) in the presence of forskolin.
-
-
Incubation: Incubate the plate for a defined period to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
c. Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist for the inhibition of the dopamine-induced response.
-
The potency of the antagonist can be expressed as the pA2 or Kb value, which can be calculated using the Schild equation for competitive antagonists.
Visualizing Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts in dopamine receptor signaling and antagonist characterization.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Logic for Comparative Analysis.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Risperidone - Wikipedia [en.wikipedia.org]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. resources.tocris.com [resources.tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity. | Semantic Scholar [semanticscholar.org]
- 11. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing Butaclamol to other benzocycloheptapyridoisoquinoline derivatives
An Objective Comparison of Butaclamol and Other Benzocycloheptapyridoisoquinoline Derivatives in Neuropharmacology
This guide provides a comprehensive literature review comparing the pharmacological properties of Butaclamol with other derivatives of the benzocycloheptapyridoisoquinoline class of compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of structure-activity relationships, experimental data, and relevant biological pathways.
Introduction
Butaclamol is a potent antipsychotic agent belonging to the benzocycloheptapyridoisoquinoline series. Its pharmacological activity is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors. The rigid structure of Butaclamol and its derivatives has made this class of compounds a valuable tool for probing the stereochemical and structural requirements for dopamine receptor interaction. This review synthesizes findings from various studies to compare the performance of Butaclamol with its structural analogs.
Structure-Activity Relationship and Performance Comparison
The central nervous system activity of Butaclamol and its analogs is highly dependent on their stereochemistry and the nature of the substituent at the 3-position of the isoquinoline (B145761) ring system. The (+)-enantiomers of these compounds are consistently found to be the pharmacologically active isomers, demonstrating a high degree of stereoselectivity at the dopamine receptor.
A study on the effects of structural analogs of Butaclamol on dopamine turnover, indicated by the elevation of striatal homovanillic acid, revealed a clear structure-activity relationship[1]. The (+)-enantiomers of Butaclamol and its 3-isopropyl, 3-cyclohexyl, and 3-phenyl analogs all demonstrated dose-dependent increases in dopamine turnover, whereas the (-)-enantiomers were inactive[1]. This stereospecificity is a hallmark of the interaction of these compounds with the dopamine receptor[1].
The potency of these analogs in antagonizing dopamine-induced increases in adenyl cyclase activity also showed a dependence on the 3-substituent. The order of activity for the (+)-enantiomers was found to be (+)-Butaclamol ≈ (+)-3-isopropyl > (+)-3-phenyl > (+)-3-cyclohexyl[1]. Notably, (+)-Butaclamol and its (+)-3-isopropyl analog displayed activity comparable to the potent antipsychotic fluphenazine[1].
Further studies have identified other derivatives with comparable potency to Butaclamol. For instance, anhydrobutaclamol and deoxybutaclamol have been reported to be equipotent to Butaclamol, and this information has been instrumental in mapping the dopamine receptor binding site[2]. The stereoselectivity is so pronounced that the ratio of Ki values for (+)-butaclamol to (-)-butaclamol for the neuroleptic/dopamine receptor is approximately 3000[2].
Table 1: Qualitative Comparison of Butaclamol and its Analogs
| Compound | Stereoisomer | Relative Potency (Dopamine Turnover) | Relative Potency (Adenyl Cyclase Antagonism) | Notes |
| Butaclamol | (+) | High | High | Potent antipsychotic activity. |
| (-) | Inactive | Inactive | Demonstrates high stereoselectivity. | |
| 3-isopropyl analog | (+) | High | High | Equipotent to (+)-Butaclamol. |
| (-) | Inactive | Inactive | ||
| 3-cyclohexyl analog | (+) | High | Low | |
| (-) | Inactive | Inactive | ||
| 3-phenyl analog | (+) | Moderate | Moderate | |
| (-) | Inactive | Inactive | ||
| Anhydrobutaclamol | N/A | High | N/A | Reported to be equipotent to Butaclamol[2]. |
| Deoxybutaclamol | N/A | High | N/A | Reported to be equipotent to Butaclamol[2]. |
Experimental Protocols
Antagonism of Amphetamine-Induced Stereotypy
This in vivo assay is a classic behavioral model used to predict the antipsychotic activity of test compounds.
Methodology:
-
Animals: Male Wistar rats are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., Butaclamol or its analogs) at various doses via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30-60 minutes), d-amphetamine is administered (e.g., 5-10 mg/kg, i.p.) to induce stereotyped behavior.
-
Stereotyped behaviors, such as continuous sniffing, licking, and gnawing, are observed and scored by a trained observer blind to the treatment conditions at regular intervals over a period of time (e.g., 2-4 hours).
-
The intensity of the stereotypy is rated on a standardized scale.
-
-
Data Analysis: The dose of the test compound that produces a 50% reduction in the maximal stereotypy score (ED50) is calculated to determine its potency.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Tissue Preparation: Striatal tissue from rat brains is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to prepare a crude membrane fraction containing the dopamine D2 receptors.
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand that specifically binds to D2 receptors (e.g., [³H]-spiperone or [³H]-haloperidol).
-
Increasing concentrations of the unlabeled test compound (e.g., Butaclamol) are added to compete with the radioligand for binding to the D2 receptors.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The stereospecific binding is often defined as the difference in binding in the presence of the inactive (-)-enantiomer and the active (+)-enantiomer of Butaclamol[3].
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Butaclamol and its active analogs act as antagonists at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist (like dopamine) to the D2 receptor typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. By blocking this receptor, Butaclamol prevents this inhibition.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Butaclamol.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
References
A Comparative Guide to In Vivo Target Engagement of (+)-Butaclamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo target engagement of (+)-Butaclamol hydrochloride with alternative antipsychotic agents. While direct quantitative in vivo receptor occupancy data for (+)-Butaclamol is limited in publicly available literature, this document synthesizes existing preclinical data and draws comparisons with well-characterized alternatives to offer a valuable resource for researchers.
Executive Summary
(+)-Butaclamol is a potent dopamine (B1211576) D2 receptor antagonist that has been primarily used as a research tool. Its in vivo target engagement at the D2 receptor is inferred from its characteristic pharmacological effects, which are consistent with D2 receptor blockade. This guide presents a comparative analysis of (+)-Butaclamol with established antipsychotics such as haloperidol, raclopride, olanzapine (B1677200), and clozapine (B1669256), for which in vivo dopamine D2 receptor occupancy data is more readily available. The guide also details the experimental protocols for key in vivo target validation techniques, namely Positron Emission Tomography (PET) and in vivo microdialysis, and provides visual representations of relevant biological pathways and experimental workflows.
Comparison of In Vivo Dopamine D2 Receptor Occupancy
The following table summarizes the in vivo dopamine D2 receptor occupancy data for several antipsychotic drugs. The dose required to achieve 50% receptor occupancy (ID50) is a key parameter for comparing the in vivo potency of these compounds. It is important to note that direct in vivo receptor occupancy studies for (+)-Butaclamol providing an ID50 value are not extensively reported in the available literature. However, its potent D2 antagonist activity is demonstrated through behavioral pharmacology.
| Compound | Animal Model | Technique | D2 Receptor Occupancy (ID50) | Reference(s) |
| This compound | Rat | Behavioral (Amphetamine-induced stereotypy) | ~0.1-0.3 mg/kg (effective dose) | [1] |
| Haloperidol | Mouse | In vivo binding ([3H]nemonapride) | 0.11 mg/kg | [2] |
| Haloperidol | Rat | In vivo binding ([3H]raclopride) | 0.02 mg/kg (s.c.) | [3] |
| Raclopride | Mouse | In vivo binding ([3H]nemonapride) | 0.11 mg/kg | [2] |
| Olanzapine | Mouse | In vivo binding ([3H]nemonapride) | 0.99 mg/kg | [2] |
| Olanzapine | Rat | In vivo binding | 0.6 mg/kg (IP) | [4] |
| Clozapine | Mouse | In vivo binding ([3H]nemonapride) | 11.1 mg/kg | [2] |
Note: The effective dose for (+)-Butaclamol in behavioral studies suggests potent D2 receptor engagement, though this is an indirect measure of receptor occupancy.
Off-Target Engagement Profile
A comprehensive in vivo off-target binding profile for (+)-Butaclamol is not well-documented. However, some studies suggest potential interactions with other receptors.
-
Dopamine D1 Receptors: Some in vitro and in vivo evidence suggests that butaclamol is non-selective between D1 and D2 receptors.[3][5]
-
Sigma Receptors: Butaclamol is known to have affinity for sigma receptors, which may contribute to its overall pharmacological profile.
-
Adrenergic Receptors: Weak adrenergic blocking activity has been reported for (+)-Butaclamol at higher doses.[1]
In contrast, atypical antipsychotics like olanzapine and clozapine have well-characterized, broader receptor binding profiles, including significant interactions with various serotonin, histamine, and muscarinic receptors, which are thought to contribute to their "atypical" clinical effects.
Key Experimental Methodologies for In Vivo Target Engagement
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain. It is a gold-standard method for in vivo target engagement studies in both preclinical and clinical drug development.
Experimental Protocol: D2 Receptor Occupancy Measurement using [11C]raclopride PET
-
Radioligand Synthesis: [11C]raclopride, a selective D2/D3 receptor antagonist, is synthesized with a short-lived positron-emitting isotope, Carbon-11.
-
Animal/Human Subject Preparation: The subject is positioned in the PET scanner. For animal studies, anesthesia may be required. A baseline scan is performed before administration of the test compound.
-
Test Compound Administration: The compound of interest (e.g., (+)-Butaclamol or a comparator) is administered at a specific dose and route.
-
Radioligand Injection: At a time point corresponding to the peak brain concentration of the test compound, a bolus of [11C]raclopride is injected intravenously.
-
Dynamic PET Scan: A dynamic PET scan is acquired over a period of 60-90 minutes to measure the time-course of radioligand distribution in the brain.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, typically including a target-rich region (e.g., striatum for D2 receptors) and a reference region with negligible target density (e.g., cerebellum).
-
The binding potential (BP_ND) is calculated for both the baseline and post-drug scans.
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
-
In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis is an invasive technique used to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals. It provides a dynamic measure of the functional consequences of target engagement.
Experimental Protocol: Measurement of Striatal Dopamine Release
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum). Animals are allowed to recover from surgery.
-
Probe Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Dialysate collection continues at regular intervals following drug administration.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline levels.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a potent dopamine D2 receptor antagonist, and its in vivo target engagement is evident from its pharmacological effects. While direct quantitative in vivo receptor occupancy data for (+)-Butaclamol is scarce, this guide provides a framework for its comparison with other well-characterized antipsychotic agents. The detailed experimental protocols for PET and in vivo microdialysis offer researchers practical guidance for conducting their own target validation studies. Further research is warranted to fully elucidate the in vivo receptor occupancy and off-target profile of (+)-Butaclamol to better understand its therapeutic potential and limitations.
References
- 1. Modulation of in vivo dopamine release by D2 but not D1 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equivalent occupancy of dopamine D1 and D2 receptors with clozapine: differentiation from other atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ils.unc.edu [ils.unc.edu]
Safety Operating Guide
Essential Safety and Disposal Procedures for (+)-Butaclamol Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of (+)-Butaclamol hydrochloride, a potent dopamine (B1211576) receptor antagonist used in research settings. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety measures and handling precautions for this compound. This compound is intended for research use only.[1] While some safety data sheets (SDS) may classify it as a non-hazardous substance, it is prudent to handle it with care due to its pharmacological activity.
First Aid Measures:
-
Inhalation: Immediately move the affected individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Skin Contact: Thoroughly rinse the affected skin with copious amounts of water. Remove any contaminated clothing and seek medical attention.[1]
-
Eye Contact: Flush the eyes immediately with large volumes of water, holding the eyelids apart to ensure a thorough rinse. Remove contact lenses if present and easy to do so. Promptly seek medical attention.[1]
-
Ingestion: If the individual is conscious, wash their mouth out with water. Do not induce vomiting unless directed by medical personnel and never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Impervious gloves
-
Safety goggles or a face shield
-
Protective clothing, such as a lab coat
-
In cases of potential aerosol formation, a dust respirator or working in a well-ventilated area or under a fume hood is recommended.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the physical and chemical properties of this compound.
| Property | Value | Reference Documents |
| Physical State | Solid (Crystal - Powder) | SDS |
| Color | White to Almost White | SDS |
| Recommended Storage | Powder: -20°C (3 years), 4°C (2 years) | AbMole BioScience |
| Solubility | Very soluble in water | SDS |
Step-by-Step Disposal Protocol
Experimental Protocol for Laboratory-Scale Disposal:
-
Risk Assessment: Before starting, conduct a thorough risk assessment of the disposal process, considering the quantity of the compound and the specific laboratory environment.
-
Deactivation (for small spills or residual amounts):
-
Preparation for Disposal:
-
For solid waste (e.g., contaminated PPE, absorbent material), carefully place it into a designated, clearly labeled hazardous waste container.
-
For surplus or non-recyclable solutions, the primary recommendation is to engage a licensed disposal company.[3] An alternative, if permitted by local regulations and conducted by trained personnel, is to mix the material with a combustible solvent for incineration.[3]
-
-
Packaging and Labeling:
-
Ensure the waste container is sealed tightly.
-
Label the container clearly with the contents, including the name "this compound" and any associated hazard warnings.
-
-
Final Disposal:
-
The most secure and environmentally sound method is to arrange for pickup by a licensed professional waste disposal service that can handle chemical waste, preferably through incineration in a facility equipped with an afterburner and scrubber.[3]
-
If such a service is unavailable, an alternative for very small quantities is to mix the compound with an undesirable substance like used coffee grounds or cat litter.[4][5][6] This mixture should then be placed in a sealed bag or container to prevent leakage and disposed of in the regular trash.[4][5][6] This method should only be used as a last resort and after confirming it does not violate local regulations.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling (+)-Butaclamol hydrochloride
This guide provides immediate safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling (+)-Butaclamol hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
Personal Protective Equipment (PPE)
To ensure the safe handling of this compound, the following personal protective equipment is essential. Selections should be based on a thorough risk assessment of the specific procedures to be performed.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles or eyeshields should be worn to protect against dust particles and splashes.[1][2][3] A face shield may be necessary in situations with a higher risk of splashing.[1] |
| Hand Protection | Impervious gloves, such as nitrile or neoprene, are recommended.[1][3] Gloves should be inspected before use and disposed of properly after handling the substance.[4] |
| Respiratory Protection | For handling powders and in situations where dust or aerosols may be generated, a Type N95 (US) or equivalent dust respirator should be used.[2] In cases of insufficient ventilation or for emergency response, a self-contained breathing apparatus (SCBA) may be required.[1] |
| Body Protection | A lab coat or disposable gown should be worn to prevent skin contact.[3] For tasks with a higher potential for contamination, impervious protective clothing is advised.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid the formation of dust and aerosols.[5]
-
Use only in well-ventilated areas, preferably within a chemical fume hood.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
-
Obtain special instructions before use.[1]
Storage:
-
Keep the container tightly sealed.[5]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[5]
-
The recommended storage temperature for the powder is -20°C for long-term storage (up to 3 years) or 4°C for shorter periods (up to 2 years).[5]
Emergency and First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[5][6] |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[5][6] |
| Eye Contact | Promptly flush the eyes with large amounts of water for several minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[6] |
Seek immediate medical attention after any exposure.[1][5][6]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment:
-
For powdered spills, carefully sweep up the material to avoid generating dust.
-
For solutions, absorb the spill with an inert, non-combustible material such as sand or diatomite.[5][6]
-
Collect the contained waste in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]
-
Do not allow the chemical to enter drains or waterways.[5][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. (−)-Butaclamol solid 55528-08-0 [sigmaaldrich.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abmole.com [abmole.com]
- 6. (±)-Butaclamol hydrochloride|36504-94-6|MSDS [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
